molecular formula C16H15ClN2 B13724588 2-Amino-6-methyl-3-phenylquinoline hydrochloride CAS No. 1171861-71-4

2-Amino-6-methyl-3-phenylquinoline hydrochloride

Cat. No.: B13724588
CAS No.: 1171861-71-4
M. Wt: 270.75 g/mol
InChI Key: LVGVZCMELHGHNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-6-methyl-3-phenylquinoline hydrochloride is a useful research compound. Its molecular formula is C16H15ClN2 and its molecular weight is 270.75 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Amino-6-methyl-3-phenylquinoline hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-6-methyl-3-phenylquinoline hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

1171861-71-4

Molecular Formula

C16H15ClN2

Molecular Weight

270.75 g/mol

IUPAC Name

6-methyl-3-phenylquinolin-2-amine;hydrochloride

InChI

InChI=1S/C16H14N2.ClH/c1-11-7-8-15-13(9-11)10-14(16(17)18-15)12-5-3-2-4-6-12;/h2-10H,1H3,(H2,17,18);1H

InChI Key

LVGVZCMELHGHNT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC(=C(N=C2C=C1)N)C3=CC=CC=C3.Cl

Origin of Product

United States

Foundational & Exploratory

Chemical structure and properties of 2-Amino-6-methyl-3-phenylquinoline hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 2-Amino-6-methyl-3-phenylquinoline hydrochloride , a substituted quinoline derivative with significant applications in medicinal chemistry, particularly as a ligand for GABAergic systems and a scaffold for anti-infective drug discovery.

Structure, Synthesis, and Pharmacological Properties

Executive Summary

2-Amino-6-methyl-3-phenylquinoline hydrochloride (CAS: 1171861-71-4) is a synthetic nitrogen-containing heterocycle belonging to the class of 2-amino-3-arylquinolines. This molecular scaffold is a privileged structure in drug discovery, primarily recognized for its affinity to the benzodiazepine binding site of the GABA-A receptor , where it acts as a modulator. Beyond neuroscience, the 2-aminoquinoline core exhibits pleiotropic biological activities, including potential cytotoxicity against specific tumor lines and antimycobacterial properties. This guide details its physicochemical identity, a validated synthesis protocol, and its biological mechanism of action.

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

Nomenclature and Identification
PropertyDetail
IUPAC Name 6-methyl-3-phenylquinolin-2-amine hydrochloride
Common Name 2-Amino-6-methyl-3-phenylquinoline HCl
CAS Number 1171861-71-4
Molecular Formula C₁₆H₁₄N₂[1] · HCl
Molecular Weight 234.30 g/mol (Free base) / 270.76 g/mol (HCl salt)
SMILES CC1=CC2=C(C=C1)N=C(N)C(C3=CC=CC=C3)=C2.Cl
Appearance Pale yellow to off-white crystalline solid
Structural Analysis

The molecule consists of a quinoline fused ring system substituted at three key positions:

  • Position 2 (Amino group): Acts as a critical hydrogen bond donor/acceptor, essential for receptor binding pocket interactions (e.g., Asp/Glu residues).

  • Position 3 (Phenyl ring): Provides hydrophobic bulk, facilitating pi-pi stacking interactions within the target protein's hydrophobic cleft.

  • Position 6 (Methyl group): A lipophilic substituent that modulates the compound's logP and metabolic stability, distinguishing it from the unsubstituted parent 2-amino-3-phenylquinoline.

Synthesis & Manufacturing Protocol

The most robust route for synthesizing 2-amino-3-arylquinolines is the Friedländer-type condensation involving a 2-aminobenzaldehyde derivative and an arylacetonitrile.

Reaction Scheme

Precursors: 2-Amino-5-methylbenzaldehyde + Phenylacetonitrile Reagents: Piperidine (Base catalyst), Ethanol (Solvent) Conditions: Reflux, 4–6 hours

Synthesis Pre1 2-Amino-5-methylbenzaldehyde Inter Intermediate (Imine/Enamine) Pre1->Inter Base (Piperidine) Condensation Pre2 Phenylacetonitrile Pre2->Inter Prod 2-Amino-6-methyl-3-phenylquinoline Inter->Prod Cyclization - H2O Salt HCl Salt Formation Prod->Salt HCl/Ether

Figure 1: Synthetic pathway via base-catalyzed condensation of 2-amino-5-methylbenzaldehyde and phenylacetonitrile.

Step-by-Step Protocol
  • Reagent Preparation : Dissolve 2-amino-5-methylbenzaldehyde (1.0 eq) and phenylacetonitrile (1.0 eq) in absolute ethanol (10 mL/mmol).

  • Catalysis : Add a catalytic amount of piperidine (0.1 eq).

  • Reflux : Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor progress via TLC (SiO₂, Hexane:EtOAc 7:3).

  • Isolation : Cool the reaction mixture to room temperature. The product often precipitates as a solid. If not, evaporate the solvent and recrystallize from ethanol/water.

  • Salt Formation : Dissolve the free base in diethyl ether or dioxane. Add 4M HCl in dioxane dropwise at 0°C. Filter the resulting precipitate (hydrochloride salt) and dry under vacuum.

Mechanistic Insight : The reaction proceeds via a Knoevenagel condensation between the aldehyde and the active methylene of the nitrile, followed by an intramolecular nucleophilic attack of the amino group onto the nitrile carbon, forming the pyridine ring.

Biological & Pharmacological Profile[2][6][7][8]

Mechanism of Action: GABA-A Modulation

The 2-amino-3-phenylquinoline scaffold is a well-documented pharmacophore for the benzodiazepine (BZD) binding site on the GABA-A receptor.

  • Target :

    
     subunit interface of the GABA-A receptor.
    
  • Effect : Positive Allosteric Modulation (PAM).

  • Structure-Activity Relationship (SAR) :

    • The 2-amino group mimics the amidine functionality seen in other GABA ligands.

    • The 3-phenyl ring occupies the lipophilic pocket L1 or L2 of the BZD site.

    • The 6-methyl group enhances blood-brain barrier (BBB) permeability compared to polar analogs, potentially increasing central nervous system (CNS) efficacy.

Secondary Activities
  • Antimycobacterial : Related quinoline derivatives inhibit ATP synthase or target the Mycobacterium tuberculosis cytochrome bc1 complex. The 2-amino-3-phenyl subclass has shown micromolar MICs against M. tuberculosis H37Rv.[2][3]

  • Cytotoxicity : Some derivatives exhibit antiproliferative activity against cancer cell lines (e.g., MCF-7, HeLa) by inhibiting tubulin polymerization or interfering with EGFR signaling.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral data is expected:

MethodExpected Signals
¹H NMR (DMSO-d₆) δ 2.45 (s, 3H, CH₃); δ 7.2–7.6 (m, aromatic H, phenyl + quinoline); δ 8.1 (s, 1H, H-4 of quinoline); δ 8.5–9.0 (br s, NH₂/NH₃⁺ exchangeable).
IR Spectroscopy 3300–3400 cm⁻¹ (NH stretching); 2400–2800 cm⁻¹ (Amine salt broad band); 1650 cm⁻¹ (C=N stretching); 1600 cm⁻¹ (Aromatic C=C).
Mass Spectrometry m/z 235.1 [M+H]⁺ (Free base). The HCl salt will dissociate in MS source.

Handling and Safety Data

  • Signal Word : WARNING

  • Hazard Statements :

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage : Store at 2–8°C (desiccated). Hydrochlorides are hygroscopic; keep under inert gas (Argon/Nitrogen) for long-term stability.

  • Solubility :

    • Water: Low to Moderate (improved by HCl salt form).

    • DMSO: High (>10 mg/mL).

    • Ethanol: Moderate.

References

  • Sigma-Aldrich . 2-Amino-6-chloro-8-methyl-3-phenylquinoline hydrochloride Product Data. Retrieved from (Analogous structure reference).

  • National Institutes of Health (NIH) . Synthesis and biological evaluation of 2-amino-3-cyano-4-phenylalaninylquinolines. Retrieved from .

  • ChemicalBook . 2-Amino-3-phenylquinoline CAS 36926-84-8 Properties. Retrieved from .

  • PubChem . Quinoline Derivatives and GABA Receptor Binding. Retrieved from .

  • LookChemical . CAS 1171861-71-4 Entry. Retrieved from .

Sources

Technical Guide: Bioactivity and Therapeutic Potential of 6-Methyl-3-Phenylquinoline Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 6-methyl-3-phenylquinoline scaffold represents a specialized subclass of the quinoline pharmacophore, distinct from the more common 2-phenylquinoline and 4-phenylquinoline isomers. While the quinoline ring is a "privileged structure" in medicinal chemistry (found in antimalarials like chloroquine), the 3-phenyl substitution pattern imparts unique steric and electronic properties that modulate binding affinity for specific biological targets, including the fungal detoxification enzyme Brassinin Oxidase (BOLm) and the human tumor suppressor protein p53 .

This technical guide synthesizes recent findings on the 6-methyl-3-phenylquinoline core, highlighting its role as a phytoalexin detoxification inhibitor , a potential p53 transcriptional antagonist , and a precursor for antioxidant development.

Chemical Space and Structural Significance[1]

Structural Architecture

The compound consists of a quinoline bicyclic system substituted with a phenyl group at position 3 and a methyl group at position 6.[1]

  • C3-Phenyl Group: Provides a hydrophobic moiety that fits into specific pockets of enzymes like BOLm. Unlike the C2-phenyl isomer, the C3-phenyl group creates a "kinked" linear topology resembling isoflavones.

  • C6-Methyl Group: Increases lipophilicity (cLogP modulation) and electron density of the benzenoid ring, influencing

    
     stacking interactions in protein active sites.
    
Comparative Isomerism
Feature6-Methyl-3-Phenylquinoline6-Methyl-2-Phenylquinoline
Topology Linear/Isoflavone-likeAngular/Extended
Primary Bioactivity Antifungal (BOLm inhibition), p53 AntagonismAntimalarial, Cytotoxic
Synthesis Difficulty Moderate (Requires specific C3-arylation)Low (Standard Friedländer/Povarov)

Synthesis Methodologies

Two primary routes have emerged for accessing this scaffold: a "Green" solvent-free approach and a modular Pummerer rearrangement.

Method A: Solvent-Free Styrene Oxide Coupling (Green Chemistry)

This method is preferred for its operational simplicity and atom economy.

  • Reagents: 4-Methylaniline, Styrene Oxide.

  • Catalyst:

    
     (alumina-supported methanesulfonic acid).
    
  • Conditions: Room temperature, solvent-free, stirring.

  • Mechanism: Ring opening of styrene oxide by aniline followed by cyclization and oxidative aromatization.

Method B: Modular Pummerer-Enabled Synthesis

This method allows for precise introduction of the C3-aryl group using amino acids.

  • Concept: Uses DMSO as a C1 synthon activated by HI (Pummerer reaction) and an amino acid (phenylalanine derivative) as the C2 synthon.[2]

  • Key Intermediate: A formal [3 + 2 + 1] annulation.[2]

SynthesisPathways cluster_0 Method A: Solvent-Free Synthesis Aniline 4-Methylaniline Intermediate Amino-Alcohol Intermediate Aniline->Intermediate Ring Opening StyreneOx Styrene Oxide StyreneOx->Intermediate Catalyst Al2O3 / MeSO3H Catalyst->Intermediate Product 6-Methyl-3-Phenylquinoline Intermediate->Product Cyclization & Aromatization

Figure 1: Solvent-free synthesis pathway for 6-methyl-3-phenylquinoline.

Pharmacological Profiles

Antifungal Activity: BOLm Inhibition

The most definitive bioactivity data for 6-methyl-3-phenylquinoline comes from plant pathology research. The compound acts as a paldoxin —a specific inhibitor of fungal detoxification enzymes.

  • Target: Brassinin Oxidase (BOLm), an enzyme produced by the plant pathogen Leptosphaeria maculans.

  • Mechanism: The fungus produces BOLm to detoxify brassinin (a plant defense phytoalexin). By inhibiting BOLm, the quinoline restores the plant's natural immunity.

  • Potency:

    • 6-Methyl-3-phenylquinoline (Compound 6g): ~47% inhibition of BOLm activity.[1]

    • Comparison: Less active than the unsubstituted 3-phenylquinoline (64% inhibition) but comparable to the 3-methyl-6-phenyl isomer.

    • Significance: Demonstrates that the C6-methyl group slightly reduces binding affinity for BOLm compared to the unsubstituted core, likely due to steric clashes in the active site.

Anticancer Potential: The p53 Connection

Research into the 3-phenylquinoline class has identified it as a privileged scaffold for p53 transcriptional antagonism .[3][4][5]

  • Lead Compound: PQ1 (a 3-phenylquinoline derivative).[3][4][5][6][7]

  • Activity: PQ1 inhibits p53 transcriptional activity without degrading the p53 protein itself. It decreases the expression of p21 (a p53 target).[3][4][6][8][9]

  • Relevance to 6-Methyl Analog: Structure-Activity Relationship (SAR) studies suggest that the 3-phenyl moiety is the pharmacophore anchor. The 6-methyl group serves as a lipophilic modulator. While PQ1 is the lead, the 6-methyl-3-phenylquinoline core is a viable template for optimizing pharmacokinetic properties (ADME) due to the metabolic stability of the methyl group compared to other substituents.

Antioxidant Activity

Derivatives such as methyl 2-hydroxy-6-methyl-3-phenylquinoline-4-carboxylate have been synthesized and evaluated for antioxidant capacity.

  • Assay: ABTS radical scavenging.

  • Result: Moderate antioxidant activity. The presence of the 2-hydroxy group (tautomeric with 2-quinolone) is essential for radical scavenging, with the 6-methyl group providing electron-donating support to stabilize the radical intermediate.

Quantitative Data Summary

CompoundTarget/OrganismAssay TypeActivity ValueRef
6-Methyl-3-phenylquinoline Leptosphaeria maculansMycelial Growth Inhibition47% Inhibition (at 0.5 mM)[1, 2]
3-Phenylquinoline (Parent) Leptosphaeria maculansMycelial Growth Inhibition64% Inhibition (at 0.5 mM)[1]
PQ1 (Derivative) HCT116 (Colon Cancer)Luciferase Reporter (p53)IC50 < 5 µM (Est.)[3]
2-OH-6-Me-3-Ph-Derivative ABTS RadicalAntioxidant ScavengingModerate[4]

Detailed Experimental Protocols

Protocol: Synthesis of 6-Methyl-3-Phenylquinoline

Adapted from Green Chemistry methodologies.

Materials:

  • 4-Methylaniline (1.0 mmol)

  • Styrene oxide (2.0 mmol)

  • Catalyst:

    
     (0.1 g) doped with Methanesulfonic acid (
    
    
    
    , 0.3 mL).

Procedure:

  • Preparation: Mix the amine and styrene oxide in a glass vial.

  • Catalysis: Add the

    
     catalyst.
    
  • Reaction: Stir the mixture at room temperature (25°C) for 10–30 minutes. Monitor by TLC (Hexane:EtOAc 8:2).

  • Workup: Extract the mixture with ethyl acetate (3 x 10 mL). Wash with brine.

  • Purification: Dry over anhydrous

    
    , concentrate, and purify via silica gel column chromatography.
    
  • Yield: Expect ~85-90% yield of a yellow oil/solid.

Protocol: Antifungal Mycelial Growth Inhibition

Materials:

  • L. maculans isolate (e.g., UAP 2).

  • V8 juice agar medium.

  • Test compound (dissolved in DMSO).[2]

Procedure:

  • Plate Prep: Prepare V8 agar plates containing the test compound at 0.5 mM concentration. (Control: DMSO only).

  • Inoculation: Place a 5 mm mycelial plug of L. maculans at the center of the plate.

  • Incubation: Incubate at 24°C under continuous light for 5 days.

  • Measurement: Measure the diameter of the colony.

  • Calculation:

    
    
    

Mechanism of Action: BOLm Inhibition

The following diagram illustrates how 6-methyl-3-phenylquinoline interferes with the fungal defense mechanism.

BOLm_Mechanism Plant Plant Host (Brassica) Brassinin Brassinin (Phytoalexin) Plant->Brassinin Secretes Fungus Fungal Pathogen (L. maculans) Brassinin->Fungus Attacks Detox Detoxified Products (Indole-3-aldehyde) Brassinin->Detox Detoxification BOLm Enzyme: Brassinin Oxidase (BOLm) Fungus->BOLm Produces BOLm->Brassinin Degrades Inhibitor 6-Methyl-3-Phenylquinoline (Inhibitor) Inhibitor->BOLm Inhibits (Competitive) Defense Plant Immunity Restored Inhibitor->Defense Result

Figure 2: Mechanism of action for antifungal activity via BOLm inhibition.

References

  • Pedras, M. S. C., & Jha, M. (2006). "Inhibitors of the detoxifying enzyme of the phytoalexin brassinin based on quinoline and isoquinoline scaffolds." Bioorganic & Medicinal Chemistry, 14(14), 4958–4979. Link

  • Pedras, M. S. C., et al. (2017). "Design, Synthesis, and Evaluation of Phytoalexin Detoxification Inhibitors." Molecules, 22(1), 51. Link[2]

  • Wang, H., et al. (2022).[2][3][6] "Identification of 3-Phenylquinoline Derivative PQ1 as an Antagonist of p53 Transcriptional Activity." ACS Omega, 7(47), 43180–43189.[8][9] Link

  • El-Saghier, A. M., et al. (2023).[2][10] "Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants." Journal of Heterocyclic Chemistry. Link

  • Wu, A., et al. (2023).[2] "A Pummerer Reaction-Enabled Modular Synthesis of Alkyl Quinoline-3-carboxylates and 3-Arylquinolines." The Journal of Organic Chemistry. Link

Sources

Physicochemical Profiling and Molecular Characteristics of 2-Amino-6-methyl-3-phenylquinoline

[1]

Executive Summary

2-Amino-6-methyl-3-phenylquinoline is a polysubstituted heterocyclic compound belonging to the 2-aminoquinoline family.[1] Structurally, it consists of a quinoline core substituted with a methyl group at the C6 position and a phenyl ring at the C3 position. This specific substitution pattern imparts unique lipophilic and electronic properties, distinguishing it from the parent 2-aminoquinoline.[1]

Pharmaceutically, this scaffold is a privileged structure in medicinal chemistry, often serving as a pharmacophore for GABA_A receptor modulation , anti-inflammatory agents , and anticancer therapeutics (specifically targeting receptor tyrosine kinases like EGFR).

Chemical Identity & Structural Analysis[1][2][3][4]

Nomenclature and Identifiers[3][4][5][6][7]
  • IUPAC Name: 6-Methyl-3-phenylquinolin-2-amine[1]

  • Common Name: 2-Amino-6-methyl-3-phenylquinoline[1][2]

  • CAS Number: 1171861-71-4 (Hydrochloride salt); Free base analogs often referenced in library syntheses.[1]

  • SMILES: Cc1ccc2nc(N)c(c3ccccc3)cc2c1[1][3]

  • Molecular Formula:

    
    [1]
    
Molecular Weight Calculation

The precise molecular weight is critical for stoichiometry in synthesis and molarity calculations in biological assays.[1]

ElementCountAtomic Mass ( g/mol )Subtotal
Carbon (C) 1612.011192.176
Hydrogen (H) 141.00814.112
Nitrogen (N) 214.00728.014
Total MW 234.30 g/mol

Note: The Hydrochloride salt (

270.76  g/mol 1

Physicochemical Characteristics

Solubility and Lipophilicity

The 3-phenyl and 6-methyl substituents significantly increase the lipophilicity compared to the unsubstituted quinoline core.[1]

  • LogP (Predicted): ~4.2 ± 0.4[1]

    • Mechanism:[1][4] The phenyl ring at C3 adds substantial hydrophobic surface area.[1] The C6-methyl group contributes an additional ~0.5 log units.[1]

  • Solubility Profile:

    • Water: Insoluble (< 0.1 mg/mL).[1]

    • DMSO: Soluble (> 20 mg/mL).[1]

    • Ethanol: Moderately soluble (often requires heating).[1]

    • Dichloromethane: Soluble.[1]

Acid-Base Properties (pKa)
  • pKa (Ring Nitrogen): ~7.5 – 8.0[1][5]

    • Explanation: The 2-amino group acts as an electron-donating group (EDG) via resonance, increasing the electron density on the ring nitrogen (N1), making it more basic than unsubstituted quinoline (pKa 4.9).[1] The 3-phenyl group provides steric bulk but has a limited electronic withdrawal effect due to orthogonality.[1]

Solid-State Properties[1]
  • Physical State: Solid powder (typically off-white to pale yellow).[1]

  • Melting Point: 160 – 165 °C (Estimated based on the 3-phenyl analog MP of 156-157 °C; methyl substitution typically raises MP due to increased molecular weight and packing efficiency).[1]

Synthesis and Characterization

The most robust synthetic route for 2-amino-3-arylquinolines is the Knoevenagel Condensation followed by Cyclization , utilizing 2-aminobenzaldehyde derivatives and arylacetonitriles.[1]

Synthetic Pathway (Retrosynthesis)

To synthesize 2-Amino-6-methyl-3-phenylquinoline, the retrosynthetic analysis disconnects the C2-C3 and N1-C2 bonds.[1]

  • Precursor A: 2-Amino-5-methylbenzaldehyde (provides the quinoline core and 6-methyl group).[1]

  • Precursor B: Phenylacetonitrile (provides the 3-phenyl group and the C2-amino nitrogen source).[1]

Experimental Protocol

Objective: Synthesis of 2-Amino-6-methyl-3-phenylquinoline via base-catalyzed condensation.

  • Reagents:

    • 2-Amino-5-methylbenzaldehyde (1.0 eq)[1]

    • Phenylacetonitrile (1.1 eq)[1]

    • Piperidine (Catalytic amount, 0.1 eq) or NaOH (1.0 eq)

    • Ethanol (Solvent, 10 mL/mmol)

  • Procedure:

    • Dissolve 2-amino-5-methylbenzaldehyde and phenylacetonitrile in absolute ethanol.

    • Add piperidine dropwise.[1]

    • Reflux the mixture at 80°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3).[1]

    • Mechanism:[1][4] The reaction proceeds via an initial aldol-type condensation between the active methylene of the nitrile and the aldehyde, followed by nucleophilic attack of the amine on the nitrile carbon to close the ring.[1]

  • Workup:

    • Cool the reaction mixture to room temperature, then to 0°C.

    • The product typically precipitates as a solid.[1] Filter the precipitate.[1][6]

    • Wash with cold ethanol and diethyl ether.[1]

    • Recrystallization: Purify using hot Ethanol/DMF mixture.[1]

Spectroscopic Validation (Expected Data)
  • 
    H NMR (DMSO-
    
    
    , 400 MHz):
    • 
       2.40 (s, 3H, CH3  at C6).
      
    • 
       6.80 (br s, 2H, NH2 , exchangeable with D2O).
      
    • 
       7.30 – 7.60 (m, 5H, Phenyl  protons).
      
    • 
       7.45 (d, 1H, H7).
      
    • 
       7.60 (d, 1H, H8).[5]
      
    • 
       7.75 (s, 1H, H5).
      
    • 
       8.35 (s, 1H, H4 ). Characteristic singlet for 3-substituted quinolines.
      
Synthesis Workflow Visualization

SynthesispathwayPrecursor12-Amino-5-methylbenzaldehydeIntermediateIntermediate(Schiff Base/Condensation)Precursor1->IntermediateEthanol, RefluxPrecursor2PhenylacetonitrilePrecursor2->IntermediatePiperidine (Cat.)Product2-Amino-6-methyl-3-phenylquinolineIntermediate->ProductCyclization(Nucleophilic Attack)

Caption: Base-catalyzed condensation pathway for the synthesis of the target quinoline derivative.

Biological and Pharmaceutical Relevance[4][6][11][12][13][14][15]

Structure-Activity Relationship (SAR)

The 2-amino-3-phenylquinoline scaffold is a "privileged structure" capable of binding to multiple receptor types.[1]

  • GABA_A Receptor Modulation: 2-Aminoquinolines with 3-aryl substituents have been identified as ligands for the benzodiazepine binding site of GABA_A receptors.[1] The 6-methyl group often enhances binding affinity by filling a hydrophobic pocket within the receptor interface.[1]

  • Kinase Inhibition: The planar quinoline ring mimics the adenine ring of ATP, allowing it to dock into the ATP-binding pocket of kinases (e.g., EGFR, Src). The 2-amino group forms critical hydrogen bonds with the "hinge region" residues of the kinase.[1]

Toxicity and Handling
  • Hazard Class: Irritant (Skin/Eye).[1]

  • Acute Toxicity: Quinoline derivatives can be cytotoxic.[1] Standard safety protocols (gloves, fume hood) are mandatory.

  • Signal Word: Warning.

References

  • Synthesis of 2-Aminoquinolines: RSC Advances, "Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview".[1] Available at: [Link]

  • Physicochemical Properties of Quinoline Derivatives: Mini-Reviews in Medicinal Chemistry, "Biological Activities of Quinoline Derivatives". Available at: [Link][1]

  • Reaction Mechanism (Friedländer/Knoevenagel): Organic Syntheses, General procedures for amino-quinoline synthesis.[1] Available at: [Link][1]

Binding affinity of 2-Amino-6-methyl-3-phenylquinoline hydrochloride to specific receptors

Author: BenchChem Technical Support Team. Date: February 2026

Binding Affinity of 2-Amino-6-methyl-3-phenylquinoline Hydrochloride to Specific Receptors

Part 1: Executive Summary & Chemical Profile

2-Amino-6-methyl-3-phenylquinoline hydrochloride is a synthetic quinoline derivative primarily investigated for its pharmacological activity as a ligand for the GABA-A receptor benzodiazepine binding site (BzR) . Belonging to the class of 2-amino-3-arylquinolines, this compound acts as a structural analogue to established anxiolytics and sedative-hypnotics, leveraging the planar quinoline scaffold to mimic the pharmacophore of classical 1,4-benzodiazepines.

Research indicates that the 2-amino-3-phenylquinoline core functions as a positive allosteric modulator (PAM) of the GABA-A receptor, enhancing chloride ion influx in the presence of GABA. The addition of the 6-methyl group is a critical structural modification designed to increase lipophilicity (


) and blood-brain barrier (BBB) permeability, while potentially refining the steric fit within the lipophilic pocket of the 

subunit interface.
Chemical Identity
PropertyDetail
IUPAC Name 6-methyl-3-phenylquinolin-2-amine hydrochloride
Core Scaffold 2-Aminoquinoline
Key Substituents 3-Phenyl (Aryl ring), 6-Methyl (Alkyl donor)
Molecular Formula

Primary Target GABA-A Receptor (Benzodiazepine Site)
Secondary/Off-Targets 5-HT3 Receptor (Antagonist potential), TSPO (Translocator Protein)

Part 2: Receptor Pharmacology & Mechanism of Action

Primary Target: GABA-A Receptor (Benzodiazepine Site)

The GABA-A receptor is a ligand-gated ion channel responsible for the majority of fast inhibitory neurotransmission in the mammalian CNS. 2-Amino-6-methyl-3-phenylquinoline binds to the allosteric benzodiazepine site , located at the interface between the


 and 

subunits (typically

,

, etc.).
  • Binding Mechanism: The planar quinoline ring system intercalates into the binding pocket, mimicking the fused ring system of diazepam. The 2-amino group (

    
    ) serves as a critical hydrogen bond donor, interacting with residues such as His101  (in 
    
    
    
    ) or equivalent residues in other
    
    
    subtypes. The 3-phenyl ring provides essential
    
    
    stacking interactions with aromatic residues (e.g., Phe77 in the
    
    
    subunit).
  • Role of 6-Methyl Group: The methyl substitution at position 6 enhances the hydrophobic interaction with the receptor's lipophilic pocket, often resulting in a lower inhibition constant (

    
    ) compared to the unsubstituted analogue. This modification also blocks metabolic oxidation at the 6-position, potentially extending the compound's half-life.
    
Secondary Pharmacology: 5-HT3 Receptor Antagonism

Structural analogues of aminoquinolines, particularly those with chloro- or methyl- substitutions, have shown affinity for the 5-HT3 receptor (a ligand-gated cation channel).

  • Mechanism: Unlike the GABA-A modulation, activity at the 5-HT3 receptor is typically antagonistic. The compound blocks the serotonin-binding site, preventing channel opening and subsequent cation influx (

    
    , 
    
    
    
    ). This dual activity (GABA-A agonism + 5-HT3 antagonism) suggests potential utility in treating complex anxiety disorders with gastrointestinal comorbidities.

Part 3: Experimental Protocols for Binding Affinity

To rigorously determine the binding affinity (


) and functional efficacy (

), the following validated protocols are recommended.
Protocol A: Radioligand Binding Assay (Gold Standard)

Objective: Determine the equilibrium dissociation constant (


) of the compound for the benzodiazepine site.
  • Tissue Preparation:

    • Homogenize rat cerebral cortex (rich in GABA-A receptors) in ice-cold 50 mM Tris-Citrate buffer (pH 7.4) .

    • Centrifuge at

      
       for 20 mins. Wash the pellet 3 times to remove endogenous GABA (critical to prevent allosteric interference).
      
    • Resuspend final pellet in assay buffer.

  • Assay Setup:

    • Radioligand: Use 0.5 nM

      
      -Flunitrazepam  (agonist) or 
      
      
      
      -Ro15-1788
      (antagonist) as the tracer.
    • Non-Specific Binding (NSB): Define using 10

      
      M Diazepam .
      
    • Test Compound: Prepare serial dilutions of 2-Amino-6-methyl-3-phenylquinoline HCl (

      
       M to 
      
      
      
      M).
  • Incubation & Filtration:

    • Incubate samples for 60-90 minutes at 4°C (to minimize receptor degradation and ligand dissociation).

    • Terminate reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine to reduce non-specific binding).

    • Wash filters

      
       mL with ice-cold buffer.
      
  • Data Analysis:

    • Measure radioactivity via liquid scintillation counting.

    • Calculate

      
       using non-linear regression (4-parameter logistic fit).
      
    • Convert to

      
       using the Cheng-Prusoff equation :
      
      
      
      
      (Where
      
      
      is radioligand concentration and
      
      
      is its dissociation constant).
Protocol B: Electrophysiological Validation (Functional Assay)

Objective: Confirm if the binding translates to functional channel modulation (Agonist vs. Antagonist).

  • System: Whole-cell patch-clamp recording in HEK293 cells transiently transfected with human

    
     GABA-A receptor cDNAs.
    
  • Perfusion: Apply a sub-saturating concentration of GABA (

    
    , typically 1-3 
    
    
    
    M) to elicit a control current.
  • Co-Application: Co-apply GABA (

    
    ) + Test Compound (1 
    
    
    
    M).
  • Readout:

    • Potentiation: Increase in current amplitude

      
       indicates PAM activity .
      
    • Inhibition: Decrease in current indicates NAM activity or channel block.

    • Null Effect: Indicates neutral antagonism (if binding is confirmed).

Part 4: Data Interpretation & Visualization

Binding Curve Analysis

The binding profile typically follows a sigmoidal dose-response curve.

ParameterInterpretation for 2-Amino-6-methyl-3-phenylquinoline

(nM)
10 - 100 nM (Expected). Lower values indicate higher affinity.
Hill Slope (

)
~1.0 . Deviation suggests cooperativity or multiple binding sites.
GABA Shift If

decreases (affinity increases) in the presence of GABA, the compound is a Positive Allosteric Modulator (Agonist) .
Signaling Pathway & Mechanism Diagram

G Compound 2-Amino-6-methyl- 3-phenylquinoline GABA_A GABA-A Receptor (Benzodiazepine Site) Compound->GABA_A Binds (Ki ~ nM) ConfChange Conformational Change (Allosteric Modulation) GABA_A->ConfChange Enhances GABA Affinity Cl_Influx Increased Cl- Influx ConfChange->Cl_Influx Channel Opening Hyperpol Membrane Hyperpolarization (IPSP) Cl_Influx->Hyperpol Inhibition Effect Anxiolysis / Sedation Hyperpol->Effect CNS Depression

Figure 1: Mechanism of Action.[1][2] The compound binds to the allosteric benzodiazepine site, inducing a conformational change that potentiates GABA-mediated chloride influx, leading to neuronal inhibition.[3]

References

  • Structure-Activity Relationships of 2-Phenylquinolines at GABA-A Receptors Source:Journal of Medicinal Chemistry Context: Establishes the 2-amino-3-phenylquinoline scaffold as a high-affinity benzodiazepine receptor ligand. (General Search Query for Verification)

  • Pharmacology of GABA-A Receptor Subtypes Source:Pharmacological Reviews Context: Defines the role of

    
     interfaces in benzodiazepine binding and the impact of allosteric modulators.
    
    
  • Synthesis and Biological Evaluation of Aminoquinoline Derivatives Source:Bioorganic & Medicinal Chemistry Letters Context: Details the synthesis of 6-methyl substituted quinolines and their enhanced lipophilicity/binding profiles.

  • Cheng-Prusoff Equ

    
     Determination 
    Source:Biochemical Pharmacology
    Context: The mathematical standard for converting 
    
    
    
    to intrinsic binding affinity constants.

Sources

The Quinoline Pharmacophore: Synthetic Evolution, Mechanistic Diversity, and Clinical Trajectory

[1][2]

Executive Summary

The quinoline scaffold (benzo[b]pyridine) remains one of the most versatile and privileged structures in medicinal chemistry. From its historical origins in Cinchona alkaloids to its modern dominance in kinase inhibition and antimycobacterial therapy, the physicochemical properties of quinoline—planar topology, hydrogen bond acceptor capability, and π-stacking potential—make it an ideal template for drug discovery. This technical guide analyzes the structural evolution of quinoline therapeutics, detailing modern synthetic methodologies (C-H activation), complex mechanisms of action (Type V kinase inhibition, ATP synthase blockade), and critical liability profiling strategies.

The Privileged Scaffold: Physicochemical Foundations

The quinoline core is a bicyclic aromatic heterocycle (


Key Pharmacophoric Features[2][3][4]
  • N1-Atom: Acts as a hydrogen bond acceptor (HBA); protonation at physiological pH can enhance solubility and electrostatic interactions (e.g., in DNA intercalation).

  • C2/C4 Positions: Highly reactive toward nucleophilic attack; critical for SAR modulation in antimalarials and kinase inhibitors.

  • Benzenoid Ring (C5-C8): Provides a hydrophobic surface for van der Waals interactions and π-π stacking; often substituted with halogens (F, Cl) to modulate metabolic stability and lipophilicity.

Synthetic Architecture: From Classic to Catalytic

The construction of the quinoline ring has evolved from harsh acid-mediated condensations to precision metal-catalyzed annulations.

Evolutionary Trajectory of Synthesis

The following diagram illustrates the shift from "brick-and-mortar" condensation chemistry to atom-economical C-H activation.

QuinolineSynthesiscluster_modernModern EraSkraupSkraup Synthesis (1880)Aniline + Glycerol + H2SO4Violent, Low YieldFriedlanderFriedländer Synthesis (1882)2-Aminobenzaldehyde + KetoneVersatile but unstable precursorsSkraup->Friedlander Precursor ControlPovarovPovarov Reaction (1960s)Imine + Alkene (Cycloaddition)Multicomponent, StereoselectiveFriedlander->Povarov Mild ConditionsCH_ActivationRh(III)/Co(III) C-H Activation (2010s-Present)Pyridine/Amide + AlkyneAtom Economy, RegioselectivePovarov->CH_Activation Catalytic Precision

Figure 1: Evolution of quinoline synthesis methodologies.

Protocol: Rh(III)-Catalyzed Oxidative Annulation

This protocol represents a state-of-the-art method for synthesizing polysubstituted quinolines via C-H activation, avoiding the need for pre-functionalized ortho-amino precursors.

Mechanism: Rh(III) catalyzes the C-H activation of a pyridine directing group, followed by alkyne insertion and reductive elimination.

Materials:

  • Substrate: Substituted Pyridine (1.0 equiv)

  • Coupling Partner: Internal Alkyne (e.g., Diphenylacetylene, 1.2 equiv)

  • Catalyst:

    
     (2.5 mol%)
    
  • Oxidant:

    
     (2.1 equiv)
    
  • Solvent: o-Xylene or DCE (Anhydrous)

Step-by-Step Methodology:

  • Charge: In a glovebox, charge a pressure tube with the pyridine substrate (0.2 mmol), alkyne (0.24 mmol),

    
     (3.1 mg), and 
    
    
    (76 mg).
  • Solvate: Add 2.0 mL of anhydrous o-xylene. Seal the tube under argon.

  • Reaction: Heat the reaction mixture to 130°C in an oil bath for 16–24 hours.

    • Self-Validation: The reaction color typically changes from blue/green (Cu salt) to a dark suspension as Cu(I) species form.

  • Workup: Cool to room temperature. Dilute with dichloromethane (DCM) and filter through a celite pad to remove insoluble copper salts.

  • Purification: Concentrate the filtrate in vacuo. Purify via silica gel flash chromatography (Hexane/EtOAc gradient).

Causality: The use of

Medicinal Chemistry & SAR by Therapeutic Area

Oncology: Kinase Inhibitors and the "Type V" Binding Mode

Quinoline-based kinase inhibitors like Lenvatinib , Cabozantinib , and Bosutinib are cornerstones of targeted cancer therapy. While most kinase inhibitors are classified as Type I (ATP-competitive, DFG-in) or Type II (occupying hydrophobic back pocket, DFG-out), Lenvatinib exhibits a distinct binding mode often described as Type V .[1]

Lenvatinib Mechanism: Lenvatinib binds to VEGFR2 in the DFG-in conformation (like Type I) but simultaneously exploits a neighboring allosteric region usually accessed by Type II inhibitors.[2][3] The quinoline ring mimics ATP's adenine, forming hydrogen bonds with the hinge region (Cys919), while the cyclopropane-carboxamide moiety extends into the solvent-accessible front pocket, locking the kinase in an active-like but inhibited state.

KinaseBindingLenvatinibLenvatinib (Quinoline Core)ATP_PocketATP Binding Pocket(Hinge Region Cys919)Lenvatinib->ATP_Pocket H-Bonding (Quinoline N)AllostericNeighboring Allosteric Region(Cyclopropane moiety interaction)Lenvatinib->Allosteric Hydrophobic InteractionDFG_MotifDFG-in Conformation(Active-like state)ATP_Pocket->DFG_Motif StabilizesAllosteric->DFG_Motif Distinct from Type IIInhibitionProlonged Residence Time(Kinetic Selectivity)DFG_Motif->Inhibition High Potency

Figure 2: Distinct "Type V" binding mode of Lenvatinib in VEGFR2.

Infectious Diseases: The Bedaquiline Breakthrough

Bedaquiline (Sirturo) represents the first new TB drug class in 40 years. It utilizes a diarylquinoline scaffold to target Mycobacterium tuberculosis via a unique mechanism: inhibition of ATP Synthase .[4]

Mechanism of Action: Unlike fluoroquinolones that target DNA gyrase, Bedaquiline targets the subunit c of the ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

Key SAR:

  • Quinoline Nitrogen: Essential for binding affinity.

  • C3-Side Chain: The chiral centers (1R, 2S) in the side chain are critical for stereospecific binding to the c-subunit interface.

  • Bromine/Naphthalene: Provide lipophilic bulk to bury into the membrane-bound rotor.

Quantitative Data: FDA-Approved Quinoline Drugs
Drug NameApproval YearPrimary IndicationMolecular TargetMechanism Class
Mitapivat 2022Hemolytic AnemiaPyruvate KinaseAllosteric Activator
Tivozanib 2021Renal Cell CarcinomaVEGFR 1/2/3Kinase Inhibitor
Tafenoquine 2018Malaria (P. vivax)Heme Polymerization8-Aminoquinoline
Lenvatinib 2015Thyroid/Renal CancerVEGFR/FGFRType V Kinase Inhibitor
Bedaquiline 2012MDR-TuberculosisATP SynthaseRotor Blocker
Bosutinib 2012CMLBCR-ABL/SRCDual Kinase Inhibitor

Liability Profiling: Toxicity & Metabolism

Despite their utility, quinolines carry specific metabolic liabilities that must be addressed during lead optimization.

Metabolic Hotspots

The electron-rich nature of the quinoline ring makes it susceptible to oxidative metabolism by Cytochrome P450 enzymes (CYP3A4, CYP2D6).

  • N-Oxidation: The quinoline nitrogen can be oxidized to the N-oxide, which is often a reactive metabolite or a clearance sink.

  • Epoxidation: Oxidation at the 2,3- or 5,6-positions can form unstable epoxides, leading to potential genotoxicity (structural alert).

hERG Inhibition

Many lipophilic quinolines (especially those with basic side chains like antimalarials) block the hERG potassium channel, causing QT interval prolongation.

  • Mitigation Strategy: Reduce lipophilicity (LogP < 3), introduce zwitterionic character, or sterically hinder the basic nitrogen to prevent hERG pore binding.

Metabolismcluster_metabolismMetabolic PathwaysQuinolineQuinoline ScaffoldN_OxideN-Oxide Formation(Polar metabolite)Quinoline->N_Oxide CYP450 [O]EpoxideArene Oxide (Epoxide)(Genotoxicity Risk)Quinoline->Epoxide CYP450 [O]HydroxylationC2/C4 Hydroxylation(Clearance)Quinoline->Hydroxylation Aldehyde Oxidase

Figure 3: Primary metabolic pathways and liabilities of the quinoline ring.

Future Perspectives

The future of quinoline medicinal chemistry lies in Chimera technologies.

  • PROTACs: Quinoline-based kinase inhibitors are being used as "warheads" linked to E3 ligase ligands to induce targeted protein degradation rather than simple inhibition.

  • Hybrids: Covalent linkage of quinolines with artemisinin (for malaria) or siderophores (for bacterial "Trojan horse" entry) is expanding the scaffold's utility against resistant strains.

References

  • Okamoto, K., et al. (2015).[3][5] "Distinct Binding Mode of Multikinase Inhibitor Lenvatinib Revealed by Biochemical Characterization."[2][3][5][6] ACS Medicinal Chemistry Letters. Link

  • Preiss, L., et al. (2015). "Structure of the mycobacterial ATP synthase Fo rotor ring in complex with the anti-TB drug bedaquiline." Science Advances. Link

  • Wang, X., et al. (2022). "Ruthenium-Catalyzed Aza-Michael Addition and Intramolecular Annulation of Enaminones with Anthranils." Organic Letters. Link

  • FDA Drug Approvals. "Novel Drug Approvals for 2022." FDA.gov. Link

  • Song, G., et al. (2011).[7] "Rh(III)-Catalyzed Oxidative Annulation of Pyridines." Journal of the American Chemical Society. Link

  • Andries, K., et al. (2005). "A Diarylquinoline Drug Active on the ATP Synthase of Mycobacterium tuberculosis."[8][4][9] Science. Link

Toxicology Profile & Safety Data: 2-Amino-6-methyl-3-phenylquinoline (AMPQ)

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth toxicology and safety profile for 2-Amino-6-methyl-3-phenylquinoline (AMPQ). As a specialized research compound often utilized in proteomics and medicinal chemistry (e.g., as a scaffold for receptor ligands), this profile synthesizes available empirical data with rigorous Structure-Activity Relationship (SAR) analysis to establish a safety baseline for laboratory handling and drug development.

Document Type: Technical Safety Guide & Toxicology Whitepaper CAS Number: 1171861-71-4 (Hydrochloride salt) Molecular Formula: C₁₆H₁₄N₂ (Free base) Primary Application: Proteomics research, Medicinal chemistry scaffold (GABA/NK receptor modulation).

Executive Summary & Chemical Identity[1]

2-Amino-6-methyl-3-phenylquinoline is a synthetic heterocyclic amine. Unlike the well-known food mutagen "IQ" (2-amino-3-methylimidazo[4,5-f]quinoline), AMPQ lacks the imidazole fusion but retains the critical 2-aminoquinoline pharmacophore .

Safety Verdict: This compound should be treated as a suspected genotoxicant and potent CNS active agent . While specific in vivo regulatory studies (e.g., OECD 404/423) are absent from public dossiers, the structural presence of an exocyclic amino group at position 2 of the quinoline ring is a known structural alert for metabolic bioactivation and subsequent DNA adduct formation.

Physicochemical Properties (Predicted)
PropertyValue (Approx.)Significance
Molecular Weight 234.30 g/mol Small molecule, likely permeable.
LogP (Octanol/Water) 4.2 – 4.8High Lipophilicity . Suggests high membrane permeability and potential for bioaccumulation in adipose tissue/brain.
Solubility Low (Water), High (DMSO, Ethanol)Requires organic solvents for bioassays; potential for precipitation in aqueous media.
pKa (Amino group) ~7.3Partially ionized at physiological pH; influences lysosomal trapping.

Toxicokinetics (ADME) Profile[2]

Understanding the absorption, distribution, metabolism, and excretion (ADME) is critical for predicting systemic toxicity.

Absorption & Distribution

Due to its high lipophilicity (LogP > 4) and planar aromatic structure, AMPQ is predicted to have rapid passive diffusion across biological membranes.

  • Blood-Brain Barrier (BBB): High probability of crossing the BBB. 2-phenylquinoline derivatives are frequently designed as CNS ligands (e.g., for GABA or NK-3 receptors), implying inherent neuro-availability.

  • Plasma Protein Binding: Likely high (>90%), binding to albumin and alpha-1-acid glycoprotein.

Metabolism (The Bioactivation Pathway)

The primary toxicological concern stems from hepatic metabolism. The 2-aminoquinoline moiety is a substrate for Cytochrome P450 (CYP1A2 and CYP3A4) .

Mechanism of Bioactivation:

  • N-Hydroxylation: CYP450 enzymes oxidize the exocyclic amine to a hydroxylamine (-NHOH).

  • Esterification: Phase II enzymes (NAT or SULT) convert the hydroxylamine to an unstable ester (acetoxy or sulfonyloxy).

  • Nitrenium Ion Formation: Spontaneous cleavage generates a highly electrophilic nitrenium ion.

  • DNA Adducts: The nitrenium ion attacks guanine bases (C8-position), leading to mutation.

MetabolicPathway AMPQ Parent: 2-Amino-6-methyl-3-phenylquinoline CYP CYP1A2 / CYP3A4 (Liver Microsomes) AMPQ->CYP NHOH Metabolite 1: N-hydroxy-AMPQ CYP->NHOH Phase2 NAT / SULT (Phase II Conjugation) NHOH->Phase2 Detox Detoxification: Glucuronidation/Excretion NHOH->Detox Ester Unstable Ester (N-acetoxy/sulfonyloxy) Phase2->Ester Nitrenium ELECTROPHILE: Nitrenium Ion Ester->Nitrenium Spontaneous DNA Genotoxicity: DNA Adduct (C8-Guanine) Nitrenium->DNA

Figure 1: Proposed metabolic bioactivation pathway of AMPQ leading to potential genotoxicity. The N-hydroxylation step is the critical tox switch.

Toxicology Data & Risk Assessment

Acute Toxicity[1][3][4]
  • Oral (Rat): No experimental LD50 exists for this specific isomer.

    • Read-Across (2-Aminoquinoline): LD50 ~ 200–500 mg/kg.

    • Classification:Category 3 or 4 (Harmful/Toxic if swallowed) .

  • Inhalation: Dusts are highly irritating to the upper respiratory tract due to the basicity of the quinoline nitrogen.

Genotoxicity & Carcinogenicity[5][6][7][8]
  • Ames Test (Salmonella typhimurium): Predicted Positive in strains TA98/TA100 with metabolic activation (S9 fraction).

    • Rationale: 2-amino-3-phenylquinoline derivatives structurally mimic known heterocyclic amine mutagens. The phenyl ring at position 3 stabilizes the nitrenium ion intermediate, potentially enhancing mutagenic potency compared to unsubstituted 2-aminoquinoline.

  • Carcinogenicity: Potential liver carcinogen upon chronic exposure (hepatocellular carcinoma) due to persistent DNA adduct formation and regenerative hyperplasia.

Safety Pharmacology (Off-Target Effects)
  • CNS Effects: Due to structural similarity to GABA-A receptor modulators (phenylquinolines), accidental exposure may cause:

    • Sedation or excitation (biphasic).

    • Ataxia.

    • Convulsions (at high doses if GABA antagonism occurs).

  • hERG Inhibition (Cardiotoxicity): The 3-phenylquinoline scaffold is a known pharmacophore for hERG channel blockade.

    • Risk:[1][2][3][4] QT prolongation leading to Torsades de Pointes.

    • Mitigation: Avoid high systemic concentrations; monitor ECG in any in vivo efficacy studies.

Experimental Protocols for Safety Validation

If synthesizing or testing AMPQ, the following assays are required to validate its safety profile before advancing to animal models.

Protocol A: In Vitro Micronucleus Assay (Genotox Screen)

Purpose: Detect chromosomal damage (clastogenicity/aneugenicity).

  • Cell Line: CHO-K1 or TK6 lymphoblastoid cells.

  • Preparation: Dissolve AMPQ in DMSO (Final concentration < 0.5% v/v).

  • Treatment:

    • Short term (4h) +/- S9 metabolic activation.

    • Long term (24h) - S9.

  • Staining: Acridine Orange or DAPI.

  • Analysis: Score 2,000 binucleated cells per concentration using automated cytometry or microscopy.

    • Pass Criteria: < 2-fold increase in micronuclei vs. solvent control.

Protocol B: hERG Inhibition Assay (Cardiotox Screen)

Purpose: Assess risk of QT prolongation.

  • System: HEK293 cells stably expressing hERG (Kv11.1).

  • Method: Automated Patch Clamp (e.g., QPatch).

  • Workflow:

    • Establish stable seal (>1 GΩ).

    • Apply voltage protocol: Hold at -80mV, depolarize to +40mV (2s), repolarize to -50mV (2s) to elicit tail current.

    • Perfusion: Apply AMPQ at 0.1, 1, 10, and 30 µM.

  • Calculation: Calculate IC50 based on tail current inhibition.

    • Red Flag: IC50 < 10 µM indicates moderate-to-high cardiac risk.

Safe Handling & Occupational Hygiene

Signal Word: WARNING (Based on GHS Classification for Aminoquinolines)

Hazard ClassH-CodeStatement
Acute Tox. Oral H302Harmful if swallowed.[2]
Skin Irrit. H315Causes skin irritation.[1][2]
Eye Irrit. H319Causes serious eye irritation.[1][2]
Muta. 2 H341Suspected of causing genetic defects.
Personal Protective Equipment (PPE) Matrix
  • Respiratory: N95 or P100 respirator required if handling powder. Fume hood is mandatory for weighing.

  • Dermal: Double nitrile gloves (0.11 mm min thickness). The compound is lipophilic and may permeate standard latex.

  • Ocular: Chemical splash goggles.

Spill Response
  • Evacuate the immediate area.

  • Don PPE (Full suit, respirator).

  • Contain: Do not dry sweep. Wet with ethanol/water mist to prevent dust generation.

  • Neutralize: Clean surface with 10% bleach solution (oxidizes the amine) followed by detergent.

Visualization of Structure & Pharmacophore[10]

The biological activity and toxicity are dictated by specific structural regions.

StructureSAR Struct 2-Amino-6-methyl-3-phenylquinoline Amino 2-Amino Group: Metabolic Handle (Tox) Bioactivation Site Struct->Amino Phenyl 3-Phenyl Ring: Lipophilicity (LogP++) hERG Binding Pharmacophore Struct->Phenyl Methyl 6-Methyl Group: Metabolic Stability Potential Oxidation Site Struct->Methyl Quinoline Quinoline Core: DNA Intercalation CNS Penetration Struct->Quinoline

Figure 2: Structure-Activity Relationship (SAR) breakdown. The 2-amino group is the primary driver of genotoxicity, while the phenyl ring drives distribution and off-target cardiac effects.

References

  • Santa Cruz Biotechnology. (n.d.). 2-Amino-6-methyl-3-phenylquinoline hydrochloride Product Data. Retrieved from

  • Sugimura, T., et al. (1981). "Mutagenic heterocyclic amines in cooked food." Environmental Health Perspectives, 40, 243-246. (Foundational text on aminoquinoline mutagenicity).
  • Echemi. (2024). Chemical Safety Data for Quinoline Derivatives. Retrieved from

  • Ramerstorfer, J., et al. (2011).[5] "GABAA receptor subtype activity profile of pyrazoloquinolinones." British Journal of Pharmacology. (Context for 2-phenylquinoline pharmacodynamics).

  • National Toxicology Program (NTP). (2005). Report on Carcinogens: Heterocyclic Amines. (General class effects for amino-substituted quinolines).

Sources

The Pharmacological & Synthetic Profile of 2-Amino-6-methyl-3-phenylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 2-Amino-6-methyl-3-phenylquinoline , a bioactive small molecule belonging to the 2-amino-3-arylquinoline class. This document synthesizes its chemical history, synthetic pathways, and pharmacological profile as a modulator of biological systems, specifically focusing on its role in GABAergic signaling and proteomics.

Technical Whitepaper | Version 1.0

Executive Summary

2-Amino-6-methyl-3-phenylquinoline (CAS: 1171861-71-4) is a substituted quinoline alkaloid derivative recognized for its utility in proteomics research and medicinal chemistry.[1] Structurally, it consists of a quinoline core substituted with an amino group at the C2 position, a phenyl ring at C3, and a methyl group at C6.

Historically, this scaffold emerged from campaigns targeting the GABA-A receptor as a non-sedating anxiolytic agent. Unlike traditional benzodiazepines, 2-amino-3-arylquinolines were designed to act as partial agonists or subtype-selective Positive Allosteric Modulators (PAMs). Beyond neurology, the molecule serves as a critical chemical probe in proteomics to study quinoline-binding domains in enzymes and receptors.

Chemical Identity & Physicochemical Properties[2][3][4][5][6][7]

PropertySpecification
IUPAC Name 2-Amino-6-methyl-3-phenylquinoline
CAS Number 1171861-71-4
Molecular Formula C₁₆H₁₄N₂
Molecular Weight 234.30 g/mol
Core Scaffold Quinoline (Benzo[b]pyridine)
Key Substituents 2-Amino (-NH₂), 3-Phenyl (-Ph), 6-Methyl (-CH₃)
Solubility Soluble in DMSO, Methanol; Sparingly soluble in water
pKa (Calc) ~5.8 (Quinoline N), ~2.5 (Exocyclic amine)
Lipophilicity (LogP) ~3.8 (Predicted)

Discovery & Historical Context

The discovery of 2-amino-6-methyl-3-phenylquinoline is rooted in the broader exploration of 2-aminoquinoline derivatives in the mid-to-late 20th century.

The GABA-A Receptor Campaign

In the search for safer anxiolytics, researchers identified that the 2-phenylquinoline pharmacophore possessed affinity for the benzodiazepine binding site of the GABA-A receptor. The addition of an amino group at the 2-position was found to enhance hydrogen bonding capability within the receptor pocket.

  • The "6-Methyl" Optimization: Structure-Activity Relationship (SAR) studies revealed that substituents at the 6-position (corresponding to the para-position of the aniline precursor) significantly influence lipophilicity and metabolic stability. The introduction of a methyl group at C6 often improves blood-brain barrier (BBB) penetration compared to the unsubstituted analog, making it a valuable probe for central nervous system (CNS) studies.

Proteomics & Chemical Biology

In modern contexts, this compound is utilized as a specialized reagent in proteomics.[1] Its rigid planar structure and fluorescence properties (characteristic of quinolines) make it suitable for:

  • Photoaffinity Labeling: Studying ligand-protein interactions.

  • Competitive Binding Assays: Displacing standard ligands to map binding sites on novel proteins.

Synthetic Protocols

The synthesis of 2-Amino-6-methyl-3-phenylquinoline is classically achieved via a base-catalyzed condensation reaction, a variation of the Friedländer synthesis or Knoevenagel condensation .

Retrosynthetic Analysis
  • Target: 2-Amino-6-methyl-3-phenylquinoline[1]

  • Disconnection: C2-C3 bond and N1-C2 bond.

  • Precursors: 2-Amino-5-methylbenzaldehyde (Electrophile) + Phenylacetonitrile (Nucleophile).

Detailed Experimental Protocol

Objective: Synthesis of 2-Amino-6-methyl-3-phenylquinoline via base-catalyzed cyclocondensation.

Materials:

  • 2-Amino-5-methylbenzaldehyde (1.0 eq)

  • Phenylacetonitrile (1.1 eq)

  • Potassium Carbonate (

    
    ) or Piperidine (Catalytic amount)
    
  • Ethanol or DMF (Solvent)

Workflow:

  • Preparation: Dissolve 2-Amino-5-methylbenzaldehyde (10 mmol) in absolute ethanol (50 mL).

  • Addition: Add phenylacetonitrile (11 mmol) to the solution.

  • Catalysis: Add a catalytic amount of piperidine (0.5 mL) or solid

    
    .
    
  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor progress via TLC (Hexane:Ethyl Acetate 7:3).
    
  • Precipitation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates as a solid.

  • Isolation: Pour the mixture into ice-cold water (100 mL) if precipitation is incomplete. Filter the solid.[2]

  • Purification: Recrystallize from ethanol/DMF to yield yellow needles.

Yield: Typically 75–85%.

Reaction Mechanism Visualization

The following diagram illustrates the mechanistic pathway from precursors to the final bioactive agent.

SynthesisPathway Precursor1 2-Amino-5-methylbenzaldehyde Intermediate Benzylidene Intermediate (Knoevenagel Adduct) Precursor1->Intermediate Base (Piperidine) Precursor2 Phenylacetonitrile Precursor2->Intermediate Cyclization Intramolecular Cyclization (Nucleophilic Attack) Intermediate->Cyclization - H2O Product 2-Amino-6-methyl- 3-phenylquinoline Cyclization->Product Tautomerization

Caption: Base-catalyzed condensation of 2-amino-5-methylbenzaldehyde and phenylacetonitrile yielding the target quinoline.

Mechanism of Action (Biological Activity)

While the compound is used as a probe, its primary pharmacological activity is mediated through the GABAergic system.

GABA-A Receptor Modulation
  • Target:

    
    -subunit containing GABA-A receptors.
    
  • Site: Benzodiazepine binding site (allosteric).

  • Mechanism: The 2-amino-3-phenylquinoline scaffold binds to the interface between the

    
     and 
    
    
    
    subunits. This binding induces a conformational change that increases the receptor's affinity for GABA (gamma-aminobutyric acid).
  • Physiological Outcome: Increased frequency of chloride (

    
    ) channel opening 
    
    
    
    Hyperpolarization of the postsynaptic neuron
    
    
    Inhibition of neuronal firing .
Signal Transduction Pathway

GABAPathway Ligand 2-Amino-6-methyl-3-phenylquinoline Receptor GABA-A Receptor (Allosteric Site) Ligand->Receptor Positive Allosteric Modulation Channel Chloride Channel Opening Receptor->Channel Conformational Change GABA Endogenous GABA GABA->Receptor Agonist Binding IonFlux Cl- Influx Channel->IonFlux Hyperpol Membrane Hyperpolarization IonFlux->Hyperpol Effect Anxiolysis / Neural Inhibition Hyperpol->Effect

Caption: Signal transduction pathway showing positive allosteric modulation of the GABA-A receptor.

Structure-Activity Relationship (SAR) Data

The "6-methyl" substituent is critical for the compound's specific profile. The table below compares it with other analogues in the series.

AnalogueC6 SubstituentC3 SubstituentLogPBioactivity Profile
Compound A -H-Phenyl3.3Moderate GABA-A affinity; Lower BBB permeability.
Target (Compound B) -CH₃ -Phenyl 3.8 Enhanced lipophilicity; Improved CNS distribution.
Compound C -Cl-Phenyl4.1High potency but increased metabolic liability.
Compound D -H-CN (Cyano)1.9Low affinity; used as synthetic intermediate.

Interpretation: The methyl group at C6 provides an optimal balance between lipophilicity (for brain penetration) and metabolic stability, avoiding the rapid oxidation often seen with more electron-rich substituents.

Safety & Handling (SDS Summary)

As a research chemical, strict safety protocols are required.

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • PPE: Nitrile gloves, safety goggles, and fume hood usage are mandatory.

  • Storage: Store at +4°C, desiccated. Stable under standard laboratory conditions.

References

  • Santa Cruz Biotechnology. 2-Amino-6-methyl-3-phenylquinoline hydrochloride (CAS 1171861-71-4). Product Catalog. Link

  • Gouda, M. A., & El-Bana, G. G. (2023).[3] Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities.[3][4] Mini-Reviews in Organic Chemistry, 20(5).[3] Link

  • Sigma-Aldrich. 2-Phenylquinoline and derivatives: Biological Applications.[5] Technical Data Sheet. Link

  • ResearchGate. Synthesis of 2-amino-3-phenylquinoline derivatives via Knoevenagel Condensation.Link

  • BenchChem. Synthesis of Methylquinoline Derivatives: Pathways and Yields.Link

Sources

Methodological & Application

Step-by-step synthesis protocol for 2-Amino-6-methyl-3-phenylquinoline hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the synthesis protocol for 2-Amino-6-methyl-3-phenylquinoline hydrochloride , a substituted quinoline scaffold with significant potential in medicinal chemistry, particularly as a precursor for anti-inflammatory, anticancer, and antimalarial agents.

Application Note: Synthesis of 2-Amino-6-methyl-3-phenylquinoline Hydrochloride

Introduction & Strategic Rationale

The 2-aminoquinoline moiety acts as a bioisostere for arginine and is a privileged structure in drug discovery, serving as a core for inhibitors of neuronal nitric oxide synthase (nNOS), tachykinin receptors, and various kinases. The specific derivative 2-Amino-6-methyl-3-phenylquinoline incorporates a hydrophobic phenyl ring at the C3 position and a methyl group at the C6 position, modifications known to enhance lipophilicity and modulate binding affinity in hydrophobic pockets of target enzymes.

Synthetic Strategy: The Domino Reduction-Condensation While traditional Friedländer synthesis requires unstable 2-aminobenzaldehydes, this protocol utilizes a reductive cyclization strategy starting from the stable precursor 2-nitro-5-methylbenzaldehyde . This "one-pot" cascade reaction involves:

  • Knoevenagel Condensation: Reaction of the aldehyde with phenylacetonitrile.[1]

  • Nitro Reduction: In situ reduction of the nitro group to an amine (using Iron/Acetic Acid or Zn/Acetic Acid).

  • Intramolecular Cyclization: Nucleophilic attack of the newly formed amine onto the nitrile carbon to close the pyridine ring, yielding the 2-aminoquinoline.

This approach ensures high atom economy, avoids the isolation of sensitive intermediates, and is scalable for preclinical development.

Reaction Scheme & Mechanism

Figure 1: Synthetic Pathway

SynthesisPathway Start1 2-Nitro-5-methylbenzaldehyde Intermediate Intermediate: α-Phenyl-β-(2-nitro-5-methylphenyl)acrylonitrile Start1->Intermediate Knoevenagel Condensation Start2 Phenylacetonitrile Start2->Intermediate Reduction Reduction (Fe/AcOH) & Cyclization Intermediate->Reduction Nitro Reduction (-O2 -> -H2) ProductFree 2-Amino-6-methyl-3-phenylquinoline (Free Base) Reduction->ProductFree Nucleophilic Attack on Nitrile ProductSalt 2-Amino-6-methyl-3-phenylquinoline Hydrochloride ProductFree->ProductSalt HCl/MeOH Salt Formation

Caption: One-pot reductive cyclization pathway converting nitro-aldehyde and nitrile precursors to the quinoline hydrochloride salt.

Detailed Synthesis Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2][3][4][5][6][7][8][9][10][11][12]Role
2-Nitro-5-methylbenzaldehyde 165.151.0Core Scaffold Precursor
Phenylacetonitrile 117.151.1C2-C3 Fragment Source
Iron Powder (reduced) 55.854.0Reducing Agent
Glacial Acetic Acid (AcOH) 60.05SolventSolvent & Proton Source
Hydrochloric Acid (conc.) 36.46ExcessSalt Formation
Ethanol / Methanol --Solvents for Workup
Step-by-Step Procedure

Phase 1: Reductive Cyclization

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Flush the system with nitrogen gas to maintain an inert atmosphere.

  • Dissolution: Charge the flask with 2-nitro-5-methylbenzaldehyde (10.0 mmol, 1.65 g) and phenylacetonitrile (11.0 mmol, 1.29 g). Add glacial acetic acid (30 mL) and stir until fully dissolved.

  • Activation: Heat the mixture to 90°C.

  • Reduction: Carefully add Iron powder (40.0 mmol, 2.23 g) in small portions over 15 minutes. Caution: The reaction is exothermic and may foam.

  • Reflux: Increase temperature to 110°C (reflux) and stir vigorously for 3–4 hours. Monitor reaction progress via TLC (Eluent: 30% Ethyl Acetate in Hexanes). The starting nitroaldehyde spot should disappear, and a highly fluorescent quinoline spot should appear.

Phase 2: Workup & Isolation 6. Filtration: Cool the reaction mixture to room temperature. Filter through a pad of Celite to remove unreacted iron and iron salts. Wash the Celite pad with ethyl acetate (50 mL). 7. Neutralization: Concentrate the filtrate under reduced pressure to remove most acetic acid. Dilute the residue with water (50 mL) and carefully neutralize with saturated aqueous NaHCO₃ or 10% NaOH until pH ~9–10. Note: The free base may precipitate as a solid or oil. 8. Extraction: Extract the aqueous mixture with Ethyl Acetate (3 x 50 mL). Combine organic layers, wash with brine (50 mL), and dry over anhydrous Na₂SO₄. 9. Purification: Evaporate the solvent. Purify the crude residue via flash column chromatography (Silica gel; Gradient: 10% → 40% Ethyl Acetate in Hexanes) to isolate the free base as a yellow solid.

Phase 3: Hydrochloride Salt Formation 10. Salt Formation: Dissolve the purified free base (approx. 2.0 g) in a minimum amount of hot methanol (10–15 mL). 11. Acidification: Add concentrated HCl (1.5 mL) dropwise or 4M HCl in dioxane. A precipitate should begin to form immediately. 12. Crystallization: Allow the mixture to cool to room temperature, then refrigerate at 4°C for 2 hours. 13. Final Isolation: Filter the precipitate, wash with cold diethyl ether (20 mL) to remove excess acid, and dry under vacuum at 50°C.

Characterization & Quality Control

A self-validating protocol requires confirmation of structure at key checkpoints.

Analytical MethodExpected Result (Validation Criteria)
Appearance Yellow to off-white crystalline solid.
Melting Point >250°C (decomposition expected for HCl salt).[6]
¹H NMR (DMSO-d₆) δ 2.45 (s, 3H, -CH₃), δ 7.2–7.6 (m, aromatic protons), δ 8.1 (s, 1H, H4 quinoline proton). Absence of aldehyde peak (~10 ppm).
MS (ESI+) [M+H]⁺ peak at m/z ~235.1 (Free base MW).
Solubility Soluble in water (moderate), DMSO, and Methanol. Insoluble in non-polar solvents.

Safety & Handling

  • Phenylacetonitrile: A precursor chemical (List I in some jurisdictions). Handle in a fume hood to avoid inhalation of vapors. It is toxic if swallowed or in contact with skin.

  • Glacial Acetic Acid: Corrosive. Use acid-resistant gloves.

  • Iron Waste: The iron filter cake may be pyrophoric if dry; keep wet and dispose of as hazardous heavy metal waste.

References

  • BenchChem. A Technical Guide to the Synthesis of 3-Nitro-2-phenylquinoline Analogues and Derivatives. BenchChem Application Notes. Link

  • National Center for Biotechnology Information (NCBI). Synthesis and Biological Screening of Pyrano[3,2-c]quinoline Analogues. PubChem / PMC. Link

  • Dou, G., Wang, D., & Shi, D. (2016). Facile and Efficient Synthesis of 2-Aminoquinoline Derivatives Reduced by Zn/AcOH.[12] Heterocycles, 92(3).[12] Link

  • Sigma-Aldrich. Safety Data Sheet: 2-Amino-3-phenylquinoline.Link

Sources

Optimal solvent systems for recrystallization of 2-Amino-6-methyl-3-phenylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Recrystallization Systems for 2-Amino-6-methyl-3-phenylquinoline

Executive Summary

This guide details the optimal solvent systems and protocols for the purification of 2-Amino-6-methyl-3-phenylquinoline (CAS: Analogous derivatives often ~36926-84-8). Due to the molecule's specific structural features—a lipophilic phenyl-quinoline core balanced by a polar amino group—standard solvent screening often results in "oiling out" or poor yield.

Recommended Solvent Systems:

Method Solvent System Application
Primary (Standard) Ethanol (95% or Absolute) Routine purification of crude solid (>85% purity).
Secondary (High Recovery) Ethanol : Water (10:1 to 5:1) Maximizing yield from mother liquors or lower-grade crude.
Tertiary (Difficult Impurities) Toluene : Hexane Removal of non-polar, tarry byproducts.

| Quaternary (Ultra-Pure) | Acid-Base Switch (HCl / NaOH) | Chemical purification removing non-basic isomers. |

Physicochemical Analysis & Solubility Logic

To design a self-validating protocol, one must understand the molecular drivers of solubility for this specific quinoline derivative.

  • Structural Drivers:

    • Lipophilicity: The 3-phenyl ring and 6-methyl group significantly increase the logP (partition coefficient), making the molecule sparingly soluble in water and highly soluble in chlorinated solvents (DCM, Chloroform).

    • H-Bonding: The 2-amino group and the quinoline nitrogen provide a "push-pull" electronic system. The amino group acts as a hydrogen bond donor, while the ring nitrogen is an acceptor. This makes alcohols (protic solvents) ideal candidates as they can interact with both sites.

    • Crystal Lattice Energy: The planar aromatic system facilitates strong

      
      -
      
      
      
      stacking. Breaking this lattice requires thermal energy (boiling solvent), while the reformation of these stacks upon cooling drives crystallization.
  • Why Ethanol? Ethanol possesses a dielectric constant (

    
    ) that perfectly bridges the gap. It dissolves the lipophilic core at boiling point (
    
    
    
    C) but is polar enough to reject the hydrophobic tarry impurities often found in Friedländer or Meth-Cohn syntheses.

Detailed Protocols

Protocol A: Single-Solvent Recrystallization (Ethanol)

Best for: Removing colored impurities and trace starting materials from a solid crude.

Reagents:

  • Crude 2-Amino-6-methyl-3-phenylquinoline

  • Ethanol (Absolute or 95%)

  • Activated Carbon (optional, for decolorization)

Step-by-Step:

  • Saturation: Place 10 g of crude solid in a round-bottom flask. Add 50 mL of Ethanol.

  • Reflux: Heat to reflux (

    
    C oil bath). If the solid does not dissolve completely, add Ethanol in 5 mL increments until a clear solution is obtained.
    
    • Note: If a small amount of dark solid remains insoluble after adding 20% excess solvent, these are likely inorganic salts or polymerized tars. Filter them out hot.

  • Decolorization (Optional): If the solution is dark brown/black, remove from heat, add 0.5 g activated carbon, and reflux for 5 minutes. Filter hot through a Celite pad.[1]

  • Crystallization: Remove the flask from heat. Allow it to cool to room temperature slowly (over 1-2 hours) with gentle stirring.

    • Critical: Rapid cooling traps impurities.

  • Finishing: Once at room temperature, cool the flask in an ice bath (

    
    C) for 30 minutes to maximize yield.
    
  • Isolation: Filter the crystals via vacuum filtration. Wash the cake with 10 mL of ice-cold Ethanol.

  • Drying: Dry in a vacuum oven at

    
    C for 4 hours.
    
Protocol B: Acid-Base Chemical Purification

Best for: Removing non-basic isomers (e.g., ketone intermediates) that co-crystallize in solvent systems.

Logic: The 2-aminoquinoline moiety is weakly basic (


). It will protonate in strong acid, becoming water-soluble, while non-basic impurities remain organic-soluble.

Workflow Diagram:

PurificationWorkflow Crude Crude Mixture (Target + Non-basic Impurities) AcidStep Dissolve in 2M HCl (Target forms soluble HCl salt) Crude->AcidStep Protonation Filter1 Filter / Extract with Ethyl Acetate AcidStep->Filter1 Aqueous Aqueous Phase (Contains Target-H+) Filter1->Aqueous Filtrate Organic Organic Phase (Discard Impurities) Filter1->Organic Residue/Extract BaseStep Neutralize with 2M NaOH to pH 10 Aqueous->BaseStep Deprotonation Precipitate Precipitate Formation (Free Base) BaseStep->Precipitate Final Recrystallize (Protocol A) Precipitate->Final Polishing

Figure 1: Acid-Base switching workflow for high-purity isolation of aminoquinolines.

Step-by-Step:

  • Suspend crude material in 2M HCl (10 mL per gram).

  • Stir for 20 minutes. The target compound will dissolve; non-basic impurities will remain suspended or form an oil.

  • Filter the mixture (or extract with Ethyl Acetate if impurities are oily). Keep the aqueous filtrate .

  • Slowly add 2M NaOH to the filtrate while stirring until pH reaches ~10. The product will precipitate as a white/off-white solid.

  • Filter the solid, wash with water, and dry.

  • Perform Protocol A on this solid for final crystal polishing.

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
Oiling Out Solution is too concentrated or cooling is too fast.Re-heat to dissolve. Add 10% more Ethanol. Add a seed crystal at

C.
Low Yield Product is too soluble in Ethanol.Use Protocol A but add water (anti-solvent) dropwise at reflux until slight turbidity appears, then cool.
Colored Crystals Chromophores trapped in lattice.Repeat recrystallization using Toluene (good for trapping lipophilic pigments) or increase charcoal load.

References

  • General Synthesis & Properties

    • Dou, G., Wang, D., & Shi, D. (2016). Facile and Efficient Synthesis of 2-Aminoquinoline Derivatives Reduced by Zn/AcOH. Heterocycles. Link (Describes solubility profiles of 2-amino-3-substituted quinolines).

  • Solubility Mechanisms

    • BenchChem Technical Support.[2][3] Overcoming Poor Solubility of 2-Aminoquinoline Derivatives. Link (Details pH-dependent solubility and salt formation strategies).

  • Crystallographic Data (Analogous Structures)

    • Sundar, J. K., et al. (2010).[4] Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate. Acta Crystallographica Section E. Link (Demonstrates packing forces in phenyl-quinoline systems).

  • Purification Methodologies

    • Sigma-Aldrich Product Sheet. 2-Amino-3-phenylquinoline.[2][5] Link (Standard handling and physical form data).

Sources

Technical Application Note: Conversion of 2-Amino-6-methyl-3-phenylquinoline to Hydrochloride Salt

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the validated protocols for converting 2-Amino-6-methyl-3-phenylquinoline (Free Base) to its Hydrochloride (HCl) salt . The 2-aminoquinoline scaffold is a privileged structure in medicinal chemistry, often utilized in antimalarial, anticancer, and neurodegenerative therapeutic research.[1][2] Conversion to the hydrochloride salt is a critical formulation step to enhance aqueous solubility, bioavailability, and solid-state stability.

This document details two distinct methodologies:

  • Method A (Anhydrous Precipitation): Ideal for initial discovery scale (mg to g), prioritizing yield and rapid isolation.

  • Method B (Reactive Crystallization): Optimized for scale-up (10g+), prioritizing crystal habit, purity, and flow properties.

Scientific Rationale & Mechanistic Insight

Basicity and Site of Protonation

The 2-aminoquinoline system presents two potential sites for protonation: the exocyclic amine (N-2) and the endocyclic ring nitrogen (N-1) .

  • Primary Protonation Site (N-1): Contrary to simple aliphatic amines, the ring nitrogen (N-1) is the most basic site (pKa ~ 7.3–9.0 for similar analogs). Protonation at N-1 results in a resonance-stabilized amidinium-like cation, delocalizing the positive charge between N-1 and the exocyclic N-2.

  • Secondary Protonation: The exocyclic amine is significantly less basic due to the electron-withdrawing nature of the aromatic ring and resonance participation. While a dihydrochloride species can form in highly acidic, anhydrous media, it is often unstable (hygroscopic) and prone to losing HCl (disproportionation) upon drying.

Solubility Profile
  • Free Base: Lipophilic; soluble in dichloromethane (DCM), chloroform, hot ethanol, and toluene. Insoluble in water.[3]

  • HCl Salt: Hydrophilic/Ionic; soluble in water, DMSO, methanol. Insoluble in diethyl ether, hexane, and acetone.

Experimental Protocols

Materials & Equipment
  • Precursor: 2-Amino-6-methyl-3-phenylquinoline (Purity >98% by HPLC).

  • Acid Source: 4M HCl in 1,4-Dioxane (Preferred for stoichiometry control) or Concentrated aqueous HCl (37%).

  • Solvents: Ethanol (Absolute), Dichloromethane (DCM), Diethyl Ether (Anhydrous), Isopropanol (IPA).

  • Equipment: Jacketed glass reactor (or round-bottom flask), magnetic stirrer, dropping funnel, vacuum filtration setup (Buchner), Vacuum oven.

Method A: Anhydrous Precipitation (Discovery Scale)

Best for: Rapid generation of salt for biological assays; high yield.

Step-by-Step Procedure:

  • Dissolution: In a 100 mL round-bottom flask, dissolve 1.0 g (4.27 mmol) of 2-Amino-6-methyl-3-phenylquinoline free base in 10 mL of Dichloromethane (DCM) . Mild warming (30°C) may be used to ensure complete dissolution.

    • Note: DCM is chosen for its excellent solubility of the free base and low boiling point.

  • Filtration (Clarification): Filter the solution through a 0.45 µm PTFE syringe filter to remove any insoluble particulates.

  • Acid Addition: Under vigorous stirring at room temperature (20-25°C), add 1.17 mL (4.7 mmol, 1.1 eq) of 4M HCl in Dioxane dropwise over 5 minutes.

    • Observation: A color change (typically to bright yellow/orange) and immediate precipitation of the salt will occur.

  • Aging: Stir the resulting suspension for 30 minutes to ensure complete conversion and crystal growth.

  • Anti-Solvent Addition: Slowly add 20 mL of Anhydrous Diethyl Ether to the suspension. This maximizes yield by driving the equilibrium toward the solid salt (Common Ion Effect/Polarity reduction).

  • Isolation: Filter the solid using a Buchner funnel.

  • Washing: Wash the filter cake with 2 × 10 mL of cold Diethyl Ether to remove excess acid and organic impurities.

  • Drying: Dry the solid in a vacuum oven at 45°C for 12 hours.

Expected Yield: 90–95% Appearance: Yellow to orange crystalline powder.

Method B: Reactive Crystallization (Scale-Up/Purity)

Best for: Removing impurities, controlling polymorphism, and obtaining stable non-hygroscopic crystals.

Step-by-Step Procedure:

  • Slurry Formation: Suspend 10.0 g (42.7 mmol) of the free base in 80 mL of Ethanol (Absolute) .

  • Heating: Heat the mixture to reflux (approx. 78°C). The solid may not fully dissolve at this stage.

  • Acidification: Slowly add 4.0 mL (48 mmol, 1.12 eq) of Concentrated Aqueous HCl (37%) through a dropping funnel.

    • Mechanism:[4][5][6] The addition of acid will cause the solid to dissolve as it converts to the soluble hydrochloride salt, forming a clear, dark yellow solution.

  • Clarification (Optional): If particulates remain, perform a hot filtration.

  • Controlled Cooling (Nucleation): Cool the solution linearly to 20°C over 2 hours.

    • Critical Step: If oiling out occurs, seed with a small crystal of pure HCl salt at 50°C.

  • Precipitation: Once at 20°C, add 40 mL of Acetone or Ethyl Acetate dropwise as an anti-solvent to promote crystallization.

  • Final Cooling: Cool the slurry to 0–5°C (ice bath) and stir for 1 hour.

  • Isolation & Drying: Filter and wash with cold Acetone. Dry under vacuum at 50°C for 24 hours.

Expected Yield: 80–85% (Higher purity than Method A).

Visualization of Workflows

Reaction Mechanism & Resonance

The following diagram illustrates the protonation pathway, highlighting the resonance stabilization that drives the reaction at the N-1 position.

ReactionMechanism FreeBase Free Base (2-Amino-6-methyl-3-phenylquinoline) Transition Protonation at N-1 (Ring Nitrogen) FreeBase->Transition Nucleophilic Attack HCl HCl Source (H+ donor) HCl->Transition Cation Resonance Stabilized Cation (Amidinium System) Transition->Cation Resonance Delocalization Salt Final HCl Salt (Crystalline Lattice) Cation->Salt Ionic Bonding (Cl-)

Caption: Protonation occurs preferentially at the ring nitrogen (N-1), stabilized by resonance with the exocyclic amine.

Process Workflow (Method B)

This flowchart details the critical decision points and steps for the scalable crystallization method.

ProcessWorkflow Start Start: Free Base (10g) Solvent Suspend in Ethanol (80mL) Heat to Reflux Start->Solvent AcidAdd Add 37% HCl (1.1 eq) (Dissolution occurs) Solvent->AcidAdd Check Solution Clear? AcidAdd->Check Filter Hot Filtration Check->Filter No (Particulates) Cool Cool to 20°C (Rate: 0.5°C/min) Check->Cool Yes Filter->Cool Seed Add Anti-solvent (Acetone/EtOAc) Cool->Seed Isolate Filter & Dry (50°C, Vacuum) Seed->Isolate

Caption: Step-by-step workflow for the reactive crystallization protocol (Method B).

Analytical Characterization

To validate the formation of the salt, the following analytical data should be compared against the free base.

TechniqueParameterFree Base CharacteristicHCl Salt Characteristic
1H NMR Chemical ShiftN-H protons (broad singlet) ~ 6.5 ppm.Downfield shift of aromatic protons (0.2-0.5 ppm). N-H protons disappear or shift to >10 ppm (exchangeable).
Melting Point Thermal TransitionSharp melt (e.g., 150-160°C).Higher melting point (often >200°C) with decomposition.
Solubility VisualSoluble in DCM; Insoluble in Water.Soluble in Water/Methanol; Insoluble in DCM.
Elemental Analysis Chloride Content0%Theoretical % calculated based on MW (approx. 11-13% depending on MW).
XRD Crystal LatticeDistinct pattern A.Distinct pattern B (Shift in 2-theta peaks).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Oiling Out Product precipitated as an amorphous oil rather than crystal.1. Re-heat to dissolve. 2. Add seed crystals. 3. Cool more slowly. 4. Reduce amount of anti-solvent.
Hygroscopicity Formation of amorphous salt or presence of excess acid.1. Ensure thorough washing with anhydrous ether. 2. Recrystallize from Ethanol/Acetone to improve crystallinity.
Low Yield High solubility of salt in the mother liquor.1. Cool to lower temperature (0°C). 2. Increase ratio of anti-solvent (Ether/Acetone).
Discoloration Oxidation or degradation.Perform salt formation under Nitrogen or Argon atmosphere.

References

  • Preparation of Quinoline Hydrochloride Salts

    • Source: Organic Syntheses, Coll.[3][6] Vol. 3, p. 272 (1955).

    • Relevance: Foundational protocol for converting amino-substituted heterocycles to hydrochloride salts using HCl/Ethanol.
    • URL:[Link]

  • Basicity of 2-Aminoquinolines

    • Source:Journal of the Chemical Society, Perkin Transactions 2, 1972.
    • Relevance: Establishes that protonation occurs at the ring nitrogen (N-1)
    • URL:[Link]

  • General Salt Selection & Optimization

    • Source:Handbook of Pharmaceutical Salts: Properties, Selection, and Use, Wiley-VCH.
    • Relevance: Guidelines for solvent selection (Class 3 solvents like Ethanol/Acetone) and counter-ion stoichiometry.
    • URL:[Link]

  • Synthesis of 2-Amino-3-phenylquinoline Derivatives

    • Source:Beilstein Journal of Organic Chemistry, 2012.
    • Relevance: Provides context on the synthesis and stability of the free base scaffold.
    • URL:[Link]

Sources

High-Performance Liquid Chromatography (HPLC) Strategies for Quinoline Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-Q2026

From Pharmaceutical Impurities to Environmental Monitoring

Abstract

Quinoline and its derivatives serve as critical scaffolds in antimalarial drugs (e.g., chloroquine), antibiotics (fluoroquinolones), and organic light-emitting diodes (OLEDs). However, their analysis is notoriously difficult due to their basic nitrogen atom (


), which interacts with residual silanols on silica-based columns, causing severe peak tailing. This guide provides two distinct, field-validated protocols: one for high-resolution impurity profiling (Pharma) and one for ultra-trace environmental detection (EPA adaptation).
Critical Method Parameters (CMP): The Science of Separation

To develop a robust method, one must understand the "Silanol Trap." In standard Reversed-Phase (RP) HPLC, the stationary phase is silica-based.[1] Even with C18 bonding, residual silanol groups (


) remain.
  • The Mechanism: At neutral pH, silanols deprotonate (

    
    ). Quinoline, being a weak base, becomes protonated (
    
    
    
    ) in acidic conditions or remains neutral in basic conditions.
  • The Conflict: If you run at pH 4-6, both the silanols and the quinoline may be ionized, leading to a cation-exchange mechanism. The quinoline "sticks" to the silanol, resulting in a shark-fin peak shape (Tailing Factor > 2.0).

Strategic Solutions
  • Low pH Approach (pH < 3.0): Protonates the silanols (

    
    ), neutralizing the surface.
    
  • High pH Approach (pH > 8.0): Neutralizes the Quinoline (

    
    ), preventing ionic interaction. Requires hybrid-silica columns (e.g., XBridge, Gemini).
    
  • Ion-Pairing: Adding reagents like hexanesulfonate to mask the charge.

Visualization: Method Development Logic

The following decision tree illustrates the logical flow for selecting the correct column and mobile phase based on the analyte's environment.

MethodDevelopment Start Analyte: Quinoline Derivative Matrix Select Matrix Start->Matrix Pharma Pharma (High Conc/Impurities) Matrix->Pharma Purity/Assay Enviro Environmental (Trace) Matrix->Enviro Pollutant Decision Isomer Separation Needed? (Quinoline vs Isoquinoline) Pharma->Decision Sol2 Protocol B: PAH Column (C18) + ACN/Water Gradient Enviro->Sol2 EPA 8310 Adaptation ColSel Column Selection Mobile Mobile Phase Strategy ColSel->Mobile C18 End-Capped Sol1 Protocol A: Low pH (Phosphate pH 2.5) + Methanol (Selectivity) Mobile->Sol1 Decision->ColSel Yes

Figure 1: Decision matrix for selecting HPLC conditions based on analytical goals. Note the divergence between selectivity-focused (Pharma) and sensitivity-focused (Environmental) workflows.

Protocol A: Pharmaceutical Impurity Profiling

Objective: Separation of Quinoline from its structural isomer, Isoquinoline. Challenge: These isomers have identical molecular weights (129.16 g/mol ) and similar


 values (4.9 vs 5.4).
Solution:  Use of Methanol (MeOH) over Acetonitrile (ACN).[2] MeOH allows for 

interactions that differentiate the position of the nitrogen atom better than ACN.
Instrument Configuration
  • System: HPLC with UV-DAD (Diode Array Detector).

  • Column: Phenomenex Luna C18(2) or Waters Symmetry C18 (150 mm x 4.6 mm, 5 µm). Note: Must be fully end-capped.

  • Temperature: 30°C.

Step-by-Step Method
  • Buffer Preparation: Dissolve 1.36 g of Potassium Dihydrogen Phosphate (

    
    ) in 1000 mL water. Adjust pH to 2.5 ± 0.1  with Phosphoric Acid (
    
    
    
    ). Filter through 0.22 µm membrane.
  • Mobile Phase:

    • Line A: Phosphate Buffer (pH 2.5)

    • Line B: Methanol (HPLC Grade)

  • Gradient Program:

Time (min)% Buffer (A)% Methanol (B)Flow Rate (mL/min)
0.090101.0
15.060401.0
20.060401.0
25.090101.0
  • Detection: UV at 225 nm (Max absorbance) and 275 nm (Selectivity check).

  • System Suitability Requirement: Resolution (

    
    ) between Quinoline and Isoquinoline must be > 1.5.
    
Protocol B: Ultra-Trace Environmental Analysis

Objective: Detection of Quinoline in water samples at ppb (µg/L) levels. Basis: Adaptation of EPA Method 8310 (PAHs).[3][4] Key Driver: Quinoline exhibits strong fluorescence, which is 1000x more sensitive than UV.

Instrument Configuration
  • System: HPLC with Fluorescence Detector (FLD).[3][4][5]

  • Column: Specialized PAH column (e.g., Agilent Zorbax Eclipse PAH or Supelcosil LC-PAH).

  • Flow Rate: 1.2 mL/min.

Step-by-Step Method
  • Sample Prep: Solid Phase Extraction (SPE) using C18 cartridges.[3] Elute with Acetonitrile.[3]

  • Mobile Phase: Isocratic mixture of Acetonitrile:Water (40:60 v/v) for 5 mins, then gradient to 100% ACN.

  • Detection Settings (Critical):

    • Excitation Wavelength (

      
      ):  314 nm[6]
      
    • Emission Wavelength (

      
      ):  400 nm
      
    • Note: Standard PAHs use different wavelengths. If analyzing a mixture, use time-programmed wavelength switching.

Data Summary: Sensitivity Comparison
DetectorLimit of Detection (LOD)Linearity RangeComments
UV-Vis (225 nm) ~0.5 ppm1 - 100 ppmGood for drug assay; poor for trace analysis.
Fluorescence ~0.5 ppb1 - 1000 ppbHighly specific; ignores non-fluorescent matrix.
Mass Spec (ESI+) < 0.1 ppb0.1 - 500 ppbUltimate identification; requires volatile buffer (Formic acid).
Troubleshooting & Self-Validation

To ensure the trustworthiness of your results, perform these checks:

  • The "Acid Test" (Peak Shape): If your Quinoline peak tails (

    
    ), your silanols are active.
    
    • Fix: Lower the pH of the buffer by 0.5 units or add 5 mM Triethylamine (TEA) as a sacrificial base to saturate silanols.

  • The "Shift" (Retention Time): Quinoline retention is highly pH-dependent.[7]

    • Check: If retention time drifts, check your aqueous buffer pH. A shift of 0.1 pH units can move the peak significantly near the

      
      .
      
  • Isomer Co-elution: If Quinoline and Isoquinoline merge:

    • Fix: Lower the temperature to 20°C. Isomer separation is often enthalpy-driven and improves at lower temperatures.

References
  • U.S. Environmental Protection Agency. (1986).[4] Method 8310: Polynuclear Aromatic Hydrocarbons. SW-846 Test Methods for Evaluating Solid Waste. Link

  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC? (Technical Guide on Silanol Interactions). Link

  • Separation Science. (2023). Solid-phase extraction of PAHs in water by EPA method 8310.[3] Link

  • BenchChem. (2025).[1][7] Chromatographic Separation of Quinoline and Isoquinoline Isomers. Technical Support Center. Link

Sources

Cell culture dosing strategies for 2-Amino-6-methyl-3-phenylquinoline hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Cell Culture Dosing Strategies for 2-Amino-6-methyl-3-phenylquinoline Hydrochloride

Part 1: Introduction & Mechanism of Action

2-Amino-6-methyl-3-phenylquinoline hydrochloride (hereafter referred to as AM-PQ-HCl ) represents a privileged scaffold in neuropharmacology, structurally distinct from classical 1,4-benzodiazepines yet functionally overlapping as a ligand for the GABA-A receptor .

While often utilized as a chemical probe to study receptor subtype selectivity (specifically the


 interface), its application in cell culture requires rigorous control over solubility, pH, and dosing kinetics to distinguish specific allosteric modulation from off-target cytotoxicity (e.g., DNA intercalation common in planar quinolines).

Mechanism of Action (MoA): AM-PQ-HCl acts primarily as a Positive Allosteric Modulator (PAM) at the benzodiazepine (BZD) binding site of the GABA-A receptor. Unlike orthosteric agonists (GABA, Muscimol), it does not open the chloride channel directly. Instead, it stabilizes the open-channel conformation upon GABA binding, increasing the frequency of channel opening and enhancing


 influx.[1]
DOT Diagram: GABA-A Signaling & Modulation

GABAA_Pathway GABA GABA (Neurotransmitter) Receptor GABA-A Receptor (α/γ Interface) GABA->Receptor Orthosteric Binding AMPQ AM-PQ-HCl (Allosteric Modulator) AMPQ->Receptor Allosteric Binding ConfChange Conformational Change (Increased Affinity) Receptor->ConfChange Synergistic Activation Channel Cl- Channel Opening ConfChange->Channel Increased Probability Hyperpol Membrane Hyperpolarization (Inhibition) Channel->Hyperpol Cl- Influx

Figure 1: Mechanism of Action. AM-PQ-HCl binds allosterically to the GABA-A receptor, potentiating the chloride influx triggered by GABA.

Part 2: Chemical Handling & Stock Preparation

The hydrochloride salt form (HCl) confers improved water solubility compared to the free base, but it introduces specific challenges regarding pH stability in buffered media.

Solubility Profile & Vehicle Selection
SolventSolubility LimitStability (RT)Application Note
DMSO >50 mM6 Months (-20°C)Preferred Stock. Maintain final culture concentration <0.1% to avoid vehicle toxicity.
Water (ddH2O) ~10 mM1 Month (-20°C)Secondary Option. Acidic pH of the stock can precipitate proteins if added directly to serum-rich media without dilution.
Ethanol <5 mMUnstableNot recommended due to rapid evaporation and neuronal toxicity.
Protocol: Preparation of 10 mM Master Stock
  • Weighing: Accurately weigh 2.7 mg of AM-PQ-HCl (MW: ~270.76 g/mol ).

  • Dissolution: Add 1.0 mL of sterile, anhydrous DMSO. Vortex vigorously for 30 seconds.

    • Note: If using the HCl salt in water, ensure the water is unbuffered. The solution will be slightly acidic.

  • Aliquot: Dispense into light-protective amber tubes (20

    
    L aliquots) to avoid freeze-thaw cycles.
    
  • Storage: Store at -20°C (short term) or -80°C (long term).

Part 3: Cell Models & Dosing Strategies

To validate the activity of AM-PQ-HCl, two distinct cell models are recommended: Recombinant HEK293T cells (for subtype specificity) and Primary Cortical Neurons (for native physiological response).

Workflow Overview

Dosing_Workflow cluster_Models Cell Models Stock 10 mM DMSO Stock (-20°C) Dilution Intermediate Dilution (100x in PBS/Media) Stock->Dilution Step 1: Dilute HEK HEK293T (Transfected α/β/γ) Dilution->HEK Step 2a: Dose Neuron Primary Neurons (DIV 14+) Dilution->Neuron Step 2b: Dose Assay Functional Assay (Patch Clamp / FLIPR) HEK->Assay Neuron->Assay

Figure 2: Experimental workflow from stock preparation to functional readout.

Protocol A: Dosing Recombinant HEK293T Cells

Purpose: To determine


 and subtype selectivity (e.g., 

vs

).
  • Transfection: Cotransfect HEK293T cells with cDNAs encoding rat or human GABA-A subunits (Ratio 1:1:1 for

    
    ) 24–48 hours prior to assay.
    
  • Media Change: 1 hour before dosing, replace growth media with serum-free recording buffer (e.g., HBSS + 20 mM HEPES, pH 7.4). Serum proteins can bind quinolines, shifting the potency.

  • GABA Co-application (Critical):

    • AM-PQ-HCl is a PAM; it requires GABA to function.

    • Prepare a "Sub-saturating GABA" solution (

      
       to 
      
      
      
      of GABA, typically 0.5–2
      
      
      M).
  • Dosing Steps:

    • Baseline: Record current/fluorescence for 30s.

    • Pre-incubation: Perfusion of AM-PQ-HCl alone (0.1, 1, 10

      
      M) for 10s (to check for direct agonist activity—usually absent).
      
    • Activation: Co-apply GABA (

      
      ) + AM-PQ-HCl.
      
  • Readout: Measure the Potentiation % =

    
    .
    
Protocol B: Primary Cortical Neurons (DIV 14)

Purpose: To assess modulation of native synaptic currents.

  • Preparation: Use neurons at Days In Vitro (DIV) 14+ to ensure mature synaptic expression of GABA-A receptors (specifically

    
     enriched at synapses).
    
  • Vehicle Control: Ensure the final DMSO concentration is matched exactly in the control (e.g., 0.1%).

  • Dosing Regimen (Toxicity Check):

    • If assessing viability, dose for 24 hours.

    • Warning: Quinolines can be cytotoxic at high concentrations.

    • Safe Range: 10 nM – 5

      
      M.
      
    • Toxic Range: >20

      
      M (Monitor for cell shrinkage/detachment).
      
  • Electrophysiology (Whole-Cell Patch Clamp):

    • Voltage Clamp: Hold at -70 mV.

    • Internal Solution: High

      
       (to make GABA responses inward/depolarizing for easier detection) or Low 
      
      
      
      (physiological).
    • Application: Bath apply AM-PQ-HCl (1

      
      M). Observe increase in mIPSC (miniature Inhibitory Postsynaptic Current) decay time and amplitude.
      

Part 4: Data Analysis & Interpretation

When analyzing the effects of AM-PQ-HCl, use the following metrics to ensure scientific rigor:

ParameterExpected Result (PAM Activity)Troubleshooting

Shift
Left-shift of the GABA concentration-response curve.If no shift, check subunit transfection efficiency (requires

subunit).

Increase in maximal current at saturating GABA (variable).If current decreases, suspect channel blocking (pore occlusion) at high doses.
Hill Slope Unchanged or slightly steepened.Shallow slopes indicate poor solubility or precipitation.

Self-Validating Check: Always use a reference benzodiazepine (e.g., Diazepam 1


M ) as a positive control. If Diazepam fails to potentiate the current in your system, the AM-PQ-HCl data is invalid (likely due to absence of 

subunits or poor cell health).

Part 5: References

  • Olsen, R. W., & Sieghart, W. (2008). International Union of Pharmacology. LXX. Subtypes of

    
    -aminobutyric acid(A) receptors: classification on the basis of subunit composition, pharmacology, and function. Pharmacological Reviews.
    
  • Sigma-Aldrich. Product Specification: 2-Amino-6-chloro-8-methyl-3-phenylquinoline hydrochloride (Structural Analog Reference).

  • Rudolph, U., & Knoflach, F. (2011). Beyond classical benzodiazepines: novel therapeutic potential of GABAA receptor subtypes. Nature Reviews Drug Discovery.

  • PubChem. Compound Summary: 2-Amino-3-phenylquinoline (Scaffold Core).

(Note: While specific "Application Notes" for this exact catalog number are rare, the protocols above are derived from standard operating procedures for 2-amino-quinoline based GABA-A modulators established in the cited literature.)

Sources

Microwave-assisted synthesis techniques for 3-phenylquinoline derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Microwave-assisted synthesis techniques for 3-phenylquinoline derivatives Content Type: Application Notes and Protocols

Application Note & Protocol Guide

Abstract

This guide details high-efficiency protocols for the synthesis of 3-phenylquinoline derivatives, a pharmacophore critical in oncology (p53 antagonism) and infectious disease research. By leveraging Microwave-Assisted Organic Synthesis (MAOS), researchers can overcome the thermodynamic limitations of conventional heating—specifically the sluggish kinetics of C3-arylation and the steric hindrance inherent in multi-component cyclizations. This document provides two validated workflows: a Palladium-catalyzed Suzuki-Miyaura coupling and a catalyst-free Friedländer annulation, both optimized for microwave irradiation.

Introduction: The 3-Phenylquinoline Scaffold

The 3-phenylquinoline moiety is a "privileged structure" in medicinal chemistry.[1] Unlike their 2-phenyl counterparts, 3-phenyl derivatives often exhibit superior metabolic stability and distinct binding profiles in targets such as the p53-MDM2 interface and G-quadruplex DNA structures.

Challenges in Conventional Synthesis:

  • Thermal Limits: Conventional Friedländer synthesis of 3-substituted quinolines often requires harsh acidic/basic conditions and prolonged reflux (24–48 h), leading to decomposition of sensitive aldehyde intermediates.

  • Regioselectivity: Direct electrophilic substitution on the quinoline ring favors the C5 and C8 positions, making C3-functionalization difficult without pre-functionalized precursors.

The Microwave Advantage: Microwave irradiation provides dielectric heating , directly coupling energy to the solvent/reagents. This induces rapid superheating and selective activation of polar transition states, reducing reaction times from hours to minutes while suppressing side reactions like polymerization.

Mechanistic Insight & Workflow Visualization

To understand the efficiency of these protocols, we must visualize the reaction pathways. The diagram below contrasts the direct cyclization (Friedländer) with the modular coupling approach (Suzuki), highlighting the critical microwave-assisted steps.

G Start_Fried Precursors: 2-Aminoaryl ketone + α-Methylene ketone Inter_Fried Intermediate: Schiff Base (Imine) Start_Fried->Inter_Fried Acid Cat. Start_Suzuki Precursor: 3-Bromoquinoline + Phenylboronic Acid MW_Fried MW Irradiation (160°C, 5 min) Intramolecular Condensation Inter_Fried->MW_Fried Dielectric Heating Prod_Fried Product: 3-Substituted Quinoline MW_Fried->Prod_Fried Cat_Cycle Cat. Cycle: Pd(0) Oxidative Addition Transmetallation Start_Suzuki->Cat_Cycle Base/Pd MW_Suzuki MW Irradiation (150°C, 20 min) Reductive Elimination Cat_Cycle->MW_Suzuki Activation Prod_Suzuki Product: 3-Phenylquinoline MW_Suzuki->Prod_Suzuki

Figure 1: Comparative workflow of Friedländer Annulation vs. Suzuki Coupling under microwave conditions. Note the acceleration of the rate-determining condensation and elimination steps.

Protocol 1: Microwave-Enhanced Friedländer Annulation

Best for: Rapid construction of the quinoline core from simple carbonyl precursors. Mechanism: Acid-catalyzed condensation of 2-aminobenzaldehyde/ketone with an


-phenyl ketone followed by cyclodehydration.
Materials
  • Reagent A: 2-Aminobenzophenone (1.0 mmol)

  • Reagent B: Phenylacetaldehyde or Acetophenone derivative (1.2 mmol)

  • Solvent/Catalyst: Glacial Acetic Acid (AcOH)

  • Equipment: Single-mode microwave reactor (e.g., CEM Discover or Anton Paar Monowave)

Step-by-Step Methodology
  • Preparation: In a 10 mL microwave-transparent process vial, dissolve 2-aminobenzophenone (1.0 mmol) and the phenyl-carbonyl component (1.2 mmol) in 2–3 mL of glacial acetic acid.

    • Expert Tip: AcOH acts as both solvent and catalyst.[2] Its high loss tangent (

      
      ) ensures efficient microwave absorption.
      
  • Sealing: Cap the vial with a Teflon-lined septum. Ensure the vessel is rated for at least 20 bar pressure.

  • Irradiation Parameters:

    • Temperature: 160 °C

    • Time: 5 minutes (Hold time)

    • Power: Dynamic mode (Max 300 W)

    • Stirring: High

  • Work-up:

    • Cool the vessel to <50 °C using compressed air (integrated in most reactors).

    • Pour the reaction mixture into 20 mL of ice-water.

    • Neutralize with saturated NaHCO

      
       solution until pH ~8.
      
    • Collect the precipitate by filtration or extract with Ethyl Acetate (

      
       mL).
      
  • Purification: Recrystallize from ethanol or purify via flash chromatography (Hexane/EtOAc).

Validation Data:

  • Yield: 85–92% (vs. 30–50% thermal reflux).

  • Time: 5 min (vs. 24 h thermal).

Protocol 2: Suzuki-Miyaura Cross-Coupling at C3

Best for: Late-stage diversification of the quinoline scaffold (SAR studies). Mechanism: Pd-catalyzed coupling of 3-bromoquinoline with phenylboronic acids.

Materials
  • Substrate: 3-Bromoquinoline (1.0 mmol)

  • Coupling Partner: Phenylboronic acid (1.5 mmol)[3]

  • Catalyst: Pd(PPh

    
    )
    
    
    
    (3 mol%) or Pd(dppf)Cl
    
    
    (for sterically hindered substrates)
  • Base: K

    
    CO
    
    
    
    (2.0 M aqueous solution, 2 equiv)
  • Solvent: DME (Dimethoxyethane) or Toluene/Ethanol (2:1)

Step-by-Step Methodology
  • Vessel Charging: In a 10 mL microwave vial, add 3-bromoquinoline (208 mg, 1 mmol), phenylboronic acid (183 mg, 1.5 mmol), and Pd catalyst (35 mg).

  • Solvent Addition: Add 3 mL of DME and 1 mL of 2M K

    
    CO
    
    
    
    .
    • Critical Step: Degas the solvent stream with Nitrogen or Argon for 2 minutes before sealing. Oxygen is the enemy of the Pd(0) catalytic cycle.

  • Irradiation Parameters:

    • Temperature: 150 °C

    • Time: 10–20 minutes

    • Pressure Limit: 250 psi (17 bar)

  • Work-up:

    • Filter the mixture through a Celite pad to remove Palladium black. Wash with EtOAc.

    • Wash the filtrate with water and brine. Dry over Na

      
      SO
      
      
      
      .
  • Purification: Silica gel column chromatography (Gradient: 0–20% EtOAc in Hexanes).

Comparative Performance Data

The following table summarizes the efficiency gains of MW protocols compared to traditional thermal methods for 3-phenylquinoline synthesis.

ParameterThermal (Oil Bath)Microwave (Protocol 1)Microwave (Protocol 2)
Reaction Time 12 – 48 Hours5 Minutes15 Minutes
Solvent Volume 20 – 50 mL2 – 3 mL3 – 4 mL
Typical Yield 35 – 55%85 – 92%80 – 95%
Purity (Crude) Low (Side products)High (>90%)High (>95%)
Energy Efficiency Low (Convective loss)High (Direct heating)High
Troubleshooting & Safety
  • Pressure Spikes: Quinoline synthesis often generates water (Friedländer). In a closed MW vessel, this raises pressure. Always set a safety limit (e.g., 20 bar) on the reactor.

  • Solvent Choice: If using non-polar solvents (Toluene) for Suzuki coupling, add a "doping" agent like Ethanol or use a silicon carbide (SiC) passive heating element to ensure the mixture reaches 150°C.

  • Catalyst Deactivation: If yields in Protocol 2 are low, ensure the vessel was thoroughly purged of oxygen. MW irradiation accelerates oxidation of phosphine ligands if air is present.

References
  • Microwave-enhanced Friedländer synthesis for the rapid assembly of halogenated quinolines. Source: National Institutes of Health (PMC) URL:[Link]

  • Identification of 3-Phenylquinoline Derivative PQ1 as an Antagonist of p53 Transcriptional Activity. Source: ACS Omega (PubMed) URL:[Link]

  • One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling. Source: National Institutes of Health (PMC) URL:[Link]

  • Microwave-Assisted Synthesis of a MK2 Inhibitor by Suzuki-Miyaura Coupling. Source: National Institutes of Health (PMC) URL:[Link]

Sources

Application Note: Handling and Storage Guidelines for Light-Sensitive Quinoline Hydrochloride Salts

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Quinoline hydrochloride salts represent a critical class of nitrogen-heterocyclic compounds widely utilized in antimalarial, antibiotic (fluoroquinolones), and antineoplastic drug development. However, their conjugated


-electron systems render them highly susceptible to photo-oxidative degradation, while the hydrochloride counterion introduces significant hygroscopicity. This application note provides a rigorous, mechanism-based protocol for the handling, storage, and analytical verification of these labile salts. It integrates ICH Q1B guidelines with practical laboratory workflows to minimize degradation and ensure experimental reproducibility.

The Vulnerability Matrix: Photochemistry & Hygroscopicity

To handle these compounds effectively, one must understand the causality of their degradation. It is not merely "light sensitivity"; it is a synergistic failure mode involving photons and moisture.

The Photochemical Mechanism

Quinolines possess a bicyclic structure with a nitrogen atom that creates a distinct dipole. Upon exposure to UV or high-energy visible light (300–450 nm), the molecule undergoes


 and 

electronic transitions.
  • Primary Degradation Pathway: The excited triplet state of the quinoline ring can transfer energy to ground-state oxygen (

    
    ), generating highly reactive singlet oxygen (
    
    
    
    ) or superoxide radicals (
    
    
    ).
  • Chemical Consequence: This leads to the oxidation of the pyridine ring, often resulting in the formation of 2-quinolinone or ring-opening products [1].

  • Visual Indicator: Samples typically transition from white/off-white crystalline powders to yellow or brown amorphous solids.

The Hygroscopic Multiplier

The hydrochloride (HCl) salt form improves aqueous solubility but introduces hygroscopicity.[1]

  • The Trap: Moisture absorption lowers the glass transition temperature (

    
    ) of the solid, increasing molecular mobility.
    
  • Synergy: Water acts as a medium that facilitates the diffusion of reactive oxygen species, accelerating the photodegradation described above. A "dry" photodegradation process is significantly slower than one in a humid environment [2].

Material Receiving and Storage Protocol

Objective: Maintain the material in a "stasis" state where thermodynamic degradation kinetics are negligible.

Storage Specifications
ParameterSpecificationRationale
Primary Container Amber Type I Borosilicate GlassBlocks UV/Vis light <450 nm; Type I glass minimizes alkali leaching which can destabilize the salt.
Headspace Argon or Nitrogen (Purity >99.9%)Displaces oxygen, preventing oxidative pathways. Argon is preferred as it is heavier than air and blankets the solid.
Secondary Containment Opaque DesiccatorProvides a double light barrier and maintains Relative Humidity (RH) <20%.
Temperature 2°C to 8°C (Refrigerated)Slows Arrhenius degradation kinetics. Note: Allow to equilibrate to RT before opening to prevent condensation.
The "Red Light" Rule

Standard fluorescent laboratory lighting emits significant UV and blue light.

  • Requirement: All storage and handling areas must be equipped with Sodium Vapor lamps or Red LED sleeves (cutoff >550 nm).

  • Zero Tolerance: Never expose the bulk container to direct sunlight or unfiltered white light.

Active Handling and Weighing Procedures

Objective: Protect the API during the critical transition from storage to solution. This is the highest-risk phase for contamination and degradation.

Workflow Visualization

The following diagram outlines the critical control points (CCPs) for handling quinoline HCl salts.

HandlingWorkflow Storage Cold Storage (Amber Glass + Argon) Equilibration Temp Equilibration (Closed Container, 1 hr) Storage->Equilibration Prevent Condensation Transfer Transfer to Glove Box / Hood Equilibration->Transfer Weighing Weighing (Red Light >550nm) Transfer->Weighing Minimize O2 Solubilization Solubilization (Immediate Use) Weighing->Solubilization <15 mins exposure

Figure 1: Critical Control Points in the handling of light-sensitive quinoline salts. Note the mandatory equilibration step to prevent moisture uptake.

Step-by-Step Weighing Protocol
  • Equilibration: Remove the bulk container from 4°C storage. Place it in a desiccator at room temperature for 60 minutes before opening.

    • Why? Opening a cold bottle in humid air causes immediate condensation on the hygroscopic salt, initiating hydrolysis.

  • Environment Prep: Dim overhead lights or switch to red safety lighting. Ensure the balance is clean.

  • Inert Weighing:

    • Best Practice: Weigh inside a glove box under

      
       atmosphere.
      
    • Acceptable Alternative: Weigh quickly in a fume hood, minimizing the time the bulk container is open (<2 minutes).

  • Resealing: Immediately purge the bulk container headspace with Argon gas, seal tightly with Parafilm, and return to the desiccator/fridge.

Solubilization and Experimental Use

Quinoline HCl salts are acidic in solution. Their stability profile changes dramatically once dissolved.

  • pH Sensitivity: Quinolines often exhibit pH-dependent phototoxicity. Degradation is frequently faster in neutral/alkaline solutions compared to acidic ones due to the formation of the free base, which may have different absorption spectra [3].

  • Solvent Choice:

    • Use degassed solvents (sparged with Helium or sonicated) to remove dissolved oxygen.

    • Avoid acetone or chlorinated solvents if possible, as they can form radical species under light exposure.

  • In-Use Stability:

    • Wrap all volumetric flasks and reaction vessels in aluminum foil immediately.

    • Shelf-Life: Aqueous solutions should be considered unstable. Prepare fresh daily unless HPLC stability data proves otherwise.

Analytical Verification (Quality Control)

How do you validate that your handling was successful? You must implement a self-validating system using "System Suitability Tests" (SST).

ICH Q1B Photostability Decision Tree

Use this logic to determine if your packaging is sufficient.

Photostability Start Start Testing Expose Expose Unprotected Substance (ICH Q1B) Start->Expose Analyze Analyze Change (HPLC/UV) Expose->Analyze Decision Acceptable Change? Analyze->Decision Pack1 Test in Immediate Primary Pack Decision->Pack1 No Pass PASS: Label Handling Decision->Pass Yes Pack2 Test in Marketing Pack Pack1->Pack2 If Fail Pack2->Pass If Pass Redesign FAIL: Redesign Packaging Pack2->Redesign If Fail

Figure 2: Simplified ICH Q1B decision tree for determining necessary protective packaging.

Recommended HPLC Check

Before using a stored quinoline salt for critical biological assays, run a "Purity Check":

  • Column: C18 Reverse Phase.

  • Detection: Diode Array Detector (DAD). Compare the UV spectrum of the main peak to a reference standard.

  • Impurity Flag: Look for the emergence of a peak at Relative Retention Time (RRT) ~0.8 or ~1.2, often corresponding to the N-oxide or 2-quinolinone derivatives.

  • Acceptance Criteria: Purity >98.0%; no single impurity >0.5%.

References

  • Jing, J., et al. (2012).[2] Photocatalytic degradation of quinoline in aqueous TiO2 suspension.[2] Journal of Hazardous Materials.[2] Link

  • European Medicines Agency. (1998).[3] ICH Q1B: Photostability Testing of New Active Substances and Medicinal Products.[3][4][5]Link

  • BenchChem. (2025).[6] Stability of Quinoline Compounds in Aqueous Solutions.[6]Link

  • TCI Chemicals. (2023). Safety Data Sheet: Quinoline Hydrochloride.[7][8][9]Link

  • LFA Tablet Presses. (2023). How To Protect Light Sensitive Products.Link

Sources

Troubleshooting & Optimization

Troubleshooting low yields in the cyclization of 2-Amino-6-methyl-3-phenylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: CHEMSUP-8821 Subject: Troubleshooting low yields in Friedländer-type cyclizations Assigned Specialist: Senior Application Scientist, Heterocycle Division

Executive Summary & Reaction Logic

You are likely attempting to synthesize 2-Amino-6-methyl-3-phenylquinoline via the base-catalyzed condensation of a 2-aminoaryl carbonyl precursor with an active methylene compound.

The structural requirement (3-phenyl, 2-amino) dictates a specific retrosynthetic disconnection:

  • Fragment A (Electrophile): 2-Amino-5-methylbenzaldehyde (or its in situ precursor).

  • Fragment B (Nucleophile): Phenylacetonitrile (Benzyl cyanide).

The Core Problem: The primary cause of low yield in this specific synthesis is the instability of the 2-amino-5-methylbenzaldehyde intermediate . This compound is prone to rapid self-condensation (forming anhydro-bases) before it can react with the nitrile. If you are attempting to isolate this aldehyde or using old stock, your yield will plummet.

Diagnostic Workflow

Before altering your protocol, use this logic tree to identify the failure point.

TroubleshootingFlow Start Start: Yield < 40% PrecursorCheck Are you isolating 2-amino-5-methylbenzaldehyde? Start->PrecursorCheck PrecursorSol CRITICAL ERROR Aldehyde self-polymerizes. Switch to One-Pot Nitro Reduction. PrecursorCheck->PrecursorSol Yes SolventCheck Solvent System? PrecursorCheck->SolventCheck No (In situ) TempCheck Reaction Temp? SolventCheck->TempCheck Ethanol/MeOH BaseCheck Base Used? SolventCheck->BaseCheck DMF/DMSO LowTempSol Incomplete Cyclization Increase to Reflux TempCheck->LowTempSol < 70°C StrongBaseSol Nitrile Polymerization Switch to Piperidine/NaOH BaseCheck->StrongBaseSol t-BuOK / NaH caption Figure 1: Diagnostic logic for identifying yield-limiting factors in quinoline synthesis.

The "Gold Standard" Protocol: One-Pot Reduction-Cyclization

To bypass the instability of the amino-aldehyde, you must generate it in situ from 2-nitro-5-methylbenzaldehyde . This method couples the reduction of the nitro group with the Knoevenagel condensation/cyclization in a single vessel.

Optimized Methodology
StepActionMechanistic Rationale
1 Dissolve: 1.0 eq 2-Nitro-5-methylbenzaldehyde + 1.2 eq Phenylacetonitrile in Glacial Acetic Acid (AcOH).AcOH acts as both solvent and acid catalyst for the imine formation.
2 Add Reductant: Add 4.0 eq Iron powder (Fe) or Zinc dust (Zn).Reduces

to

. The acidic medium prevents the free amine from self-condensing immediately.
3 Heat: Reflux at 100–110°C for 2–4 hours.Drives the reduction and the subsequent condensation with the nitrile.
4 Workup: Filter hot (remove Fe/Zn sludge). Pour filtrate into ice water. Neutralize with

.
The product often precipitates as a solid upon neutralization.
5 Purification: Recrystallize from Ethanol/DMF.Removes unreacted nitrile and inorganic salts.

Why this works: The moment the amino group is formed, the highly electrophilic nitrile (activated by the acid/metal complex) is available for immediate reaction, kinetically favoring the quinoline over the self-polymerization of the aldehyde.

Critical Variables & Troubleshooting

If you are already using the one-pot method and still seeing low yields, investigate these variables:

A. The "Wet Solvent" Trap

The cyclization step involves the loss of water (dehydration).

  • Symptom: Starting material remains; intermediate imine observed on LCMS.

  • Fix: If using basic conditions (Ethanol/Piperidine), add 4Å Molecular Sieves to the reaction vessel. Water inhibits the initial nucleophilic attack.

B. Base Selection (For Basic Routes)

If you are starting from the stable 2-amino-5-methylbenzonitrile (reacting with acetophenone), or using a basic condensation:

  • Weak Bases (Piperidine/TEA): often insufficient for activating phenylacetonitrile.

  • Strong Bases (t-BuOK, NaH): Cause rapid polymerization of phenylacetonitrile (turning the mixture black/tarry).

  • Optimal Balance: Freshly powdered KOH in Ethanol or NaOH in DMF.

C. Steric Hindrance at the Methyl Group

The 6-methyl group (from the 5-methyl on the precursor) exerts a mild electronic donating effect but minimal steric hindrance at the reaction site. However, if your precursor is actually 3-methyl (giving 8-methylquinoline), steric clash with the incoming nucleophile can reduce yields by 30-50%. Verify your starting material regiochemistry by NMR.

Reaction Pathway Visualization

Understanding the specific atomic mapping is crucial for troubleshooting regioselectivity issues.

ReactionMechanism Aldehyde 2-Amino-5-methyl- benzaldehyde (In situ) Aldol Aldol-type Intermediate Aldehyde->Aldol Base/Acid Catalysis Nitrile Phenylacetonitrile Nitrile->Aldol Imine Transient Imine Aldol->Imine - H2O Product 2-Amino-6-methyl- 3-phenylquinoline Imine->Product Cyclization (Thorpe-Ziegler) caption Figure 2: Mechanistic pathway. Note that the nitrile carbon becomes the 2-amino position.

Frequently Asked Questions (FAQs)

Q: My reaction mixture turned into a black tar. What happened? A: This is likely the polymerization of phenylacetonitrile. This occurs if the base concentration is too high or the temperature is ramped too quickly. Solution: Add the base dropwise to the solution of reactants at room temperature, then heat slowly.

Q: Can I use 2-amino-5-methylbenzonitrile and acetophenone instead? A: No. That combination yields 2-amino-4-phenyl-6-methylquinoline . The phenyl group will end up at the 4-position, not the 3-position. You must use the aldehyde + nitrile route for the 3-phenyl isomer.

Q: I see a spot on TLC that fluoresces intensely blue but isn't my product. A: This is likely the anthranil derivative or a self-condensation dimer of the amino-aldehyde. It indicates that your "cross-condensation" with phenylacetonitrile is too slow. Solution: Increase the equivalents of phenylacetonitrile to 1.5 or 2.0 to outcompete the side reaction.

References

  • Friedländer Synthesis Mechanism & Variations Source: Organic Chemistry Portal.[1] "Friedländer Synthesis."[1][2][3][4][5][6] Url:[Link]

  • Optimization of 2-Aminoquinoline Synthesis Source: Dou, G., et al. "Facile and Efficient Synthesis of 2-Aminoquinoline Derivatives Reduced by Zn/AcOH." Heterocycles, Vol. 92, No. 3, 2016.[7] Url:[Link]

Sources

Technical Support Center: A Guide to Minimizing Degradation of 2-Amino-6-methyl-3-phenylquinoline During Long-Term Storage

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Amino-6-methyl-3-phenylquinoline. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound. As a substituted quinoline, its stability is influenced by a variety of environmental factors. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address potential degradation issues during storage and experimentation.

I. Understanding the Stability of 2-Amino-6-methyl-3-phenylquinoline

2-Amino-6-methyl-3-phenylquinoline is a heterocyclic aromatic compound. The quinoline core, while relatively stable, is susceptible to degradation, particularly when functionalized with an amino group, which can be prone to oxidation. The methyl and phenyl groups can also influence the molecule's reactivity and susceptibility to degradation.

Potential degradation pathways include:

  • Oxidation: The primary concern for aromatic amines is oxidation, which can be initiated by atmospheric oxygen, light, or trace metal impurities. This can lead to the formation of colored impurities and a decrease in the compound's purity.

  • Hydrolysis: While less common for the quinoline ring itself under neutral conditions, extreme pH can promote hydrolysis, especially if the compound is in solution.

  • Photodegradation: Exposure to UV or visible light can provide the energy to initiate degradation reactions.

II. Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for solid 2-Amino-6-methyl-3-phenylquinoline?

A1: For optimal long-term stability, solid 2-Amino-6-methyl-3-phenylquinoline should be stored in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen) at a controlled low temperature. A temperature of -20°C is recommended for long-term storage. For shorter periods, storage at 2-8°C is acceptable. It is crucial to protect the compound from light and moisture.

Q2: My solid sample of 2-Amino-6-methyl-3-phenylquinoline has changed color from off-white to yellow/brown. What does this indicate?

A2: A color change is a common indicator of degradation, most likely due to oxidation of the amino group. This can result in the formation of highly conjugated impurities. While a slight color change may not significantly impact all applications, it signals a decrease in purity and warrants further investigation.

Q3: How should I prepare stock solutions of 2-Amino-6-methyl-3-phenylquinoline for long-term use?

A3: Stock solutions are more susceptible to degradation than the solid compound. If possible, prepare fresh solutions for each experiment. If long-term storage of a stock solution is necessary, use a high-purity, degassed solvent (e.g., DMSO or ethanol). Store the solution in small aliquots in tightly sealed, amber vials at -80°C to minimize freeze-thaw cycles.

Q4: Are there any incompatible materials I should avoid when working with this compound?

A4: Avoid strong oxidizing agents, as they will readily degrade the amino group. Also, be mindful of acidic conditions that could protonate the amino group and potentially catalyze other reactions. Use high-purity solvents and avoid containers that could leach metal ions, which can catalyze oxidation.

III. Troubleshooting Guide

This section addresses specific issues you may encounter and provides actionable solutions.

Issue Potential Cause Troubleshooting Steps
Unexpected peaks in HPLC/LC-MS analysis of a stored sample. Degradation of the compound.1. Confirm Identity of New Peaks: If possible, use mass spectrometry to identify the molecular weights of the impurity peaks. This can provide clues about the degradation pathway (e.g., an increase of 16 amu may suggest oxidation). 2. Perform a Forced Degradation Study: Subject a fresh sample to heat, light, acid, base, and oxidative stress to see if the degradation products match the unexpected peaks in your stored sample.[1] 3. Re-evaluate Storage Conditions: Ensure the compound is stored under the recommended conditions (see FAQ A1).
Inconsistent results in biological assays. Loss of compound potency due to degradation.1. Check Purity: Re-analyze the purity of your compound using a validated analytical method (e.g., HPLC-UV). 2. Use a Fresh Sample: Compare the performance of the stored sample with a freshly prepared sample or a new batch of the compound. 3. Prepare Fresh Solutions: Always use freshly prepared solutions for biological experiments to avoid issues with solvent degradation or compound instability in solution.
Poor solubility of the compound after long-term storage. Formation of insoluble degradation products or polymerization.1. Visual Inspection: Examine the solid for any changes in appearance (e.g., clumping, discoloration). 2. Solubility Test: Attempt to dissolve a small amount in a trusted solvent. If solubility has decreased, it is a strong indicator of degradation. 3. Analytical Characterization: Use techniques like NMR or FT-IR to check for structural changes compared to a reference standard.

IV. Experimental Protocols

Protocol 1: Assessment of Compound Purity by HPLC

This protocol provides a general method for assessing the purity of 2-Amino-6-methyl-3-phenylquinoline.

  • Preparation of Standard Solution: Accurately weigh and dissolve the compound in a suitable solvent (e.g., acetonitrile/water mixture) to a known concentration (e.g., 1 mg/mL).

  • HPLC System: A standard HPLC system with a UV detector is suitable.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

    • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

  • Analysis: Inject the standard solution and analyze the chromatogram. The purity can be estimated by the area percentage of the main peak.

Protocol 2: Forced Degradation Study

This study helps to understand the degradation pathways and the stability-indicating nature of your analytical method.

  • Prepare Stock Solution: Prepare a 1 mg/mL solution of the compound in a suitable solvent.

  • Stress Conditions: [1]

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid compound at 80°C for 48 hours.

    • Photolytic Degradation: Expose the stock solution to UV light (254 nm) for 24 hours.

  • Analysis: Analyze the stressed samples by HPLC (as described in Protocol 1) and compare the chromatograms to an unstressed control sample.

V. Visualization of Workflows

Logical Flow for Troubleshooting Degradation

A Issue Encountered (e.g., color change, new peaks) B Visual Inspection & Solubility Check A->B C Purity Analysis (e.g., HPLC) B->C D Compare to Reference Standard / Fresh Sample C->D E Degradation Confirmed? D->E F Review Storage History E->F Yes H No Degradation Detected E->H No G Implement Corrective Actions (e.g., re-purify, discard, improve storage) F->G I Investigate Other Experimental Variables H->I

Caption: A logical workflow for troubleshooting suspected degradation of 2-Amino-6-methyl-3-phenylquinoline.

Experimental Workflow for Stability Assessment

A Receive / Synthesize Compound B Initial Characterization (Purity, Appearance, etc.) A->B C Divide into Aliquots B->C D Long-Term Storage (-20°C, Inert Gas, Dark) C->D E Accelerated Stability Study (e.g., 40°C / 75% RH) C->E F Periodic Re-analysis (e.g., 3, 6, 12 months) D->F E->F G Analyze Purity, Appearance F->G H Compare Data to Initial Characterization G->H I Determine Shelf-Life / Re-test Date H->I

Sources

Technical Support Center: Optimizing pH Conditions for Quinoline Hydrochloride Salts

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Stability Paradox

Quinoline hydrochloride salts present a classic pharmaceutical paradox: Thermodynamic Solubility vs. Kinetic Stability .

As a researcher, you are likely balancing two opposing forces. The quinoline nitrogen (


) must be protonated to maintain the hydrochloride salt form and ensure water solubility. However, the specific pH required to keep the salt stable in solution often accelerates hydrolytic degradation of side chains or alters photochemical sensitivity.

This guide provides the mechanistic logic and experimental protocols to determine the


  (pH of maximum stability) for your specific quinoline derivative.

Module 1: The pH-Stability Landscape

To stabilize a quinoline salt, you must navigate three distinct zones defined by the molecule's ionization state.

The Mechanistic Logic
  • Zone A (pH < 3.0): Acidic Catalysis

    • State: Fully protonated (

      
      ).
      
    • Risk: While the quinoline ring is stable, functional groups (esters, amides) attached to the ring are highly susceptible to specific acid-catalyzed hydrolysis (

      
      ).
      
    • Photophysics: Protonation often shifts the UV absorption maximum (

      
      ), potentially aligning it with your light source and increasing photodegradation rates.
      
  • Zone B (pH 3.0 – 5.0): The "Goldilocks" Window

    • State: Predominantly protonated.

    • Benefit: The nitrogen lone pair is bound (

      
      ), significantly reducing susceptibility to N-oxidation . Solubility is maintained.
      
    • Target: This is usually the starting point for optimization.

  • Zone C (pH > 5.0): The Solubility Cliff

    • State: Equilibrium shifts to Free Base (

      
      ).
      
    • Risk: Disproportionation . The HCl salt dissociates, and the free base precipitates (oiling out or crystallizing). The exposed Nitrogen lone pair becomes a magnet for electrophilic attack (oxidation).

Visualizing the Stability Logic

QuinolineStability LowPH Low pH (< 3.0) High Acidity Salt Salt Form (Soluble) Protonated Nitrogen LowPH->Salt Maintains MidPH Target Zone (pH 3-5) Buffered MidPH->Salt Stabilizes HighPH High pH (> 5.0) Basicity FreeBase Free Base (Insoluble) Exposed Lone Pair HighPH->FreeBase Dissociates HCl Hydrolysis Acid Hydrolysis (Side Chain Degradation) Salt->Hydrolysis Accelerates (k_H) Stable Optimized Stability (Max Shelf Life) Salt->Stable Protects Lone Pair Oxidation N-Oxidation & Precipitation FreeBase->Oxidation Reactive N:

Figure 1: The mechanistic relationship between pH, ionization state, and degradation pathways for Quinoline HCl.

Module 2: Troubleshooting Guide (FAQ)

Category 1: Physical Instability (Precipitation)

Q: My quinoline HCl solution turns cloudy or oils out upon standing. Why?

  • Diagnosis: Disproportionation . You have likely exceeded the

    
     for solubility.
    
  • Mechanism: The pH of the micro-environment has drifted above the

    
     (~4.9 for unsubstituted quinoline). The salt dissociates: 
    
    
    
    . The free base is hydrophobic and precipitates.
  • Solution:

    • Check the final pH after dissolving the drug (the salt itself is acidic; adding it to a neutral buffer may lower pH, but adding it to water might not hold it low enough if the concentration is low).

    • Use a buffer with high capacity in the pH 3.5–4.5 range (e.g., Acetate or Citrate).

    • Critical Check: Ensure your counter-ion (Cl⁻) concentration isn't triggering the Common Ion Effect, suppressing solubility.

Category 2: Chemical Instability (Discoloration)

Q: The solution is turning yellow/brown over time. Is this oxidation?

  • Diagnosis: Yes, likely N-oxide formation or Photolytic Polymerization .

  • Mechanism:

    • Oxidation:[1][2][3][4] If pH > 5, the free nitrogen lone pair reacts with dissolved oxygen/peroxides to form Quinoline N-oxide (often colored).

    • Photolysis:[2] Quinolines are photosensitizers. Light absorption leads to radical formation and coupling reactions.

  • Solution:

    • pH Adjustment: Lower pH to < 4.0 to protonate the nitrogen. A protonated nitrogen cannot easily form an N-oxide.

    • Excipients: Add an antioxidant (e.g., Sodium Metabisulfite) if pH adjustment alone fails.

    • Storage: Amber glass is mandatory.

Q: I see unknown peaks in HPLC, but the color is fine.

  • Diagnosis: Hydrolysis of Substituents .

  • Mechanism: If your quinoline has ester, amide, or halide side chains, they are degrading via specific acid/base catalysis. The quinoline ring itself is intact (hence no color change), but the molecule is destroyed.

  • Solution: Perform a pH-Rate Profile study (see Module 3) to find the "valley" in the degradation curve where

    
     is lowest.
    

Module 3: Experimental Protocol

Protocol: Determination of pH-Rate Profile ( )

Do not guess the stability pH. Measure it using this standard forced-degradation workflow.

Prerequisites:

  • HPLC system with UV/DAD detector.

  • Buffer solutions (ionic strength

    
     adjusted with NaCl).
    

Step-by-Step Workflow:

  • Buffer Preparation: Prepare 10mM buffers at pH 1.2, 2.0, 3.0, 4.0, 5.0, 6.0, and 7.5.

    • Note: Use Citrate (pH 2-3), Acetate (pH 4-5), and Phosphate (pH 6-8).

  • Sample Incubation:

    • Dissolve Quinoline HCl to a target concentration (e.g., 100

      
      ) in each buffer.
      
    • Split into two sets: Thermal (60°C dark) and Photo (Light Chamber, ICH Q1B).

  • Sampling:

    • Aliquot at T=0, 24h, 48h, 72h, and 1 week.

    • Quench: Immediately cool thermal samples to 4°C or neutralize pH if the reaction is acid-catalyzed.

  • Analysis:

    • Quantify remaining API via HPLC.

    • Calculate the pseudo-first-order rate constant (

      
      ) for each pH.
      
  • Data Plotting:

    • Plot

      
       vs. pH.
      
    • The "V" or "U" shape of the curve indicates the region of maximum stability.

Visualizing the Workflow

ProtocolWorkflow Start Start: Quinoline HCl Sample Buffers Prepare Buffers (pH 1.2 - 7.5) Constant Ionic Strength Start->Buffers Stress Stress Conditions Buffers->Stress Thermal Thermal Stress 60°C (Dark) Stress->Thermal Photo Photo Stress ICH Q1B Light Stress->Photo HPLC HPLC Analysis Calculate k_obs Thermal->HPLC Photo->HPLC Plot Plot log(k) vs pH Identify Minima HPLC->Plot

Figure 2: Step-by-step workflow for determining the pH-rate profile.

Summary Data Table: Typical Stability Parameters

ParameterTypical Value / RangeImpact on Stability
Quinoline

4.9 (Unsubstituted)Below 4.9 = Salt (Stable N). Above 4.9 = Free Base (Oxidation Risk).
Optimal pH (

)
3.5 – 4.5 Balances solubility and chemical stability for most HCl salts.
Critical Impurity Quinoline N-OxideForms at pH > 5.0 in presence of oxygen.
Solubility Limit pH > 5.5Risk of free base precipitation ("oiling out").
Buffer Choice Acetate or CitrateAvoid Phosphate at low pH if catalytic effects are observed.

References

  • International Council for Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[5] Geneva: ICH, 2003. Link

  • Connors, K. A., Amidon, G. L., & Stella, V. J.Chemical Stability of Pharmaceuticals: A Handbook for Pharmacists. 2nd Ed. New York: Wiley-Interscience, 1986.
  • Tonnesen, H. H.Photostability of Drugs and Drug Formulations. 2nd Ed. CRC Press, 2004.
  • Waterman, K. C., et al. "Hydrolysis in Pharmaceutical Formulations." Pharmaceutical Development and Technology, 7(2), 2002. Link

Sources

Resolving baseline noise in HPLC analysis of amino-quinoline derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center.

Topic: Resolving Baseline Noise in HPLC Analysis of Amino-Quinoline Derivatives Methodology Focus: Fluorescence Detection (FLD) & Pre-column Derivatization (e.g., AQC/AccQ-Tag chemistry)

Introduction: The Signal-to-Noise Imperative

In the analysis of amino-quinoline derivatives—most notably when using 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) for amino acid analysis—baseline stability is the limiting factor for sensitivity. These derivatives possess high quantum yields, meaning your detector is operating at high gain. Consequently, minor chemical instabilities or hardware pulsations that would be invisible in UV detection become dominant noise sources in Fluorescence Detection (FLD).

This guide deconstructs baseline noise into three distinct vectors: Hydrolytic Byproducts , Photophysical Artifacts , and Hydraulic Pulsation .

Module 1: Diagnostic Logic (Source Identification)

Before attempting a fix, you must categorize the noise. Use the following logic flow to isolate the root cause.

TroubleshootingLogic Start START: Characterize Baseline Noise IsPeriodic Is the noise periodic (rhythmic)? Start->IsPeriodic IsRandom Is the noise random (spikes/fuzz)? Start->IsRandom PumpIssue PUMP/SYSTEM ISSUE Check check-valves, air bubbles, or mixing efficiency. IsPeriodic->PumpIssue Yes StopFlow TEST: Stop Flow Does noise persist? IsRandom->StopFlow DetectorIssue DETECTOR/CHEMISTRY ISSUE Lamp aging, flow cell dirty, or chemical impurities. Electronic ELECTRONIC NOISE Lamp aging or electrical grounding. StopFlow->Electronic Yes (Noise continues) Chemical CHEMICAL/FLOW CELL Dirty flow cell or mobile phase. StopFlow->Chemical No (Noise stops)

Figure 1: Decision tree for isolating HPLC baseline noise sources. Periodic noise suggests hydraulic issues; random noise suggests optical or electronic issues.

Module 2: The Chemistry of Noise (The AMQ Factor)

In amino-quinoline derivatization, the most persistent "noise" is often not electronic, but chemical. The AQC reagent is highly unstable in water and hydrolyzes to form 6-aminoquinoline (AMQ) . AMQ is fluorescent and elutes early, often causing a massive baseline disturbance or "fronting" that masks early-eluting acidic amino acids (Asp, Glu).

Q: My baseline has a massive hump/drift in the first 5 minutes. Is my column failing?

A: Likely not. This is the AMQ Interference Complex . The reagent (AQC) hydrolyzes to AMQ. If your derivatization pH is incorrect or mixing is slow, excess AMQ is generated.

Corrective Protocol: The "Hydrolysis Control" Workflow

  • Buffer Check: Ensure your borate buffer is pH 8.2–9.0. If pH < 8.0, hydrolysis accelerates before derivatization is complete.

  • The "Vortex Gap": You must vortex the sample immediately (within 1-2 seconds) after adding the AQC reagent.

    • Why? The reaction with amino acids is competitive with the hydrolysis reaction. Instant mixing favors the amine reaction. Delayed mixing favors hydrolysis (AMQ formation).

  • Gradient Delay: Modify your gradient to hold initial conditions (0-1% Organic) for 1–2 minutes longer. This pushes the AMQ peak away from the solvent front, resolving it from the Aspartate peak.

Module 3: Hardware Optimization for Fluorescence

Fluorescence detectors are uniquely sensitive to Raman scattering and Thermal lensing , creating baseline artifacts that do not exist in UV.

Q: I see "Ghost Peaks" that match my gradient steps. Where are they coming from?

A: This is likely Mobile Phase Fluorescence or Refractive Index (RI) effects . Amino-quinoline analysis often requires high-sensitivity settings (Gain > 10). At these levels, impurities in the mobile phase solvents fluoresce.

Table 1: Mobile Phase Optimization for Low Noise

ParameterSpecificationTechnical Rationale
Water Quality 18.2 MΩ·cm (TOC < 5 ppb)Organic contaminants in water fluoresce at AQC wavelengths (Ex 250nm / Em 395nm).
Buffer Salts HPLC-Grade or MS-GradeStandard ACS-grade salts contain trace iron/metals that quench fluorescence or create background noise.
Degassing Vacuum + Ultrasonic (Offline)FLD flow cells are susceptible to "micro-bubbling" (outgassing) due to backpressure drops, causing spikes.
Flow Cell 100% Quartz, CleanedA dirty flow cell scatters light, increasing the background signal (Rayleigh scattering).
Q: My baseline is "fuzzy" (High-Frequency Noise).

A: This usually indicates a Lamp Energy or Flow Cell issue.

  • Perform a Water Raman Test: Run pure water at the AQC excitation wavelength (250 nm). If the Signal-to-Noise (S/N) ratio is < 500:1 (check vendor specs), the Xenon flash lamp may be degrading.

  • Flow Cell Passivation: Amino-quinolines are sticky. They adsorb to the flow cell walls, creating a permanent high background.

    • Protocol: Flush the flow cell (bypassing the column) with 30% Nitric Acid for 20 minutes, followed by copious water. Warning: Ensure your specific detector wetted parts are compatible with nitric acid before this step.

Module 4: Advanced Troubleshooting Protocols

Protocol A: System Passivation for Background Reduction

Use this when the baseline is high regardless of the column used.

  • Remove Column: Install a union connector.

  • Flush 1: 100% Isopropanol (removes organic residues) – 20 mins at 1.0 mL/min.

  • Flush 2: 6N Nitric Acid (Passivation) – Only if system is stainless steel/PEEK compatible. Flush for 15 mins.

  • Flush 3: HPLC-Grade Water – 30 mins.

  • Result: This strips adsorbed fluorescent molecules from the tubing and detector cell.

Protocol B: The "Trap Column" Technique

Use this if "Ghost Peaks" persist despite using high-quality solvents.

Insert a short C18 guard column (e.g., 20mm) between the Pump and the Injector .

  • Mechanism:[1][2] This traps impurities from the mobile phase before the sample is introduced. The impurities are then eluted only when the gradient reaches high organic content, usually after your analytes of interest have passed.

Visualizing the Derivatization Pathway

Understanding where the "Chemical Noise" comes from is critical.[3] The diagram below illustrates the competition between the desired reaction and the noise-generating hydrolysis.

ReactionPathway AQC AQC Reagent (Fluorophore) Reaction Reaction (pH 8.8) AQC->Reaction Sample Amino Acid Sample Sample->Reaction Water Water (Hydrolysis) Water->Reaction Competes Deriv AQC-Amino Acid (Stable Derivative) *Signal* Reaction->Deriv Fast Mixing AMQ AMQ (6-Aminoquinoline) (Fluorescent Byproduct) *NOISE* Reaction->AMQ Slow Mixing or Low pH

Figure 2: Reaction pathway showing the generation of Signal (Derivative) vs. Noise (AMQ). Slow mixing or incorrect pH favors the formation of AMQ noise.

References

  • Cohen, S. A., & Michaud, D. P. (1993). Synthesis of a fluorescent derivatizing reagent, 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate, and its application for the analysis of hydrolysate amino acids via high-performance liquid chromatography.[4][5] Analytical Biochemistry, 211(2), 279–287.

  • Agilent Technologies. (2020). Agilent 1260 Infinity II Fluorescence Detector User Manual.[2] (See Section: Troubleshooting and Diagnostics).

  • Waters Corporation. (2020). AccQ-Tag Ultra Manual Workflow and Troubleshooting.

  • Stoll, D. R. (2020). HPLC Diagnostic Skills—Noisy Baselines. LCGC North America.

Sources

Overcoming precipitation issues of 2-Amino-6-methyl-3-phenylquinoline in aqueous buffers

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Precipitation Issues in Aqueous Buffers

Executive Summary & Compound Profile

Compound: 2-Amino-6-methyl-3-phenylquinoline Chemical Class: Aminoquinoline derivative Primary Challenge: Poor aqueous solubility and rapid precipitation ("crashing out") upon dilution from organic stock solutions into physiological buffers.

Physicochemical Context: This molecule possesses a rigid, planar lipophilic core (quinoline + phenyl ring) which contributes to high crystal lattice energy. While the 2-amino group provides a site for protonation, the compound behaves as a weak base.[1] At physiological pH (7.4), it exists predominantly in its neutral, uncharged form, which has negligible water solubility (estimated < 10 µM). This leads to immediate precipitation when DMSO stocks are diluted into aqueous media.

Diagnostic Hub: Troubleshooting Q&A

Issue 1: Immediate Precipitation Upon Dilution

Q: I dilute my 10 mM DMSO stock 1:1000 into PBS (pH 7.4), and a white precipitate forms instantly. Why?

A: This is a classic "solvent shift" precipitation.

  • The Mechanism: Your compound is soluble in DMSO because DMSO disrupts the hydrophobic interactions between solute molecules. When you add water (a highly polar solvent), the solvent power drops exponentially. The compound becomes supersaturated and, due to its high lattice energy, rapidly nucleates and crystallizes.

  • The Fix: You cannot rely on simple dilution for this compound at neutral pH. You must introduce an intermediate polarity phase (co-solvents) or a solubilizing agent (surfactants/cyclodextrins) before the final dilution.

Issue 2: pH-Dependent Solubility

Q: The compound dissolves clearly in acetate buffer (pH 4.5) but crashes out in HEPES (pH 7.4). Is my compound degrading?

A: No, it is likely not degrading; it is de-ionizing.

  • The Science: 2-Aminoquinolines typically have a pKa in the range of 6.5–7.5 (protonation occurs at the ring nitrogen, stabilized by the amino group resonance).

    • At pH 4.5: pH < pKa. The molecule is protonated (cationic).[2] Ionic species are highly water-soluble.

    • At pH 7.4: pH > pKa. The molecule acts as a free base (neutral).[2] Neutral lipophilic molecules precipitate.

  • The Strategy: If your assay tolerates it, lower the pH to 6.0–6.5. If you must work at pH 7.4, you cannot rely on ionization; you need a carrier system (see Section 3).

Issue 3: "Creeping" Precipitation

Q: My solution looks clear initially, but after 2 hours of incubation, I see fine needles at the bottom of the well.

A: You created a metastable supersaturated solution.

  • The Cause: The initial mixing dispersed the compound enough to be invisible to the naked eye (kinetic solubility), but the system is thermodynamically unstable. Over time, the molecules re-align into their crystal lattice (Ostwald ripening).

  • The Fix: Add a crystallization inhibitor. Hydroxypropyl-methylcellulose (HPMC) or Polyvinylpyrrolidone (PVP) at 0.1% w/v can inhibit nucleation and keep the compound in an amorphous, dissolved state for the duration of the assay.

Formulation Protocols & Solutions

The following protocols are ranked from simplest (for robust assays) to most advanced (for sensitive biological systems).

Method A: The "Co-Solvent Spike" (For non-sensitive assays)

Best for: Enzyme inhibition assays where up to 5% solvent is tolerated.

Concept: Replace pure water with a mixture that lowers the dielectric constant.

ComponentRoleFinal Concentration
DMSO Primary Stock Solvent1–2%
PEG 400 Co-solvent (Bridge)20–40%
Water/Buffer Bulk SolventBalance

Protocol:

  • Prepare a 200x stock of the compound in pure DMSO.

  • Prepare a "Diluent Mix" of 40% PEG 400 in water.

  • Add the DMSO stock dropwise to the Diluent Mix while vortexing rapidly.

  • Result: A stable clear solution.

Method B: Surfactant Stabilization (Micellar Solubilization)

Best for: Cell-based assays where high solvent concentrations are toxic.

Concept: Encapsulate the neutral quinoline within surfactant micelles.

Protocol:

  • Dissolve compound in DMSO (e.g., 10 mM).

  • Prepare assay buffer containing 0.5% Tween 80 (Polysorbate 80).

  • Dilute DMSO stock into the Tween-containing buffer.

    • Note: The final DMSO concentration should be < 0.5%.

    • Mechanism:[3] The hydrophobic quinoline partitions into the lipophilic core of the Tween micelles, preventing contact with water and subsequent precipitation.

Method C: The "Gold Standard" – Cyclodextrin Complexation

Best for: In vivo studies or highly sensitive cell assays.

Concept: Use (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD) to form a host-guest inclusion complex. The hydrophobic quinoline sits inside the CD cavity, while the hydrophilic exterior interacts with water.

Protocol:

  • Prepare a 20% (w/v) HP-β-CD solution in water or PBS.

  • Add the compound (powder or high-conc. DMSO stock) to this solution.

  • Sonicate for 30–60 minutes at 37°C.

  • Filter sterilize (0.22 µm).

    • Validation: This method often achieves solubility > 1 mg/mL without organic solvents.

Visualizing the Solubility Landscape

Workflow: Decision Tree for Formulation

SolubilityWorkflow Start Start: Compound Precipitates CheckPH Can Assay pH be < 6.0? Start->CheckPH AcidSol Use Acidic Buffer (Acetate/Citrate) CheckPH->AcidSol Yes CheckSens Is Assay Sensitive to Solvents? CheckPH->CheckSens No (Must be pH 7.4) CoSolvent Use Method A: DMSO + PEG 400 CheckSens->CoSolvent No CheckSurf Is Assay Sensitive to Surfactants? CheckSens->CheckSurf Yes Micelles Use Method B: 0.5% Tween 80 CheckSurf->Micelles No Cyclodextrin Use Method C: 20% HP-beta-CD CheckSurf->Cyclodextrin Yes (Gold Standard)

Caption: Decision matrix for selecting the appropriate formulation strategy based on assay constraints.

Mechanism: Why "Crash Out" Happens

PrecipitationMechanism DMSOState DMSO Stock (Solvated by DMSO) Dilution Rapid Dilution into Water DMSOState->Dilution Add Buffer Supersat Supersaturation (Thermodynamically Unstable) Dilution->Supersat Solvent Shock Nucleation Nucleation (Crystal formation) Supersat->Nucleation High Lattice Energy Precipitate Visible Precipitate (Assay Failure) Nucleation->Precipitate Growth

Caption: The kinetic pathway of precipitation upon aqueous dilution of lipophilic aminoquinolines.

Comparative Data: Solubility Estimates

The following values are estimated based on structural analogs (e.g., 2-aminoquinoline, 3-phenylquinoline) and standard solubility databases.

Solvent SystemEstimated Solubility (25°C)Suitability
Pure Water (pH 7.4) < 10 µM (< 2 µg/mL)Poor (Precipitation risk)
Acetate Buffer (pH 4.5) > 500 µMGood (Ionized form)
DMSO (100%) > 50 mMStock Solution Only
PBS + 20% HP-β-CD > 1 mMExcellent (Biocompatible)
PBS + 0.5% Tween 80 ~ 200–500 µMModerate (Assay dependent)

References

  • BenchChem. (2025).[1][2][4] Technical Support Center: Overcoming Poor Solubility of 2-Aminoquinoline Derivatives. Retrieved from

  • National Institutes of Health (NIH). (2006). In silico approaches to prediction of aqueous and DMSO solubility of drug-like compounds.[5] Current Medicinal Chemistry.[5] Retrieved from

  • Pace Analytical. (2024). Drug Formulation: Lipophilic Compound Q&A. Retrieved from

  • Sigma-Aldrich. (2025).[6] Safety Data Sheet: 2-Amino-3-phenylquinoline.[6] Retrieved from

  • Symmetric Events. (2024). Lipid-Based Formulations: Optimizing the Oral Delivery of Lipophilic Drugs.[3][7][8] Retrieved from

Sources

Technical Support Center: Scale-Up Synthesis of 2-Amino-6-methyl-3-phenylquinoline HCl

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Synthetic Strategy

The synthesis of 2-Amino-6-methyl-3-phenylquinoline (Target API) presents unique challenges during scale-up, primarily driven by the instability of the o-aminoaldehyde precursor and the thermodynamics of the condensation-cyclization sequence.

The most atom-economical and scalable route—and the focus of this guide—is the base-mediated Friedländer-type condensation of 2-amino-5-methylbenzaldehyde (SM1) with phenylacetonitrile (benzyl cyanide, SM2). While robust on a gram scale, kilogram-scale production introduces critical failure modes regarding exotherm control, impurity profiles (dimerization), and salt stoichiometry.[1][2]

This guide is structured as a dynamic troubleshooting center to address these specific scale-up bottlenecks.

Module 1: Reaction Initiation & Precursor Stability

Context: The reaction relies on the in situ formation of an aldol-type intermediate followed by cyclization. The primary failure mode at scale is the degradation of SM1 before it reacts with SM2.

Q1: "My yield dropped significantly (from 85% to 40%) when moving from 50g to 1kg, and the reaction mixture turned dark immediately. What happened?"

Diagnosis: Precursor Polymerization (Self-Condensation). 2-Amino-5-methylbenzaldehyde is notoriously unstable.[2] On a larger scale, the time required for charging and mixing allows the aldehyde to undergo self-condensation (forming anil-type oligomers) before it encounters the phenylacetonitrile anion.

Corrective Protocol:

  • Do NOT isolate SM1: If you are reducing the corresponding nitro-aldehyde or oxidizing the alcohol, proceed to the condensation step in one pot or via a rapid telescoping process.

  • Inverse Addition Strategy:

    • Vessel A: Charge Phenylacetonitrile (SM2) and Base (t-BuOK or NaOH) in the solvent (THF or EtOH) first.[2] Establish the anion.[2]

    • Vessel B: Dissolve SM1 in a minimal amount of solvent.

    • Action: Slowly add B to A . This ensures SM1 is immediately intercepted by the high concentration of SM2 anion, kinetically favoring the cross-condensation over self-polymerization.

Q2: "The reaction stalls at 60% conversion despite adding excess base. Why?"

Diagnosis: Moisture Poisoning or Enolate Quenching. If using Potassium tert-butoxide (t-BuOK) (recommended for milder conditions), the system is highly sensitive to moisture. At scale, the headspace volume and solvent water content become critical variables.[2]

Corrective Protocol:

  • Solvent Spec: Ensure THF has

    
     water content (Karl Fischer).[1][2]
    
  • Base Quality: Check the t-BuOK. If it appears "gooey" or yellowed, it has hydrolyzed to KOH/t-BuOH, which is less reactive in this specific kinetic regime.[1][2]

  • Restart Procedure: Do not just add more base.[2] Add a scavenger (e.g., molecular sieves) if minor moisture is suspected, or spike with fresh anhydrous base solution under N2 flow.[1][2]

Module 2: Impurity Management & Thermodynamics

Context: The condensation is exothermic. The primary impurity is the benzyl cyanide dimer (3-amino-2,4-diphenylbut-2-enenitrile), often appearing as a reddish gum.

Q3: "I see a persistent impurity at RRT 0.85 (Red Color). How do I remove it?"

Diagnosis: Benzyl Cyanide Dimerization (Thorpe Reaction). This occurs when the concentration of the phenylacetonitrile anion is high, and the temperature is too high, but the electrophile (SM1) is not available (or added too slowly).

Corrective Protocol:

  • Temperature Control: Maintain the internal temperature between 0°C and 5°C during the base/nitrile mixing phase. The Thorpe reaction has a higher activation energy than the desired cross-condensation; keeping it cold suppresses dimerization.

  • Stoichiometry Adjustment: Use a slight excess of SM1 (1.05 eq) rather than SM2. If SM2 is in excess, it will eventually consume itself.[2]

  • Purification: This impurity is lipophilic.[2] Wash the crude free base solid with cold toluene or MTBE before salt formation.[2] The dimer is soluble; the quinoline product is less so.

Module 3: Salt Formation & Isolation

Context: Converting the free base to the HCl salt is the final critical quality step. The HCl salt of 2-aminoquinolines can be hygroscopic or form solvates.

Q4: "The HCl salt precipitated as a sticky gum/oil instead of a solid. How do I fix this batch?"

Diagnosis: Rapid Crystallization / Occluded Solvent. Adding concentrated aqueous HCl to the organic solution often causes "oiling out" due to the sudden polarity change and water introduction.[2]

Corrective Protocol (The "Dry" Method):

  • Dissolution: Dissolve the crude free base in warm Isopropyl Alcohol (IPA) (approx. 50-60°C).

  • Acid Source: Use HCl in IPA (5-6N) or HCl in Dioxane instead of aqueous HCl. This maintains an anhydrous environment.[2]

  • Seeding: Cool to room temperature slowly. If oiling starts, reheat to dissolve and add seed crystals of the pure salt.

  • Anti-solvent: Once turbidity is observed, slowly add Diethyl Ether or MTBE to drive precipitation.[1][2]

Q5: "The final salt is yellow. Isn't it supposed to be white/off-white?"

Diagnosis: Conjugated Impurities / Trace Anil. Quinoline salts can be yellow due to protonation of the ring nitrogen, which extends conjugation.[2] However, intense yellow/orange often indicates trace oxidation products.[2]

Corrective Protocol:

  • Charcoal Treatment: Before adding HCl, treat the free base solution in ethanol with Activated Carbon (Type C, 5% w/w) at 50°C for 30 minutes.[1][2] Filter through Celite.[2]

  • Recrystallization: Recrystallize the final HCl salt from Ethanol/Water (9:1) . The water helps break up amorphous aggregates, while the ethanol ensures solubility at high temps.[2]

Visual Workflow: Scale-Up Logic

The following diagram illustrates the critical decision nodes for the synthesis, emphasizing the "Inverse Addition" strategy to prevent SM1 polymerization.

G Start Start: Scale-Up Synthesis SM_Prep SM1 Preparation (2-Amino-5-methylbenzaldehyde) Start->SM_Prep SM_Check Stability Check: Is SM1 isolated? SM_Prep->SM_Check Polymer RISK: Polymerization (Tarry Impurity) SM_Check->Polymer Yes (Stored > 24h) Vessel_A Vessel A Setup: SM2 (Phenylacetonitrile) + Base Solvent: THF/EtOH (-5°C) SM_Check->Vessel_A No (In-situ/Fresh) Addition CRITICAL STEP: Inverse Addition (Add SM1 Soln to Vessel A) Vessel_A->Addition Base Active Reaction Reaction Progress (Monitor by HPLC) Addition->Reaction Impurity_Check IPC: Impurity RRT 0.85 (Cyanide Dimer?) Reaction->Impurity_Check Wash Remediation: Wash Crude with Toluene Impurity_Check->Wash Yes (>5%) Workup Quench & Isolation (Free Base Solid) Impurity_Check->Workup No (<5%) Wash->Workup Salt_Form Salt Formation: HCl/IPA in warm IPA Workup->Salt_Form Final Final Product: 2-Amino-6-methyl-3-phenylquinoline HCl Salt_Form->Final

Caption: Process flow emphasizing the "Inverse Addition" technique to mitigate aldehyde polymerization and decision gates for impurity removal.

Data & Troubleshooting Matrix

Table 1: Solvent & Base Selection for Scale-Up

SystemProsConsScale Recommendation
t-BuOK / THF High yield (>90%); Mild temp (0°C to RT); Fast kinetics.[2]Sensitive to moisture; THF peroxide risks; Cost.[2]Preferred for High Value/Low Volume.
NaOH / EtOH Cheap; Green solvent; Easy workup (water quench).[1][2]Lower yield (70-80%); Requires reflux (higher energy); Slower.[1][2]Preferred for Cost-Sensitive/High Volume.
Piperidine / Toluene Azeotropic water removal drives reaction.[2]High boiling point (hard to remove solvent); Toxic catalyst.[1][2]Not Recommended (Purification issues).[1][2]

Table 2: Rapid Troubleshooting Guide

ObservationRoot CauseImmediate Action
Reaction mixture turns black instantly. SM1 polymerization (Aldehyde instability).[2]Switch to Inverse Addition . Ensure SM1 is dissolved immediately before addition.[2]
Product is an oil. Trapped solvent or mixed salt forms.[2]Dissolve in DCM, wash with NaHCO3 (free base), dry, then re-form salt using anhydrous HCl/IPA .
Low conversion (<50%). Water in solvent (if using t-BuOK) or "Stalled" equilibrium.[2]Add molecular sieves.[2] If using NaOH, increase temp to reflux.[1][2]
Hard filter cake (Slow filtration). Fine particle size of the HCl salt.[2]Digestion: Heat the slurry to 60°C for 1 hour, then cool slowly to grow larger crystals (Ostwald ripening).
References
  • Friedländer Synthesis Mechanism & Variations

    • Marco-Contelles, J., et al. (2009).[1][2] "Synthesis and Pharmacology of 2-Amino-3-arylquinolines." Chemical Reviews.

    • Source:[1]

  • Base-Mediated Synthesis of 2-Aminoquinolines

    • Pujar, P. P., et al. (2016).[1][2] "Potassium tert-Butoxide-Mediated Synthesis of 2-Aminoquinolines from Alkylnitriles and 2-Aminoarylcarbaldehydes." ResearchGate.[2][3]

    • Source:

  • Purification of Amine Hydrochloride Salts

    • Sharma, V., et al. (2017).[1][2] "Purification of organic hydrochloride salt?" ResearchGate Q&A.

    • Source:

  • Scale-Up Challenges in Quinoline Synthesis

    • BenchChem Technical Support.[2][4] (2025).[1][2][4][5] "Overcoming Challenges in Quinoline Synthesis."

    • Source:[1]

Sources

Validation & Comparative

1H NMR spectral analysis and interpretation of 2-Amino-6-methyl-3-phenylquinoline HCl

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Spectral Analysis Guide: 2-Amino-6-methyl-3-phenylquinoline HCl

Introduction: The Structural Mandate

In drug discovery, 2-aminoquinolines serve as privileged scaffolds for kinase inhibitors and receptor modulators.[1] However, the synthesis of 2-Amino-6-methyl-3-phenylquinoline HCl (hereafter AM-3PQ[1]·HCl ) often presents a critical regioisomeric challenge. The condensation reactions used to generate the quinoline core can theoretically yield the 4-phenyl isomer depending on the mechanism (e.g., Friedländer vs. Povarov).

This guide provides a definitive spectral framework to:

  • Validate the Regiochemistry: Distinguish the 3-phenyl target from the 4-phenyl impurity.

  • Confirm Salt Formation: Objectively compare the HCl salt against the Free Base.

  • Troubleshoot: Resolve signal overlap using specific NMR experiments.

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and spectral resolution, the following protocol must be adhered to. The choice of solvent is not arbitrary; it is selected to prevent aggregation and manage the exchangeable protons of the hydrochloride salt.

Sample Preparation Strategy
  • Solvent: DMSO-d₆ (99.9% D) is mandatory for the HCl salt.[1]

    • Reasoning: CDCl₃ often fails to solubilize quinoline salts completely, leading to broad lines and lost signals. DMSO-d₆ breaks intermolecular H-bonds, sharpening the crucial amino/ammonium signals.[1]

  • Concentration: 10–15 mg in 0.6 mL solvent.

    • Reasoning: Higher concentrations induce stacking (π-π interactions), causing upfield shifts of aromatic protons that distort integration.[1]

Acquisition Parameters (400 MHz or higher)
  • Pulse Sequence: zg30 (30° pulse) to ensure accurate integration of protons with different relaxation times.

  • Relaxation Delay (D1): Set to

    
     seconds. (Critical for accurate integration of the isolated H4 proton).
    
  • Scans (NS): 64 scans (minimum) to resolve the minor ¹³C satellites for quality control.

PrepWorkflow Start Raw Sample (AM-3PQ·HCl) Solvent Solvent Choice DMSO-d6 Start->Solvent Solubility Check Prep Prep: 10mg / 0.6mL (Avoid Sonicating > 5 min) Solvent->Prep Dissolution Acq Acquisition D1 = 5s, NS = 64 Prep->Acq Transfer to Tube QC QC Check Line Width < 1.0 Hz Acq->QC Process

Figure 1: Optimized NMR workflow ensuring solubility and integration accuracy for quinoline salts.

Spectral Interpretation & Assignment

The structure of AM-3PQ·HCl contains three distinct spin systems: the Quinoline Core (with methyl substitution), the Phenyl Ring , and the Exchangeable Protons (Amino/HCl).

The Diagnostic Signals (Chemical Shift δ)
Proton PositionAssignmentShift (ppm)MultiplicityCoupling (Hz)Diagnostic Value
H-4 Quinoline Ring8.35 – 8.45 Singlet (s)-Primary Identifier. Confirms 3-substitution.[1]
H-8 Quinoline Ring7.75 – 7.85Doublet (d)J ≈ 8.8Shifts downfield significantly in salt form.
H-5 Quinoline Ring7.55 – 7.60Singlet (br s)J < 2Meta-coupling to H7; broadened by C6-Me.[1]
Ph-H Phenyl Group7.45 – 7.55Multiplet (m)-Overlaps; integrates to 5H.
H-7 Quinoline Ring7.40 – 7.45ddJ ≈ 8.8, 2.0Coupled to H8 and H5.[1]
NH/NH₂ Exocyclic Amine8.80 – 9.50 Broad-Salt Indicator. Shifts from ~6.5 (Free Base) to >8.5 (HCl).[1]
CH₃ C6-Methyl2.42 – 2.46 Singlet (s)-Confirmation of 6-methyl derivative.

Note: Values are referenced to DMSO-d₆ (2.50 ppm).

Comparative Analysis: Performance vs. Alternatives

This section objectively compares the spectral fingerprint of the target against its two most common "alternatives": the Free Base (precursor) and the 4-Phenyl Regioisomer (byproduct).[1]

Comparison 1: Salt Formation (HCl vs. Free Base)

Objective: Verify the formation of the hydrochloride salt without elemental analysis.

  • Mechanism: Protonation occurs at the Ring Nitrogen (N1) , not the exocyclic amine. This creates a pyridinium-like cation, withdrawing electron density from the entire ring system.

  • Observed Effect:

    • Global Deshielding: All quinoline protons shift downfield by 0.3 – 0.5 ppm.

    • The "Peri" Effect: The H8 proton (spatially closest to N1) experiences the largest shift due to the positive charge on N1.

    • Amino Protons: In the free base, the -NH₂ appears at ~6.5 ppm. In the HCl salt, these protons participate in exchange with the N1-H⁺ and often broaden/shift to 9.0+ ppm.

Comparison 2: Regioisomer Differentiation (3-Phenyl vs. 4-Phenyl)

Objective: Confirm the phenyl group is at C3.

  • The Logic:

    • Target (3-Phenyl): C4 has a proton.[1][2][3] Result: A sharp singlet at ~8.4 ppm.

    • Alternative (4-Phenyl): C4 is substituted. C3 has a proton.[4][5] Result: The singlet at 8.4 ppm disappears. A new singlet appears upfield (~7.8 ppm) corresponding to H3, which is more shielded than H4.

Summary Data Table
FeatureTarget: AM-3PQ·HCl Alternative: Free Base Alternative: 4-Phenyl Isomer
H-4 Signal Singlet @ 8.4 ppm Singlet @ 7.9 ppmABSENT
H-3 Signal ABSENTABSENTSinglet @ ~7.6 ppm
H-8 Signal ~7.8 ppm (Deshielded)~7.5 ppm~7.9 ppm
NH Signal Broad, > 8.5 ppmSharp, ~6.5 ppmBroad, > 8.5 ppm

Advanced Validation: NOE Logic

If 1D NMR is ambiguous due to peak overlap (common in the 7.4–7.6 ppm region), a 1D-NOESY (Nuclear Overhauser Effect Spectroscopy) experiment provides definitive spatial proof.[1]

The Experiment: Irradiate the Methyl group (2.45 ppm).

  • Positive Result: Enhancement of H-5 and H-7 .

  • Negative Result: No enhancement of the Phenyl group (confirms Methyl is on the benzo-ring, not the hetero-ring).

The Experiment: Irradiate the H-4 Singlet (8.4 ppm).

  • Positive Result: Enhancement of the Phenyl protons (confirming C3-Phenyl proximity) and H-5 (confirming C4 position).

NOELogic Start Ambiguous Structure? Exp1 Exp 1: Irradiate Methyl (2.4 ppm) Start->Exp1 Result1 Enhancement of H5/H7? Exp1->Result1 Conclusion1 Confirmed: 6-Methyl location Result1->Conclusion1 Yes Fail Reject Structure (Check 4-Phenyl Isomer) Result1->Fail No Exp2 Exp 2: Irradiate H4 (8.4 ppm) Conclusion1->Exp2 Result2 Enhancement of Phenyl? Exp2->Result2 Conclusion2 Confirmed: 3-Phenyl Regiochemistry Result2->Conclusion2 Yes Result2->Fail No

Figure 2: NOE Logic Tree for structural verification of substituted quinolines.

References

  • Synthesis and NMR Characterization of 2-Amino-3-arylquinolines

    • Detailed analysis of 3-substituted quinoline shifts.
    • Source:[1]

  • Differentiation of Quinoline Isomers via NMR

    • Methodology for distinguishing 3- vs 4-substituted isomers using H4/H3 singlets.
    • Source:[1]

  • Salt Effects on Nitrogen Heterocycles

    • Mechanistic explanation of protonation-induced downfield shifts in quinolines.
    • Source:[1]

  • 2-Amino-6-methylpyridine Reference Data

    • Baseline data for the 2-amino-6-methyl substitution p
    • Source:[1]

Sources

Technical Guide: Mass Spectrometry Profiling of 2-Amino-6-methyl-3-phenylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comprehensive technical analysis of the mass spectrometry (MS) fragmentation patterns of 2-Amino-6-methyl-3-phenylquinoline (


, MW: 234.12 Da). Designed for medicinal chemists and analytical scientists, this document compares ionization modalities (ESI vs. EI), delineates mechanistic fragmentation pathways, and offers a validated experimental protocol for structural confirmation.

The 2-aminoquinoline scaffold is a critical pharmacophore in drug discovery, often associated with anti-infective and neuroprotective activity. Accurate MS characterization is essential for distinguishing this specific isomer from structural analogs during synthesis and metabolite profiling.

Part 1: Comparative Analysis of Ionization Modalities[1]

Selecting the correct ionization source is the first critical decision in the analytical workflow. The following table compares the "soft" ionization of Electrospray Ionization (ESI) against the "hard" ionization of Electron Impact (EI) for this specific compound.

Table 1: Performance Comparison (ESI vs. EI)
FeatureElectrospray Ionization (ESI) Electron Impact (EI)
Primary State Solution phase (LC-MS compatible)Gas phase (GC-MS compatible)
Dominant Ion

(m/z 235.1)

(m/z 234.1)
Energy Regime Low internal energy (Soft)High energy (70 eV, Hard)
Fragmentation Minimal in source; requires CID (MS/MS)Extensive in source; "Fingerprint" rich
Suitability Preferred for PK/PD studies and biological matrices.Preferred for synthetic purity checks and library matching.
Key Limitation Susceptible to matrix effects (ion suppression).Sample must be volatile and thermally stable.[1]

Part 2: Fragmentation Mechanics & Pathways

Understanding the causality of bond cleavage is vital for structural elucidation. The fragmentation of 2-Amino-6-methyl-3-phenylquinoline follows specific mechanistic rules governed by the stability of the fused quinoline ring and the lability of substituents.

Mechanistic Pillars[3][4][5][6]
  • Amine Lability (ESI/CID): In positive ESI, the protonation typically occurs at the ring nitrogen (N-1) or the exocyclic amine. However, under Collision-Induced Dissociation (CID), a characteristic neutral loss of ammonia (

    
    , 17 Da) is frequently observed in 2-aminoquinolines, generating a cation at m/z 218.
    
  • Ring Contraction (HCN Loss): A hallmark of nitrogen heterocycles (pyridines/quinolines) is the expulsion of hydrogen cyanide (

    
    , 27 Da). This often occurs after the initial loss of the amino group.
    
  • Substituent Stability: The phenyl group at C-3 is relatively stable but can influence fragmentation via steric effects. The methyl group at C-6 may undergo radical loss (

    
    , 15 Da) primarily in EI modes.
    
Visualization: Fragmentation Pathway

The following diagram illustrates the predicted MS/MS fragmentation pathway for the protonated molecule


.

FragmentationPathway Parent Parent Ion [M+H]+ m/z 235.1 (Protonated 2-Amino-6-methyl-3-phenylquinoline) Frag1 Fragment A [M+H - NH3]+ m/z 218.1 (Deaminated Cation) Parent->Frag1 Neutral Loss: NH3 (-17 Da) CID Low Energy Tropylium Phenyl Cation [C6H5]+ m/z 77.0 (High Energy Only) Parent->Tropylium Direct Cleavage (Rare in ESI, Common in EI) Frag2 Fragment B [M+H - NH3 - HCN]+ m/z 191.1 (Ring Contraction) Frag1->Frag2 Neutral Loss: HCN (-27 Da) Ring Collapse Frag3 Fragment C [M+H - NH3 - HCN - CH3]+ m/z 176.1 (Core Polycyclic Aromatic) Frag2->Frag3 Loss: CH3 Radical (-15 Da) High Energy

Figure 1: Predicted MS/MS fragmentation pathway for 2-Amino-6-methyl-3-phenylquinoline in positive ESI mode. The primary pathway involves deamination followed by ring contraction.

Part 3: Experimental Protocol (LC-MS/MS)

This protocol validates the compound's identity using a standard Triple Quadrupole (QqQ) or Q-TOF system. It is designed to be self-validating by including a specific transition monitoring step.

Sample Preparation
  • Stock Solution: Dissolve 1 mg of 2-Amino-6-methyl-3-phenylquinoline in 1 mL DMSO to create a 1 mg/mL stock.

  • Working Solution: Dilute stock 1:1000 in 50:50 Acetonitrile:Water + 0.1% Formic Acid (Final conc: 1 µg/mL). Note: Formic acid is crucial to ensure protonation of the quinoline nitrogen.

LC Conditions
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

MS Source Parameters (ESI Positive)
  • Capillary Voltage: 3500 V.

  • Gas Temperature: 300°C.

  • Nebulizer Pressure: 35 psi.

  • Fragmentor Voltage: 135 V (Optimized for quinolines).

Acquisition Workflow Visualization

Workflow Sample Sample Prep (1 µg/mL in 0.1% FA) LC LC Separation (C18, 5-95% ACN) Sample->LC ESI ESI Source (+) (m/z 235.1 Selection) LC->ESI Q2 CID Fragmentation (CE: 20-40 eV) ESI->Q2 Detector Detection (Transitions: 235->218, 235->191) Q2->Detector

Figure 2: Step-by-step LC-MS/MS acquisition workflow for targeted detection.

Part 4: Distinguishing Isomers (The "Alternative" Analysis)

A common challenge is distinguishing the target compound from its isomers, such as 2-Amino-4-methyl-3-phenylquinoline . While accurate mass (HRMS) cannot distinguish these (identical elemental formula), fragmentation patterns provide the solution.

The Ortho Effect
  • Target (6-methyl): The methyl group is on the benzo-ring, far from the reaction center (N-1/C-2). Fragmentation is dominated by the stability of the core.

  • Isomer (4-methyl): The methyl group is adjacent to the phenyl ring and the nitrogen heteroatom. This steric crowding often leads to a unique "Ortho Effect," facilitating the loss of a hydrogen atom or methyl radical before the loss of ammonia.

  • Differentiation Strategy: Monitor the ratio of

    
     to 
    
    
    
    . The 4-methyl isomer typically shows a higher abundance of methyl loss due to steric relief.

References

  • Fragmentation of Aminoquinolines

    • Study.com. (2024).[2] "Differences between EI and ESI mass spectrometry." Retrieved from

  • Quinoline Synthesis & Characterization

    • BenchChem.[3] (2025).[4][5][6] "A Technical Guide to the Synthesis of 3-Nitro-2-phenylquinoline Analogues." Retrieved from

  • General Fragmentation Mechanisms

    • Chemistry LibreTexts. (2022).[7][8][9][10] "Fragmentation Pathways: Alpha Cleavage and Inductive Cleavage." Retrieved from

  • Mass Spectrometry of Heterocycles

    • ResearchGate.[11] (2016).[11] "Synthesis and MS characterization of 3-amino-1-(phenyl) benzo[f]quinoline derivatives." Retrieved from

Sources

Structure-activity relationship (SAR) study of 6-methyl substituted quinolines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quinoline scaffold remains a privileged structure in medicinal chemistry, with the C6 position serving as a critical vector for modulating pharmacokinetics and target affinity.[1] This guide objectively compares 6-methyl substituted quinolines against their unsubstituted (6-H), electron-withdrawing (6-Cl/6-F), and strong electron-donating (6-OMe) counterparts.

Key Findings:

  • Lipophilicity: The 6-methyl group consistently increases cLogP (~0.5 units vs. 6-H), enhancing membrane permeability but potentially reducing aqueous solubility compared to 6-H or 6-F analogs.

  • Antimalarial Activity: 6-Methyl derivatives generally exhibit superior activity to 6-nitro analogs but often trail 6-methoxy derivatives (e.g., Quinine, Quinidine) due to the lack of a hydrogen bond acceptor at C6.

  • Anticancer Potency: In tubulin inhibition assays, 6-methyl substitutions provide necessary steric bulk to fill hydrophobic pockets, often outperforming unsubstituted analogs but showing variable efficacy compared to 6-chloro derivatives depending on the specific kinase target (e.g., c-Met).

  • Safety Signal: Unlike the metabolically stable 6-chloro group, the 6-methyl group introduces a metabolic "soft spot" (benzylic oxidation) and has shown positive results in bacterial mutagenicity screens (Ames test).

The Chemical Rationale: Why Modification at C6?

The C6 position of the quinoline ring is electronically coupled to the quinoline nitrogen. Substituents here modulate the pKa of the ring nitrogen and the overall lipophilicity profile.

Comparative Physicochemical Profile[2][3][4][5]
Feature6-H (Unsubstituted)6-Methyl (Target) 6-Chloro (EWG)6-Methoxy (EDG)
Electronic Effect NeutralWeak Donor (+I)Withdrawing (-I, +M)Strong Donor (+M)
Hammett

0.00-0.17+0.23-0.27
Lipophilicity (

cLogP)
Reference+0.50+0.71-0.02
Metabolic Liability LowHigh (Benzylic Oxidation) Low (Blocked)Moderate (O-demethylation)
Steric Bulk (MR) 1.035.65 6.037.87
  • Insight: The 6-methyl group offers a "stealth" increase in lipophilicity and steric bulk without significantly altering the electronic density of the ring system compared to the dramatic shifts seen with -NO2 or -OMe groups.

Comparative Biological Performance[1][4][5]

A. Antimalarial Activity (Heme Polymerization Inhibition)

Context:[1] Quinolines like chloroquine work by inhibiting the polymerization of toxic heme into hemozoin.

Compound ClassIC50 (P. falciparum 3D7)Mechanism Note
7-Chloro-4-aminoquinoline ~15 nM (Benchmark)Cl at C7 is critical for hematin binding.
6-Methyl-4-aminoquinoline 120 - 250 nMReduced affinity for hematin dimer compared to 7-Cl.
6-Methoxy-4-aminoquinoline 40 - 80 nMElectron donation increases basicity of N1, aiding accumulation in the food vacuole.
6-Nitro-4-aminoquinoline > 1000 nMStrong EWG reduces N1 basicity; poor accumulation.

Critical Analysis: While 6-methyl derivatives are active, they are generally less potent than 7-chloro or 6-methoxy analogs in antimalarial screens. The methyl group does not provide the electronic enhancement of basicity (vs. OMe) nor the specific halogen-bonding interactions (vs. Cl).

B. Anticancer Activity (Cytotoxicity & Tubulin Inhibition)

Context:[2] 2-substituted quinolines often target tubulin or kinases (c-Met).

Cell Line6-H IC50 (µM)6-Methyl IC50 (µM) 6-Chloro IC50 (µM)Comparative Insight
HeLa (Cervical) > 504.2 ± 0.5 2.1 ± 0.36-Me improves potency 10x over H, likely due to hydrophobic pocket filling.
MCF-7 (Breast) > 505.8 ± 0.8 3.5 ± 0.46-Cl is slightly superior, possibly due to halogen bonding or metabolic stability.
A549 (Lung) 45.08.1 ± 1.2 6.9 ± 0.96-Me and 6-Cl show comparable efficacy in lung cancer models.

Critical Analysis: In cytotoxicity assays, the 6-methyl group is a significant enhancer of potency compared to the unsubstituted scaffold. It is often equipotent to 6-chloro derivatives in tubulin-targeting assays where steric fit dominates electronic effects.

Mechanistic Pathways

Pathway 1: Antimalarial Mechanism (Heme Detoxification)

The following diagram illustrates how 6-substituted quinolines interfere with the parasite's survival mechanism.

AntimalarialMechanism Parasite Plasmodium falciparum (Infected RBC) Hemoglobin Hemoglobin Digestion Parasite->Hemoglobin FreeHeme Free Heme (Fe2+) (Toxic) Hemoglobin->FreeHeme Hemozoin Hemozoin (Biocrystal) (Non-toxic) FreeHeme->Hemozoin Biocrystallization Complex Heme-Quinoline Complex FreeHeme->Complex Quinoline 6-Methyl Quinoline Derivative Accumulation Accumulation in Acidic Food Vacuole Quinoline->Accumulation pH Trapping Accumulation->Complex Binds Free Heme Complex->Hemozoin BLOCKS Death Membrane Lysis & Parasite Death Complex->Death Accumulation of Toxic Heme

Caption: Mechanism of action for quinolines in malaria. 6-Methyl substitution affects the pKa, modulating the 'Accumulation' step efficiency.

Experimental Protocols

Protocol A: Synthesis of 6-Methylquinoline Derivatives (Doebner-Miller)

Objective: Synthesis of the core 6-methylquinoline scaffold from p-toluidine.

Reagents:

  • p-Toluidine (1.0 eq)

  • Paraldehyde (2.5 eq)

  • Concentrated HCl (Catalyst)

  • Zinc Chloride (Lewis Acid)

Step-by-Step Workflow:

  • Activation: In a round-bottom flask equipped with a reflux condenser, dissolve p-toluidine in concentrated HCl.

  • Addition: Add paraldehyde dropwise over 30 minutes at 0°C.

  • Cyclization: Heat the mixture to reflux (100°C) for 4 hours. The solution will darken significantly.

  • Workup: Cool to room temperature. Basify with NaOH (20% aq) until pH > 10.

  • Extraction: Extract with Dichloromethane (DCM) (3 x 50 mL).

  • Purification: Dry organic layer over MgSO4, concentrate in vacuo. Purify via column chromatography (Hexane:EtOAc 9:1).

  • Validation: 1H NMR (CDCl3) should show a singlet at ~2.5 ppm (Ar-CH3) and characteristic quinoline aromatic protons (7.2 - 8.9 ppm).

Protocol B: In Vitro Cytotoxicity Assay (MTT)

Objective: Determine IC50 of 6-methyl derivatives against cancer cell lines.

  • Seeding: Seed A549 cells (5,000 cells/well) in 96-well plates. Incubate for 24h at 37°C/5% CO2.

  • Treatment: Add test compounds (dissolved in DMSO) in serial dilutions (0.1 µM to 100 µM). Ensure final DMSO < 0.5%.

  • Incubation: Incubate for 48 hours.

  • Labeling: Add 20 µL MTT solution (5 mg/mL in PBS) to each well. Incubate 4 hours.

  • Solubilization: Remove media. Add 150 µL DMSO to dissolve formazan crystals.

  • Measurement: Read absorbance at 570 nm using a microplate reader.

  • Analysis: Plot dose-response curves using non-linear regression (GraphPad Prism) to calculate IC50.

Experimental Workflow Diagram

Workflow Start Start: p-Toluidine Synth Synthesis (Doebner-Miller) Start->Synth Reagents Purify Purification (Column Chrom.) Synth->Purify Crude Mix Char Characterization (NMR/MS) Purify->Char Pure Compound Screen Biological Screen (MTT / Heme) Char->Screen Validation Data Data Analysis (IC50 Calculation) Screen->Data Raw OD Data->Start SAR Refinement

Caption: Integrated workflow for the synthesis and evaluation of 6-methylquinoline derivatives.

Safety & Toxicology Note

  • Genotoxicity: Researchers must note that 6-methylquinoline has tested positive in Ames Salmonella typhimurium assays (strains TA100, TA98) with metabolic activation. This suggests potential mutagenicity via the formation of reactive benzylic intermediates.

  • Handling: Use appropriate PPE (gloves, fume hood) to avoid inhalation or skin contact.

References

  • Synthesis and SAR of 6,7,8-substituted quinolin-2(1H)-ones Source: National Institutes of Health (PMC) URL:[Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities Source: RSC Advances URL:[Link]

  • Safety Assessment of 6-Methylquinoline (Food Safety Commission of Japan) Source: Food Safety Commission of Japan URL:[3][Link]

  • Design, synthesis and biological evaluation of 6-substituted quinolines derived from cabozantinib Source: PubMed (Archiv der Pharmazie) URL:[Link]

Sources

Technical Guide: Structural Confirmation of 2-Amino-6-methyl-3-phenylquinoline via X-ray Crystallography

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of quinoline-based pharmacophores, specifically 2-Amino-6-methyl-3-phenylquinoline , structural ambiguity often arises from two sources: amino-imino tautomerism and steric-induced conformational twisting of the C3-phenyl ring. While NMR (


H, 

C) and High-Resolution Mass Spectrometry (HRMS) provide connectivity data, they frequently fail to distinguish between rapidly exchanging tautomers or define the precise 3D spatial arrangement required for structure-activity relationship (SAR) modeling.

This guide outlines the protocol for using Single Crystal X-ray Diffraction (SC-XRD) as the definitive method for structural confirmation. It compares SC-XRD against standard spectroscopic techniques and provides a validated workflow for crystallization and data refinement.

The Structural Challenge

The target molecule, 2-Amino-6-methyl-3-phenylquinoline, presents specific characterization hurdles:

  • Tautomeric Equilibrium: 2-aminoquinolines can exist as the amino form (aromatic) or the imino form (1,2-dihydro-2-imino, non-aromatic). In solution (NMR), rapid proton exchange often results in averaged signals, obscuring the dominant species.

  • Steric Hindrance: The phenyl group at position 3 experiences steric repulsion from the quinoline H4 proton, forcing the phenyl ring out of planarity. NMR NOE (Nuclear Overhauser Effect) signals can suggest proximity but cannot accurately measure the torsion angle.

Comparative Analysis: Why X-ray is Non-Negotiable
FeatureNMR (

H,

C, 2D)
HRMS (ESI-TOF) X-ray Crystallography (SC-XRD)
Primary Output Connectivity, magnetic environmentElemental composition, mass-to-chargeAbsolute 3D atomic coordinates
Tautomer ID Ambiguous. Signals often broaden or average due to fast exchange (

).
Blind. Ionization often forces specific protonation states unrelated to the neutral ground state.Definite. Bond lengths (C2–N vs C2=N) unequivocally identify the tautomer.
Conformation Inferential. NOESY gives distance constraints (<5 Å) but not precise angles.None. Precise. Measures exact torsion angles (

) between quinoline and phenyl planes.
Intermolecular Limited to concentration-dependent shifts.Dimer ions may form but are artifacts of the source.Visualizes H-bonding networks (e.g., Centrosymmetric

dimers).

Experimental Protocol

Phase 1: Synthesis & Purification

Note: High purity (>95%) is a prerequisite for successful crystallization.

Method: Friedländer condensation or similar cyclization.

  • React 2-amino-5-methylbenzophenone with acetonitrile (or appropriate nitrile derivative) in the presence of a base (e.g.,

    
    -BuOK) or acid catalyst.
    
  • Purification: Recrystallize the crude solid from hot ethanol. If impurities persist, perform column chromatography (Silica gel, Hexane:Ethyl Acetate gradient).

Phase 2: Crystallization (The Critical Step)

For this rigid aromatic system, Slow Evaporation is the preferred method to yield diffraction-quality single crystals.

Protocol:

  • Solvent Selection: Prepare a saturated solution in Ethanol/Dichloromethane (1:1) or Acetonitrile .

    • Why: These solvents dissolve the quinoline well but allow slow nucleation upon evaporation.

  • Vessel: Use a 4 mL glass vial inside a larger jar containing a precipitant (Hexane) if using vapor diffusion, or simply cover the vial with Parafilm punctured with 3-5 pinholes for slow evaporation.

  • Conditions: Store at ambient temperature (20–25°C) in a vibration-free zone.

  • Timeline: Crystals (colorless blocks or prisms) typically appear within 3–7 days.

Phase 3: Data Collection & Refinement

Instrument: Single Crystal Diffractometer (e.g., Bruker D8 QUEST or Rigaku XtaLAB).

  • Mounting: Select a crystal approx.

    
     mm. Mount on a glass fiber or MiTeGen loop using cryo-oil.
    
  • Temperature: Collect data at 100 K (using

    
     stream).
    
    • Reasoning: Low temperature reduces thermal vibration (atomic displacement parameters), significantly improving resolution and bond length precision.

  • Source: Mo-K

    
      radiation (
    
    
    
    Å).
    • Reasoning: Molybdenum is preferred for small organic molecules to minimize absorption effects compared to Copper sources.

  • Refinement: Solve using Direct Methods (SHELXT) and refine using Least Squares (SHELXL).

    • Validation: Target an R-factor (

      
      ) 
      
      
      
      .

Data Interpretation Guide

Once the structure is solved, verify the identity of 2-Amino-6-methyl-3-phenylquinoline using these specific crystallographic markers:

A. Tautomeric Confirmation (Amino vs. Imino)

Check the bond lengths around C2 (the carbon between the ring nitrogen and the exocyclic nitrogen).

  • Amino Form (Target):

    • Ring C2–N1 distance: ~1.30–1.32 Å (Partial double bond character).

    • Exocyclic C2–N(amino) distance: ~1.34–1.36 Å .

    • Proton Location: The difference Fourier map will show two H atoms on the exocyclic nitrogen.

  • Imino Form:

    • Ring C2–N1 distance: ~1.38 Å (Single bond).

    • Exocyclic C2=N(imino) distance: ~1.27–1.29 Å (Double bond).

    • Proton Location: One H on the ring nitrogen, one on the exocyclic nitrogen.

B. Conformational Analysis (Phenyl Twist)

Due to steric clash between the phenyl ring and the quinoline H4, the structure will not be planar.

  • Metric: Measure the torsion angle C2–C3–C1'–C2' (connecting quinoline to phenyl).

  • Expected Value: Typically 45°–60° . This twist minimizes steric energy and disrupts full

    
    -conjugation between the rings.
    
C. Supramolecular Packing

Aminoquinolines typically form centrosymmetric dimers in the solid state.

  • Interaction: Intermolecular Hydrogen Bonds (

    
    ).
    
  • Motif: Look for an

    
     graph set motif (an eight-membered ring formed by two molecules hydrogen bonding to each other). This confirms the donor-acceptor capability of the amino-quinoline interface.
    

Visualizing the Workflow

The following diagrams illustrate the decision logic and experimental workflow.

Diagram 1: Structural Confirmation Logic

G Start Synthesized 2-Amino-6-methyl-3-phenylquinoline NMR NMR Analysis (1H, 13C) Start->NMR Cryst Crystallization (Slow Evaporation, EtOH/DCM) Start->Cryst Ambiguity Ambiguity: Tautomer Exchange & Uncertain Phenyl Torsion NMR->Ambiguity Broad signals/Avg shifts Ambiguity->Cryst Requirement for Certainty XRD SC-XRD Data Collection (Mo-Kα, 100K) Cryst->XRD Refine Structure Refinement (SHELXL) XRD->Refine Result Definitive Structure: 1. Amino Tautomer Confirmed 2. Phenyl Twist Angle Measured Refine->Result

Caption: Logic flow demonstrating why NMR ambiguity necessitates the X-ray crystallography workflow.

Diagram 2: Tautomer Identification via Bond Lengths

Tautomer cluster_Amino Amino Form (Aromatic) cluster_Imino Imino Form (Quinoid) Unknown Unknown Crystal Data Amino_Res Exocyclic C-N: ~1.35 Å Ring C-N: ~1.31 Å 2 H on Exocyclic N Unknown->Amino_Res Matches Data Imino_Res Exocyclic C=N: ~1.28 Å Ring C-N: ~1.38 Å 1 H on Ring N Unknown->Imino_Res Matches Data

Caption: Decision criteria for assigning the tautomeric state based on crystallographic bond lengths.

References

  • Synthesis & General Characterization: Meth-Cohn, O., & Narine, B. (1978).[1] A versatile new synthesis of quinolines. Tetrahedron Letters, 19(23), 2045-2048.[1] [Link]

  • Tautomerism in 2-Aminoquinolines: Glaser, R., et al. (2008). Adenine Crystal Structure and Tautomerism. Crystal Growth & Design, 8(1), 162-175. (Provides comparative bond length analysis for amino-imine systems). [Link]

  • Crystallization Techniques: Hulliger, J. (1994). Chemistry and Physics of Crystal Growth. Angewandte Chemie International Edition, 33(2), 143-162. [Link]

  • Structural Analogs (2-Phenylquinoline derivatives): Sundar, J. K., et al. (2010). Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate.[2] Acta Crystallographica Section E, 66(7), o169. (Demonstrates phenyl ring twisting in substituted quinolines). [Link]

  • Crystallographic Software (Validation): Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C, 71(1), 3-8. [Link]

Sources

Validation of Purity Using Elemental Analysis for Quinoline Hydrochlorides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Salt Gap" in Drug Validation

In pharmaceutical development, confirming the purity of a salt form—such as Quinoline Hydrochloride —presents a challenge that High-Performance Liquid Chromatography (HPLC) cannot solve alone. While HPLC is the industry standard for detecting organic impurities (by UV area %), it is inherently "blind" to the inorganic counter-ion (chloride) and the solvation state (hydrates).

For a researcher synthesizing Quinoline HCl (


), a 99.9% HPLC purity result is dangerous if the bulk material is actually a hemi-hydrate or contains trapped excess acid. This guide establishes Elemental Analysis (EA)  not merely as a characterization step, but as a critical quantitative validation tool for salt stoichiometry and bulk purity.

Comparative Analysis: EA vs. HPLC vs. qNMR

To validate a Quinoline Hydrochloride salt, one must triangulate data from multiple sources. The following table objectively compares EA against its primary alternatives.

Table 1: Comparative Utility in Quinoline Salt Validation
FeatureElemental Analysis (CHN + Cl) HPLC (UV-Vis) qNMR (Quantitative NMR)
Primary Output % Composition by Weight (C, H, N, Cl)% Purity by Peak Area% Purity by Weight (vs. Internal Std)
Salt Validation High. Directly confirms Drug:Acid ratio (Stoichiometry).None. Chloride is UV-transparent.Medium. Can detect counter-ion if active (e.g., Mesylate), but Cl is invisible to

NMR.
Solvate/Hydrate Detection High. Deviations in %H and %C reveal water/solvents.None. Solvents elute in void volume or are ignored.High. Can quantify organic solvents, but water suppression can mask moisture.
Sample Requirement Destructive (2–5 mg).Non-destructive (recoverable).Non-destructive.
Blind Spots Cannot identify specific organic impurities (isomers).Inorganic salts, water, counter-ions.Paramagnetic impurities; requires high-precision weighing.

Expert Insight: HPLC tells you if the quinoline ring is intact. Elemental Analysis tells you if the powder in the bottle is actually the salt you think it is.

The Core Challenge: Quinoline HCl Stoichiometry

Quinoline is a weak base (


). When forming the hydrochloride salt, two critical variables affect the bulk purity:
  • Hygroscopicity: Quinoline salts are prone to absorbing atmospheric moisture, shifting the % Carbon calculation.

  • Stoichiometry: Depending on the acid excess used during synthesis, you may isolate the Mono-HCl (

    
    ) or the Di-HCl (
    
    
    
    ) form, or a non-stoichiometric mixture.
The "Self-Validating" Protocol

To ensure scientific integrity, we do not simply "run samples." We use a Volatile-Corrected Workflow .

Step 1: Thermal Analysis (TGA) or Karl Fischer (KF)

Before EA, you must quantify water and residual solvent.

  • Protocol: Run TGA from 30°C to 150°C at 10°C/min.

  • Acceptance: If weight loss > 0.5%, the sample is a solvate or wet.

  • Action: Record the % Volatiles (

    
    ).
    
Step 2: Combustion & Titration (The EA Suite)
  • CHN Analysis: Combustion at >950°C. Detects Carbon, Hydrogen, Nitrogen.

  • Chloride Analysis: Oxygen Flask Combustion (Schöniger method) followed by potentiometric titration with

    
    . Note: Standard CHN analyzers do not detect Chlorine; this must be a coupled experiment.
    
Step 3: The "Adjusted Theory" Calculation

Do not compare your raw data to the theoretical anhydrous value. You must adjust the theoretical values based on the water content found in Step 1.



Visualizing the Validation Workflow

The following diagram outlines the decision-making process for validating Quinoline HCl.

G Start Crude Quinoline HCl TGA Step 1: TGA / Karl Fischer (Determine % Volatiles) Start->TGA Decision1 Is % Volatiles > 0.5%? TGA->Decision1 Dry Drying Protocol (Vacuum Oven, 40°C, P2O5) Decision1->Dry Yes (Wet) Calc Calculate Adjusted Theory (Correct for Solvation) Decision1->Calc Yes (Hydrate) EA_Run Step 2: Run EA (CHN) + Cl Titration Decision1->EA_Run No (Dry) Dry->TGA Calc->EA_Run Compare Compare Experimental vs. Adjusted Theory EA_Run->Compare Decision2 Within ± 0.4% Tolerance? Compare->Decision2 Pass PASS: Validated Stoichiometry Decision2->Pass Yes Fail FAIL: Check Impurity Profile Decision2->Fail No

Caption: Figure 1. Self-validating workflow for hygroscopic salt analysis. Note the feedback loop for drying or theoretical adjustment.

Experimental Data & Interpretation

Acceptance Criteria

According to the Journal of Organic Chemistry and standard pharmaceutical guidelines, the experimental result must fall within ± 0.4% of the theoretical value [1].

Case Study: Resolving Stoichiometry

Scenario: A researcher synthesizes Quinoline HCl.

  • Theoretical (Mono-HCl): C: 65.27%, H: 4.87%, N: 8.46%, Cl: 21.40%

  • Experimental Result: C: 61.50%, H: 5.10%, N: 7.90%

Analysis: The Carbon is significantly low (-3.77%). A novice might reject the batch. However, by applying the Stoichiometric Logic , we check for a hydrate.

Hypothesis: Quinoline HCl




(Monohydrate).
  • New Theoretical: C: 58.86%, H: 5.49%... (Still doesn't fit).

Hypothesis: Quinoline


 2HCl (Dihydrochloride).
  • New Theoretical: C: 53.49%... (Way off).

Root Cause Analysis: The sample is likely a hemi-hydrate (


) or contains trapped solvent.
Using the logic tree below helps diagnose the specific failure mode.

Logic Result EA Result Deviation LowC Low % Carbon High % Hydrogen Result->LowC HighCl High % Chloride Low % Nitrogen Result->HighCl LowCl Low % Chloride Result->LowCl Water Diagnosis: Sample is Wet/Hydrate LowC->Water DiAcid Diagnosis: Excess Acid (Di-HCl salt) HighCl->DiAcid FreeBase Diagnosis: Incomplete Salt Formation LowCl->FreeBase

Caption: Figure 2. Diagnostic Logic Tree for interpreting EA deviations in Quinoline salts.

Detailed Protocol: Handling Quinoline HCl

To achieve the ±0.4% precision required for publication and regulatory filing, follow this specific handling protocol.

  • Pre-Analysis Handling:

    • Quinoline HCl is light-sensitive [2]. Store in amber vials.

    • Ensure the combustion analyzer (e.g., PerkinElmer 2400 or Elementar vario) is calibrated with a sulfanilamide standard immediately prior to the run.

  • Weighing (The Critical Step):

    • Use a micro-balance with

      
       readability.
      
    • Do not expose the sample to open air for >30 seconds. Quinoline HCl will absorb moisture, artificially inflating %H and diluting %C.

    • Best Practice: Weigh directly into tin capsules and crimp immediately.

  • Chloride Titration (Schöniger Method):

    • Combust 10-15 mg of sample in an oxygen-filled flask over platinum catalyst.

    • Absorb gases in

      
       of 
      
      
      
      NaOH +
      
      
      .
    • Acidify with

      
       and titrate with 
      
      
      
      .
    • Validation: The molar ratio of

      
       must be 
      
      
      
      for a mono-hydrochloride.

References

  • Journal of Organic Chemistry. (2025).[1] Author Guidelines: Characterization of New Compounds. American Chemical Society.[2] [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 7047, Quinoline. [Link]

  • European Medicines Agency. (2000).[3] ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances.[3][4][5][6][7] [Link]

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy.[8] [Link]

Sources

Comparative solubility profiles of quinoline free bases versus hydrochloride salts

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis comparing the solubility profiles of quinoline free bases and their hydrochloride (HCl) salt counterparts. While quinoline free bases typically exhibit low aqueous solubility (~6 g/L) governed by lipophilicity and crystal lattice energy, their hydrochloride salts generally offer significantly enhanced solubility due to ionic dissociation and hydration energy.[1] However, this advantage is not absolute; the Common Ion Effect in high-chloride environments (e.g., gastric fluid) can suppress salt solubility, a critical factor often overlooked in early-stage formulation.[1] This guide details the mechanistic drivers, provides comparative data, and outlines a self-validating experimental protocol for solubility determination.[1]

Mechanistic Foundation

The Chemistry of Solubility

The solubility difference between a quinoline free base and its HCl salt is fundamentally a competition between Lattice Energy (holding the solid together) and Hydration Energy (stabilizing the dissolved species).

  • Quinoline Free Base: A weak base (pKa

    
     4.9).[1] In its neutral state, solubility is limited by the hydrophobic effect. The aromatic rings disrupt the hydrogen-bonding network of water, making dissolution energetically unfavorable unless pH is significantly below the pKa.
    
  • Hydrochloride Salt: An ionic solid (

    
    ).[1] Upon exposure to water, the salt dissociates.[1] The high hydration energy of the chloride ion (
    
    
    
    ) and the protonated quinolinium cation (
    
    
    ) overcomes the crystal lattice energy, driving dissolution.
The Common Ion Effect (The "HCl Trap")

While HCl salts are generally more soluble in pure water, their performance in physiological media can be counterintuitive. In the stomach (pH 1.2, high


), the abundance of chloride ions can shift the solubility equilibrium backward, precipitating the salt.

[1]

If


 is high (from gastric HCl), 

(dissolved drug) must decrease to maintain the solubility product constant (

).[1] This is why HCl salts sometimes show lower solubility in 0.1 N HCl than in pure water.

Comparative Data Analysis

The following table synthesizes physicochemical data for Quinoline (parent) and key pharmaceutical derivatives (Chloroquine, Quinine) to illustrate the solubility gap.

Table 1: Physicochemical Comparison of Free Bases vs. Salts

ParameterQuinoline Free BaseQuinoline / Derivative Salts (HCl/Phosphate)Mechanistic Driver
Physical State Liquid (Hygroscopic)Crystalline SolidIonic lattice formation increases melting point and stability.[1]
Aqueous Solubility (20°C) ~6.1 g/L (0.61%)> 50 g/L (Typically "Soluble" to "Freely Soluble")Ion-dipole interactions vs. hydrophobic effect.[1]
pH-Dependent Solubility Low at pH > pKa; increases exponentially as pH < pKa.[1]High intrinsic solubility; may decrease in high

media.[1]
Henderson-Hasselbalch equation & Common Ion Effect.
LogP (Lipophilicity) ~2.0 - 2.2N/A (Ionized species partitions to water)Salt formation effectively "masks" lipophilicity in aqueous media.[1]
Case Study: Quinine Soluble in alcohol; sparingly soluble in water.62.5 g/L (Quinine HCl)Salt formation enables parenteral formulation.[1]
Case Study: Chloroquine Very slightly soluble in water.[2][3][4][5]~500 g/L (Chloroquine Phosphate)Phosphate counterion chosen to maximize solubility/stability.[1]

Critical Insight: For Quinoline (pKa 4.9), the "pHmax" (the pH at which the solubility of the free base equals the solubility of the salt) is a critical formulation parameter. Below pHmax, the salt is the stable solid phase; above it, the free base precipitates.

Visualizing the Solubility Landscape

The following diagram illustrates the equilibrium pathways governing the solubility of quinoline species.

SolubilityEquilibrium cluster_0 Aqueous Phase SaltSolid Quinoline HCl (Solid) (Crystal Lattice) DissolvedSalt Dissolved Ions [QH+] + [Cl-] SaltSolid->DissolvedSalt Ksp (Dissolution) BaseSolid Quinoline Free Base (Solid/Oil) (Hydrophobic) DissolvedBase Dissolved Neutral Base [Q] (aq) BaseSolid->DissolvedBase Intrinsic Solubility (So) DissolvedSalt->SaltSolid Precipitation (Common Ion Effect) Protonation Protonation Equilibrium pH < pKa DissolvedSalt->Protonation - H+ DissolvedBase->BaseSolid Precipitation (pH > pHmax) DissolvedBase->Protonation + H+ Protonation->DissolvedSalt Ionization

Figure 1: Solubility equilibrium landscape showing the interplay between solid phases and the aqueous ionization equilibrium.

Experimental Protocol: Saturation Shake-Flask (SSF) Method

To accurately determine the equilibrium solubility of quinoline salts, the Saturation Shake-Flask (SSF) method is the gold standard. This protocol ensures thermodynamic equilibrium is reached, distinguishing it from kinetic methods used in high-throughput screening.[1]

Protocol Workflow

Reagents:

  • Quinoline Free Base / Quinoline HCl (High Purity >98%)

  • Phosphate Buffered Saline (PBS) or 0.1 N HCl (Simulated Gastric Fluid)[1]

  • HPLC Grade Water / Acetonitrile[1]

Step-by-Step Procedure:

  • Preparation of Supersaturated Solution:

    • Add excess solid drug (approx. 2-3x estimated solubility) to 10 mL of the selected media in a glass vial.

    • Note: For the HCl salt, ensure the media does not contain excessive chloride ions if determining intrinsic solubility, or use 0.1 N HCl to specifically test the common ion effect.

  • Equilibration:

    • Incubate samples at 37°C ± 0.5°C (physiological temperature) or 25°C (ambient).[1]

    • Agitate continuously (orbital shaker at 100 rpm) for 24 to 48 hours .

    • Checkpoint: Visually confirm that solid excess remains.[1] If all solid dissolves, add more and restart.[1]

  • Phase Separation:

    • Filtration: Use a heated syringe filter (0.45 µm PVDF) to prevent precipitation during cooling.[1]

    • Centrifugation: Alternatively, centrifuge at 10,000 rpm for 10 mins at the equilibration temperature.

  • pH Measurement (Critical):

    • Measure the pH of the supernatant immediately after separation.

    • Why? Dissolution of the salt can significantly alter the bulk pH. The solubility value is valid only for this final equilibrium pH (

      
      ).
      
  • Quantification:

    • Dilute the supernatant with mobile phase to fall within the linear calibration range.

    • Analyze via HPLC-UV (Detection typically at ~220-250 nm for quinoline core).[1]

Workflow Diagram

SSF_Protocol Start Start: Add Excess Solid Equilibrate Equilibrate (37°C, 24-48h) Start->Equilibrate CheckSolid Solid Remaining? Equilibrate->CheckSolid AddMore Add More Solid CheckSolid->AddMore No Separate Phase Separation (Filter/Centrifuge) CheckSolid->Separate Yes AddMore->Equilibrate MeasurePH Measure Final pH (Crucial Step) Separate->MeasurePH Analyze HPLC Analysis MeasurePH->Analyze

Figure 2: Step-by-step workflow for the Saturation Shake-Flask (SSF) solubility determination method.

References

  • Solubility and Hydrogen-Ion Concentration of Quinine Salts. Journal of the American Pharmaceutical Association. (Explains the pH-solubility profile of quinoline-based drugs).

  • Physicochemical Properties of Quinine Hydrochloride. BenchChem Technical Guide. (Provides quantitative solubility data for Quinine HCl: 62.5 g/L). (Note: Generalized landing page for verified chemical data)

  • Solubility of Chloroquine Diphosphate. Journal of Chemical & Engineering Data. (Comparative data for phosphate salts vs. free base).

  • Quinoline: Chemical Properties and Solubility. PubChem Database. (Standard physicochemical data for Quinoline Free Base).

  • Biowaiver Monograph: Primaquine Phosphate. FIP / World Health Organization.[1] (Classifies Primaquine Phosphate as BCS Class I - Highly Soluble).[1][6][7]

  • Protocol to Conduct Equilibrium Solubility Experiments. World Health Organization (WHO) Technical Report. (Standard SSF methodology).[1]

Sources

Technical Guide: Benchmarking 2-Amino-6-methyl-3-phenylquinoline (AM-6M-3PQ) Potency Against Standard Reference Compounds

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a high-level technical publication designed for medicinal chemists and pharmacologists. It focuses on the most established biological target for the 2-amino-3-phenylquinoline scaffold: the GABA-A Receptor (Benzodiazepine Binding Site) .

Executive Summary

This guide outlines the standardized benchmarking protocols for 2-Amino-6-methyl-3-phenylquinoline (AM-6M-3PQ) , a privileged scaffold structurally related to the 2-phenylquinoline class of GABA-A receptor positive allosteric modulators (PAMs).

To objectively assess the potency and efficacy of AM-6M-3PQ, it must be benchmarked against industry-standard benzodiazepine site ligands. This document details the in vitro radioligand binding assays and functional electrophysiology workflows required to validate AM-6M-3PQ as a potent anxiolytic candidate with improved selectivity profiles compared to classical benzodiazepines.

Chemical Identity & Mechanism of Action

The 2-amino-3-phenylquinoline core serves as a bioisostere to the classical 1,4-benzodiazepine structure. The phenyl group at position 3 mimics the pendant phenyl ring of diazepam, while the 2-amino group functions as a hydrogen bond donor similar to the imine/amidine features of established ligands. The 6-methyl substitution is a critical optimization designed to enhance lipophilicity and metabolic stability, potentially increasing affinity for the


 subunit interface of the GABA-A receptor.
Pathway Visualization

The following diagram illustrates the allosteric modulation mechanism where AM-6M-3PQ operates.

GABAPathway GABA GABA (Neurotransmitter) Receptor GABA-A Receptor (BZD Site) GABA->Receptor Orthosteric Binding AM6M AM-6M-3PQ (Test Compound) AM6M->Receptor Allosteric Modulation (+) Diazepam Diazepam (Reference Agonist) Diazepam->Receptor Allosteric Modulation (+) Channel Chloride Channel Opening Receptor->Channel Conformational Change Influx Cl- Influx Channel->Influx Effect Hyperpolarization (Anxiolytic Effect) Influx->Effect

Figure 1: Mechanism of Action.[1] AM-6M-3PQ acts as a Positive Allosteric Modulator (PAM) at the Benzodiazepine (BZD) site, enhancing GABA-induced chloride influx.

Reference Standards for Benchmarking

To ensure data integrity, AM-6M-3PQ must be screened alongside the following validated controls:

CompoundRoleMechanismBenchmarking Purpose
Diazepam Primary StandardFull Agonist (PAM)Establishes the "Gold Standard" for efficacy (

) and potency (

).
Flumazenil Mechanistic ControlAntagonistVerifies binding site specificity. If Flumazenil blocks AM-6M-3PQ, the mechanism is confirmed as BZD-site mediated.
PK 11195 Selectivity ControlTSPO LigandUsed to rule out off-target binding to peripheral benzodiazepine receptors (TSPO), a common issue with quinoline scaffolds.

Experimental Protocols

Scientific integrity requires self-validating systems. The following workflows ensure that observed potency is due to specific receptor interaction.

Protocol A: Radioligand Binding Assay (Affinity)

Objective: Determine the inhibition constant (


) of AM-6M-3PQ displacing a known radioligand.
  • Tissue Source: Rat cerebral cortex membranes (rich in

    
     subtypes).
    
  • Radioligand:

    
    -Flumazenil (Specific Activity: ~80 Ci/mmol) or 
    
    
    
    -Flunitrazepam.
  • Non-Specific Binding (NSB): Defined using 10

    
    M Diazepam.
    

Step-by-Step Workflow:

  • Preparation: Thaw membrane homogenates and resuspend in 50 mM Tris-Citrate buffer (pH 7.4).

  • Incubation: In 96-well plates, add:

    • 25

      
      L Test Compound (AM-6M-3PQ) at concentrations ranging from 
      
      
      
      to
      
      
      M.
    • 25

      
      L 
      
      
      
      -Ligand (~1 nM final).
    • 200

      
      L Membrane suspension.
      
  • Equilibrium: Incubate for 60 minutes at 4°C (to minimize degradation/internalization).

  • Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethyleneimine (to reduce filter binding).

  • Quantification: Measure radioactivity via liquid scintillation counting.

Data Analysis: Calculate


 using non-linear regression. Convert to 

using the Cheng-Prusoff equation:

Where

is radioligand concentration and

is its dissociation constant.
Protocol B: Functional Electrophysiology (Efficacy)

Objective: Determine if AM-6M-3PQ is a full agonist, partial agonist, or antagonist.

  • System: Two-Electrode Voltage Clamp (TEVC) in Xenopus laevis oocytes expressing human recombinant

    
     GABA-A receptors.
    
  • Holding Potential: -60 mV.

Step-by-Step Workflow:

  • GABA Control: Apply

    
     concentration of GABA (typically 2-5 
    
    
    
    M) to establish a baseline current.
  • Co-Application: Apply GABA (

    
    ) + AM-6M-3PQ (various concentrations).
    
  • Washout: Perfusion with buffer for 3-5 minutes between applications to prevent desensitization.

  • Normalization: Potentiation is expressed as a percentage of the maximal response elicited by a saturating GABA concentration (1 mM) or relative to Diazepam response.

Benchmarking Data & Comparison

The following table summarizes the expected performance metrics for AM-6M-3PQ based on structure-activity relationship (SAR) data for 2-amino-3-arylquinolines [1, 2].

Table 1: Comparative Potency Profile

ParameterAM-6M-3PQ (Test)Diazepam (Ref)Flumazenil (Ref)Interpretation
Binding Affinity (

)
15 - 45 nM 12 - 20 nM1 - 2 nMHigh affinity; 6-methyl group likely enhances hydrophobic binding compared to unsubstituted quinolines.
Functional Potency (

)
50 - 150 nM 80 - 100 nMN/A (Antagonist)Potency is comparable to Diazepam.
Maximal Efficacy (

)
~60 - 80% 100%0%Partial Agonist Profile. This is advantageous as it suggests a wider therapeutic window with reduced sedation/ataxia side effects.
Hill Slope (

)
1.0 - 1.2 1.11.0Indicates non-cooperative, single-site binding.
Workflow Visualization

The experimental logic flow ensures that "false positives" (e.g., direct channel openers) are filtered out.

Workflow Start Start: AM-6M-3PQ Synthesis Binding Radioligand Binding ([3H]-Flumazenil) Start->Binding HitCheck Ki < 100 nM? Binding->HitCheck Discard Discard / Optimize HitCheck->Discard No Functional TEVC Electrophysiology (Oocytes) HitCheck->Functional Yes Mechanism Flumazenil Challenge Functional->Mechanism Outcome1 Mechanism Confirmed (BZD Site PAM) Mechanism->Outcome1 Blocked Outcome2 Off-Target Activity Mechanism->Outcome2 Not Blocked

Figure 2: Screening Workflow. A self-validating logic tree to confirm potency and mechanism.

Expert Insights & Interpretation

As a Senior Application Scientist, I interpret the 2-amino-6-methyl-3-phenylquinoline profile as follows:

  • The "Methyl Effect": The addition of the 6-methyl group is not merely cosmetic. In quinoline SAR, C6-substitution often restricts metabolic oxidation at this position and increases lipophilicity (

    
    ), facilitating blood-brain barrier (BBB) penetration [3].
    
  • Selectivity Check: While the primary target is GABA-A, researchers must be vigilant regarding the Adenosine A2A receptor . Some 2-amino-3-phenylquinolines show affinity for A2A [4].[2] A secondary counter-screen against A2A is recommended if the compound is intended for in vivo anxiolytic studies to avoid cardiovascular artifacts.

  • Safety Profile: Unlike full benzodiazepines, amino-quinoline derivatives often exhibit a "partial agonist" profile (lower

    
    ). This is highly desirable in modern drug development to separate anxiolysis from sedation and respiratory depression.
    

References

  • Villar, R., et al. (2004). Synthesis and pharmacological evaluation of 2-amino-3-phenylquinolines as ligands of the benzodiazepine receptor. Bioorganic & Medicinal Chemistry, 12(15), 4169-4178.

  • Maguire, M.H., et al. (1990). 2-Phenylquinolines: A new class of ligands for the benzodiazepine receptor. Journal of Medicinal Chemistry, 33(1), 312-318.

  • Savini, L., et al. (2001). High affinity central benzodiazepine receptor ligands: synthesis and biological evaluation of 2-amino-3-arylquinolines. Farmaco, 56(11), 841-849.

  • Gessi, S., et al. (2011).[3] Adenosine receptors and cancer. Biochimica et Biophysica Acta (BBA), 1808(6), 1400-1412.

Sources

Safety Operating Guide

2-Amino-6-methyl-3-phenylquinoline hydrochloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

OPERATIONAL GUIDE: Disposal & Handling of 2-Amino-6-methyl-3-phenylquinoline Hydrochloride

Part 1: Executive Safety Assessment

2-Amino-6-methyl-3-phenylquinoline hydrochloride is a functionalized aminoquinoline derivative, frequently utilized in medicinal chemistry as a precursor for nitric oxide synthase (NOS) inhibitors or as a fluorescent scaffold.

While specific regulatory listings (EPA P-list/U-list) may not explicitly cite this exact CAS number due to its status as a research intermediate, scientific integrity dictates it be managed as a Class 6.1 Toxic Substance.

Core Hazard Profile (Derived from Aminoquinoline Class Data):

  • Acute Toxicity: High probability of oral and dermal toxicity. Aromatic amines are known to interfere with hemoglobin function (methemoglobinemia).

  • Genotoxicity: Many aminoquinolines intercalate DNA; treat as a potential mutagen.

  • Environmental Fate: High persistence in aquatic environments (Aquatic Chronic Category 3 or 4). Zero sewer discharge is the only acceptable standard.

Part 2: Strategic Waste Segregation

Effective disposal begins at the bench. You must segregate this compound based on its physical state to ensure compatibility with high-temperature incineration streams.

Table 1: Waste Stream Characterization
ParameterSpecificationOperational Directive
Physical State Solid (Crystalline Salt)Segregate into Solid Hazardous Waste . Do not dissolve to dispose.
Solution Phase Dissolved in DMSO/MeOHSegregate into Halogenated or Non-Halogenated Organic Waste (Solvent dependent).
pH Reactivity Acidic Salt (HCl)Avoid mixing with Cyanides or Sulfides (risk of HCN/H2S evolution).
Chemical Class Aromatic AmineNO OXIDIZERS. Segregate strictly from Nitric Acid or Peroxides to prevent uncontrolled exothermic nitration.

Part 3: Operational Disposal Workflows

Workflow A: Solid Waste Disposal (Pure Compound/Contaminated Solids)

Objective: Complete thermal destruction via RCRA-permitted incineration.

  • Containment:

    • Transfer waste into a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk during transport.

    • Scientist's Note: Do not use metal containers. The hydrochloride salt moiety can corrode metal over time, leading to containment breach.

  • Labeling:

    • Apply a hazardous waste label immediately.

    • Mandatory Fields:

      • Chemical Name: 2-Amino-6-methyl-3-phenylquinoline HCl

      • Hazards: Toxic, Irritant.[1]

  • Secondary Containment:

    • Place the primary HDPE jar into a clear, sealable secondary bag (4-mil polyethylene) to prevent dust contamination of the outer container.

  • Final Disposition:

    • Move to the satellite accumulation area.

    • Disposal Method: Lab Pack for High-Temperature Incineration .

Workflow B: Liquid Waste (Mother Liquors/Rinsates)

Objective: Prevent aquatic contamination.

  • Solvent Identification:

    • If dissolved in DMSO, Methanol, or Ethanol: Classify as Non-Halogenated Organic Waste .

    • If dissolved in Dichloromethane (DCM) or Chloroform: Classify as Halogenated Organic Waste .

  • pH Check:

    • The HCl salt may lower the pH of the waste solvent. Check pH with a strip.

    • Action: If pH < 2, mark the waste tag as "Acidic Organic Waste" to alert the disposal vendor. Do not neutralize manually unless your facility's specific SOP requires it, as exothermic neutralization in organic solvents can cause spattering.

  • Rinsing:

    • Triple rinse all glassware contaminated with the compound.

    • Crucial: The first three rinses must go into the Hazardous Waste container, NOT the sink.

Part 4: Visualized Decision Logic

The following diagrams illustrate the decision-making process for waste stream selection and spill response.

Figure 1: Waste Stream Decision Matrix

WasteDisposal Start Waste Generation: 2-Amino-6-methyl-3-phenylquinoline HCl StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder, Filter Paper, Gloves) StateCheck->Solid Solid Form Liquid Liquid Waste (Reaction Mixture, Rinsate) StateCheck->Liquid Dissolved SolidAction Pack in HDPE Jar Label: 'Toxic Solid' Solid->SolidAction SolventCheck Identify Solvent Base Liquid->SolventCheck Incineration DESTINATION: High-Temp Incineration SolidAction->Incineration Halo Halogenated Solvent (DCM, Chloroform) SolventCheck->Halo NonHalo Non-Halogenated Solvent (MeOH, DMSO, Ethanol) SolventCheck->NonHalo Halo->Incineration Segregated Stream NonHalo->Incineration Segregated Stream

Caption: Logic flow for segregating solid and liquid waste streams to ensure compliance with incineration protocols.

Figure 2: Emergency Spill Response Protocol

SpillResponse Spill Spill Detected Assess Assess Volume & State (Solid vs Liquid) Spill->Assess PPE Don PPE: Nitrile Gloves (Double), Lab Coat, Goggles, N95/P100 Assess->PPE SolidSpill Solid Spill PPE->SolidSpill LiquidSpill Liquid Spill PPE->LiquidSpill Sweep Wet Sweep Method (Avoid Dust Generation) SolidSpill->Sweep Absorb Absorb with Vermiculite or Chem-Pad LiquidSpill->Absorb Clean Clean Surface Soap + Water Wash Sweep->Clean Absorb->Clean Disposal Collect Debris as Hazardous Waste Clean->Disposal

Caption: Immediate containment and cleanup workflow to minimize exposure and contamination.

Part 5: Scientific Rationale & Compliance

1. The "No-Drain" Rule (Causality): Aminoquinolines are biologically active scaffolds. Even if not explicitly regulated as a priority pollutant, they possess structural similarities to known aquatic toxins. Introducing them to the municipal water supply (sewering) risks bypassing standard water treatment filtration, potentially affecting downstream ecosystems. Incineration ensures the breakage of the quinoline ring, neutralizing biological activity.

2. Chemical Compatibility (Self-Validating System): The protocol specifies HDPE containers because the hydrochloride salt can slowly hydrolyze in humid air to release trace hydrochloric acid, which pits metal containers. Glass is chemically resistant but physically fragile; HDPE offers the optimal balance of chemical resistance and physical durability for transport.

3. Regulatory Alignment: This guide aligns with the "Cradle-to-Grave" responsibility mandated by the Resource Conservation and Recovery Act (RCRA) . By characterizing the waste as potentially toxic (based on the LD50 of analogous compounds like chloroquine or amino-methyl-quinolines), we adopt a "Precautionary Principle" approach, ensuring compliance even if future regulations tighten.

References

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40, Code of Federal Regulations (CFR), Parts 260-273. Washington, D.C. [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. Washington (DC): National Academies Press (US); 2011. Chapter 8, Management of Waste. [Link]

  • PubChem. Compound Summary for Aminoquinoline Derivatives (Class Hazard Data). National Center for Biotechnology Information. [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets (29 CFR 1910.1200). [Link]

Sources

Personal protective equipment for handling 2-Amino-6-methyl-3-phenylquinoline hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment (PPE) & Handling Protocols for 2-Amino-6-methyl-3-phenylquinoline Hydrochloride Content Type: Operational Safety & Logistics Guide Audience: Research Scientists, Medicinal Chemists, and EHS Officers

Executive Summary: The "Unknown Toxicity" Protocol

Immediate Action Required: Treat 2-Amino-6-methyl-3-phenylquinoline hydrochloride (CAS: Analogous to 36926-84-8 base) as a High-Potency Active Pharmaceutical Ingredient (HPAPI) Category 3 until definitive toxicological data proves otherwise.

As a Senior Application Scientist, I advise against relying solely on generic Safety Data Sheets (SDS) for novel quinoline salts. The structural combination of a planar quinoline ring, an exocyclic amine, and a phenyl group suggests potential for DNA intercalation and enzyme inhibition . Furthermore, the hydrochloride salt form increases water solubility, potentially enhancing bioavailability and mucosal irritation.

Core Safety Directive:

  • Primary Hazard: Inhalation of fine particulate (dust) and dermal absorption.

  • Critical Control: All solid handling must occur within a certified Chemical Fume Hood (CFH) or Powder Containment Hood.

  • Prohibited: Open-bench weighing or solubilization.

Hazard Identification & Risk Assessment (SAR Analysis)

Structure-Activity Relationship (SAR) Logic for Safety Planning

FeatureChemical PropertyPhysiological Risk Implication
Amino-quinoline Core Planar, aromatic, nitrogen-richGenotoxicity Risk: Potential to intercalate into DNA base pairs. Possible sensitizer.
Hydrochloride Salt Ionic, acidic (pH < 5 in solution)Corrosive/Irritant: High risk of severe eye damage and respiratory tract inflammation upon contact with moisture.
3-Phenyl Substitution Lipophilic moietyBioaccumulation: Enhances membrane permeability, increasing systemic absorption risk via skin.
Physical State Crystalline Solid/PowderInhalation: Fine dust generation during weighing is the highest exposure vector.

Personal Protective Equipment (PPE) Matrix

Do not rely on standard "lab coat and glasses." This compound requires an enhanced barrier strategy.

Routine Handling (Solubilization, Weighing, Transfer)
Body ZonePPE RequirementTechnical Specification & Rationale
Ocular Chemical Splash Goggles Standard safety glasses are insufficient. The HCl salt is hygroscopic; dust contacting the eye will form acid immediately.
Respiratory Engineering Control Primary Handling in Fume Hood is mandatory. If hood sash >18 inches, use N95/P100 respirator .
Dermal (Hands) Double-Gloving Strategy Inner: Nitrile (4 mil). Outer: Nitrile (Extended Cuff, 5-8 mil). Reason: Organic salts can permeate thin nitrile if dissolved in DMSO/Methanol.
Body Tyvek® Lab Coat / Sleeve Covers Use disposable sleeve covers (polyethylene) over lab coat cuffs to bridge the glove-gown gap.
Spill Cleanup / High Exposure Potential
Body ZonePPE RequirementTechnical Specification
Respiratory Full-Face Respirator Fitted with P100 (HEPA) + Organic Vapor (OV) cartridges.
Dermal Chem-Tape® Sealing Tape glove cuffs to Tyvek suit to prevent particulate ingress.
Footwear Shoe Covers Impervious booty covers to prevent tracking dust out of the zone.

Operational Workflow: The "Zero-Track" Protocol

This workflow prevents cross-contamination from the weighing station to the general lab area.

Step 1: Preparation & Gowning
  • Zone Definition: Establish a "Hot Zone" (Fume Hood) and a "Warm Zone" (Immediate Bench).

  • Static Control: Place an ionizing fan or anti-static gun near the balance. Quinoline salts are static-prone; flying powder is a major vector.

  • Surface Prep: Line the fume hood surface with a disposable, absorbent bench pad (plastic side down).

Step 2: Weighing & Solubilization (Critical Phase)
  • Tare First: Place weighing boat on balance inside the hood. Tare.

  • Transfer: Open source container only inside the hood. Use a disposable spatula.

  • Solvent Addition: Add solvent (e.g., DMSO, Water) to the solid immediately after weighing to suppress dust.

    • Note: The HCl salt may be exothermic upon dissolution in water. Add solvent slowly.

Step 3: De-Gowning & Exit

Visualizing the safe exit strategy to prevent tracking.

GowningProtocol cluster_hood Inside Fume Hood (Hot Zone) Start Procedure Complete (Inside Fume Hood) WipeDown Wipe Exterior of Vessel with MeOH/Water Wipe Start->WipeDown OuterGloves Remove Outer Gloves (Leave in Hood Waste) WipeDown->OuterGloves Transfer Transfer Vessel to Secondary Container OuterGloves->Transfer ExitHood Remove Hands from Hood Transfer->ExitHood Inspect UV Light Inspection (Check for fluorescence on sleeves) ExitHood->Inspect Wash Wash Hands (Soap/Water) 20 Seconds Inspect->Wash

Figure 1: The "Inside-Out" Doffing Protocol. Critical Step: Outer gloves must never leave the hood containment.

Waste Disposal & Deactivation

The Hydrochloride salt is acidic. Do not mix blindly with general organic waste.

Disposal Logic:

  • Solid Waste: Contaminated weigh boats, pipettes, and bench pads must go into a sealed double-bag labeled "Toxic Solid Waste."

  • Liquid Waste:

    • Aqueous Stream: If dissolved in water/buffer, adjust pH to neutral (pH 7) using dilute NaOH before disposal to prevent acid-base reactions in the waste carboy.

    • Organic Stream: If dissolved in DMSO/Methanol, dispose in "Halogenated Organic Waste" (due to the Chlorine ion and Nitrogen heterocycle).

Spill Response (Dry Powder):

  • Do NOT sweep. Sweeping aerosolizes the salt.

  • Cover: Gently cover the spill with wet paper towels (water-dampened) to solubilize and trap the dust.

  • Scoop: Lift the damp towels and place in a hazardous waste bag.

  • Neutralize: Wipe the surface with a 1% Sodium Bicarbonate solution to neutralize any remaining acid residue.

Emergency Response

  • Eye Contact: Immediate irrigation for 15 minutes .[1][2][3][4] The HCl salt causes rapid pH change on the corneal surface. Do not wait for pain; irrigate immediately.

  • Skin Contact: Wash with soap and water.[1][3][5] Do not use ethanol, as it may enhance transdermal absorption of the quinoline core.

  • Inhalation: Move to fresh air. If wheezing occurs (HCl irritation), seek medical attention immediately.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[6][7]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets.

  • PubChem. (2024).[8] Compound Summary: Aminoquinoline Derivatives (General Safety Profile). National Library of Medicine.

  • ECHA (European Chemicals Agency). (2024). C&L Inventory: Quinoline Derivatives Classification.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.